NU-7031
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-4-morpholin-4-ylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-10-2-3-13-11(8-10)12(9-14(16)19-13)15-4-6-18-7-5-15/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDWCBYLFYRZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: NU-7031 Mechanism of Action & Experimental Application
Executive Summary: The Structural Probe
NU-7031 is a synthetic small-molecule inhibitor of DNA-dependent protein kinase (DNA-PK) , a central regulator of the Non-Homologous End Joining (NHEJ) pathway.[1][] Unlike its more clinically potent analogues (e.g., NU-7441, NU-7026) which are based on a chromen-4-one scaffold, NU-7031 utilizes a coumarin (chromen-2-one) scaffold .
This structural distinction makes NU-7031 a critical "molecular ruler" in structure-activity relationship (SAR) studies. It maps the tolerance of the DNA-PKcs ATP-binding pocket for isomeric scaffold modifications.[3] While its biochemical potency (
Molecular Mechanism of Action
Target Specificity: The DNA-PKcs ATP Pocket
NU-7031 functions as a reversible, ATP-competitive inhibitor. It targets the catalytic subunit of the DNA-PK complex (DNA-PKcs), a member of the PI3K-related kinase (PIKK) family.
-
Binding Mode: NU-7031 occupies the ATP-binding cleft of DNA-PKcs.
-
Scaffold Interaction: The coumarin core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.
-
The "Frozen Complex" Effect: By blocking ATP hydrolysis, NU-7031 prevents the autophosphorylation of DNA-PKcs (specifically at Ser2056 and Thr2609 clusters). Without this phosphorylation, DNA-PKcs cannot undergo the conformational change required to dissociate from the DNA double-strand break (DSB). This results in a "frozen" synaptic complex that blocks access for downstream repair factors like Artemis and XRCC4-Ligase IV.
Pathway Inhibition: Non-Homologous End Joining (NHEJ)
The primary biological consequence of NU-7031 exposure is the abrogation of DSB repair.
DOT Diagram: The Blockade of NHEJ by NU-7031
Caption: NU-7031 competes with ATP, preventing autophosphorylation and locking DNA-PKcs on DNA ends.
Pharmacology & Comparative Data[4]
NU-7031 is best understood in comparison to its "sister" compounds from the Newcastle University series. The shift from Chromen-4-one (NU-7441) to Chromen-2-one (NU-7031) results in a significant potency drop, highlighting the sensitivity of the binding pocket to the position of the carbonyl group and oxygen within the heterocycle.
Table 1: Comparative Profile of Newcastle DNA-PK Inhibitors
| Compound | Scaffold Type | Target | IC50 (Cell-Free) | Primary Utility |
| NU-7031 | Coumarin (Chromen-2-one) | DNA-PK | 1.7 μM | SAR Mapping / Structural Probe |
| NU-7441 (KU-57788) | Chromen-4-one | DNA-PK | 0.014 μM (14 nM) | Clinical Candidate / Potent Probe |
| NU-7026 | Chromen-4-one | DNA-PK | 0.23 μM | First-Generation Tool |
| NU-7163 | Chromen-4-one | DNA-PK | 0.19 μM | Radiosensitizer |
Data Source: Payne et al., Bioorg.[3] Med. Chem. Lett. 2010 [1].[3][4]
Experimental Protocols
To validate NU-7031 activity, researchers must account for its micromolar potency. Do not use nanomolar concentrations (effective for NU-7441) as they will yield false negatives with NU-7031.
Protocol A: In Vitro DNA-PK Kinase Assay
Objective: Quantify inhibition of phosphate transfer to a p53-derived peptide substrate.
Reagents:
-
Purified DNA-PKcs/Ku70/80 complex.
-
Substrate: Biotinylated p53 peptide (Glu-Pro-Pro-Leu-Ser-Gln-Glu-Ala-Phe-Ala-Asp-Leu-Trp-Lys-Lys).
-
Radiolabeled ATP (
-32P-ATP) or ADP-Glo reagent.
Workflow:
-
Preparation: Dilute NU-7031 in DMSO. Prepare a serial dilution range (e.g., 0.1 μM to 100 μM).
-
Incubation: Mix DNA-PK enzyme complex with NU-7031 for 10 minutes on ice.
-
Activation: Add DNA (calf thymus DNA fragments) to activate the kinase.
-
Reaction: Add ATP mix and Substrate. Incubate at 30°C for 10–20 minutes.
-
Termination: Stop reaction with 30% acetic acid (radioactive) or ADP-Glo stop buffer.
-
Detection: Measure incorporated 32P via scintillation counting or luminescence.
-
Analysis: Plot % Activity vs. Log[NU-7031]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: Clonogenic Survival Assay (Radiosensitization)
Objective: Demonstrate that NU-7031 sensitizes cells to Ionizing Radiation (IR) by blocking repair.
DOT Diagram: Clonogenic Assay Workflow
Caption: Workflow to determine the Dose Enhancement Factor (DEF) mediated by NU-7031.
Critical Steps for Success:
-
Drug Concentration: Because NU-7031 has an IC50 of 1.7 μM, use a concentration of 5–10 μM in cell culture to ensure complete inhibition of cellular DNA-PK. (Contrast this with NU-7441 where 0.5 μM is sufficient).
-
Timing: Pre-incubate for 1 hour to ensure nuclear uptake before inducing damage.
-
Controls: Include a DMSO-only control and a DMSO+IR control.
-
Readout: A "shoulder" reduction in the survival curve indicates successful NHEJ inhibition.
Structural Biology Insight: Why NU-7031 Matters
While less potent than NU-7441, NU-7031 provided the critical proof that the chromen-2-one (coumarin) scaffold can bind the DNA-PKcs active site, albeit with reduced affinity compared to the chromen-4-one .
-
The Shift: Moving the carbonyl oxygen from position 4 (NU-7441) to position 2 (NU-7031) alters the hydrogen bonding network with the kinase hinge region.
-
Implication: This data helps computational chemists refine docking models. If a derivative retains potency despite this scaffold hop, it suggests the binding is driven by hydrophobic interactions of the pendant groups (e.g., dibenzothiophene or morpholine moieties) rather than solely the core hydrogen bonds.
References
-
Payne, S. L., et al. (2010).[3] Mapping the ATP-binding domain of DNA-dependent protein kinase (DNA-PK) with coumarin- and isocoumarin-derived inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3649–3653.[3][4]
-
Leahy, J. J., et al. (2004). Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries. Bioorganic & Medicinal Chemistry Letters, 14(15), 4083–4087.
-
MedChemExpress. NU-7031 Product Datasheet & Biological Activity.
Sources
An In-Depth Technical Guide to NU-7031: A Potent Inhibitor of DNA-Dependent Protein Kinase (DNA-PK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NU-7031 is a potent and specific inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] As a coumarin derivative, NU-7031 has emerged as a valuable tool in cancer research, particularly in strategies aimed at sensitizing tumor cells to DNA-damaging agents like ionizing radiation and certain chemotherapeutics. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of NU-7031 for researchers in the field of drug development and molecular biology.
Chemical Structure and Molecular Properties
NU-7031 is a synthetic small molecule belonging to the coumarin class of compounds. Its specific chemical structure is fundamental to its inhibitory activity against DNA-PK.
Table 1: Chemical and Physical Properties of NU-7031
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₄ | MCE |
| Molecular Weight | 261.28 g/mol | MCE |
| CAS Number | 79105-88-7 | MCE |
| Appearance | Crystalline solid | General Knowledge |
| Solubility | Soluble in DMSO | General Knowledge |
| Stability | Store at -20°C for long-term stability | General Knowledge |
Note: For detailed solubility and stability data under specific experimental conditions, it is recommended to consult the supplier's technical data sheet.
Mechanism of Action: Targeting the NHEJ Pathway
The primary mechanism of action of NU-7031 is the competitive inhibition of the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs).[3] DNA-PK is a serine/threonine protein kinase that plays a pivotal role in the NHEJ pathway, a major mechanism for repairing DNA double-strand breaks.[4][5][6][7][8]
The NHEJ pathway is a multi-step process:
-
DSB Recognition: The Ku70/80 heterodimer recognizes and binds to the broken DNA ends.[4][5][9]
-
Recruitment of DNA-PKcs: The Ku heterodimer acts as a scaffold to recruit the DNA-PKcs, forming the active DNA-PK holoenzyme.[6][9]
-
Synapsis and End Processing: The DNA-PK complex brings the two DNA ends together (synapsis) and recruits other factors to process the ends, making them suitable for ligation.[10]
-
Ligation: The XRCC4-DNA Ligase IV complex performs the final ligation step, rejoining the broken DNA strands.[4][5]
By inhibiting DNA-PKcs, NU-7031 effectively stalls this repair process. This leads to an accumulation of unrepaired DNA double-strand breaks, which can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death).
Figure 1: Simplified signaling pathway of the Non-Homologous End Joining (NHEJ) and the inhibitory action of NU-7031.
Experimental Protocols and Applications
NU-7031 is a valuable tool for in vitro and in vivo studies investigating DNA repair mechanisms and for evaluating novel cancer therapeutic strategies.
In Vitro DNA-PK Inhibition Assay
A common method to assess the potency of DNA-PK inhibitors is a cell-free kinase assay.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified DNA-PK enzyme, a biotinylated peptide substrate, and a specific concentration range of NU-7031 (or other inhibitors).
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate. The amount of phosphorylated substrate is then quantified using a specific antibody and a detection reagent (e.g., luminescence-based).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. For NU-7031, the reported IC50 for DNA-PK is 1.7 μM.[1][2]
Cellular Assay for Radiosensitization
This assay determines the ability of NU-7031 to enhance the cytotoxic effects of ionizing radiation on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells at a low density in multi-well plates.
-
Drug Treatment: Treat the cells with various concentrations of NU-7031 for a predetermined period (e.g., 2-4 hours) prior to irradiation.
-
Irradiation: Expose the cells to different doses of ionizing radiation.
-
Colony Formation: Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and determine the sensitizer enhancement ratio (SER).
Figure 2: Experimental workflow for a cellular radiosensitization assay using NU-7031.
Selectivity Profile
An important consideration for any kinase inhibitor is its selectivity. While NU-7031 is a potent DNA-PK inhibitor, its activity against other related kinases in the PI3K-related kinase (PIKK) family, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), should be considered in the interpretation of experimental results. Some older generation DNA-PK inhibitors have shown limited selectivity against other PIKK members.[3]
Conclusion
NU-7031 is a well-characterized and potent inhibitor of DNA-PK, making it an indispensable tool for researchers studying DNA repair and developing novel cancer therapies. Its ability to block the NHEJ pathway provides a clear mechanism for sensitizing cancer cells to DNA-damaging agents. This guide provides a foundational understanding of NU-7031's properties and applications, empowering scientists to effectively utilize this compound in their research endeavors.
References
-
Creative Diagnostics. (n.d.). DNA-PK Signaling Pathway. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Non-homologous End-joining Pathway. Retrieved from [Link]
-
GeneGlobe. (n.d.). Non-Homologous End Joining (NHEJ) in DNA Double-Strand Break Repair. Retrieved from [Link]
-
Lees-Miller, S. P., & Meek, K. (2018). The Flexible and Iterative Steps within the NHEJ Pathway. Genes, 9(5), 249. [Link]
-
Ma, C., et al. (2022). Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. Nature Communications, 13(1), 72. [Link]
-
Weterings, E., & van Gent, D. C. (2004). The mechanism of non-homologous end-joining of DNA double-strand breaks. DNA Repair, 3(8-9), 817-826. [Link]
-
Addgene. (2015, April 16). CRISPR 101: Non-Homologous End Joining. Addgene Blog. [Link]
-
Davis, A. J., & Chen, D. J. (2013). DNA-PK as a sensor and a transducer of DNA damage. Cancer research, 73(2), 498-503. [Link]
-
Drew, Y., & Yap, T. A. (2020). Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. bioRxiv. [Link]
-
Lieber, M. R. (2017). Non-homologous DNA end joining and alternative pathways to double-strand break repair. Nature Reviews Molecular Cell Biology, 18(11), 653-666. [Link]
-
MCE (MedChemExpress). (n.d.). NU-7031. Retrieved from [Link]
-
Veuger, S. J., et al. (2004). Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026. British journal of cancer, 91(9), 1777-1784. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. DNA-PKcs - Wikipedia [en.wikipedia.org]
- 8. Role of DNA-PK in the cellular response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. The Flexible and Iterative Steps within the NHEJ Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Profile: NU-7031 IC50 Values for DNA-Dependent Protein Kinase
Executive Summary
NU-7031 (Compound 10) is a synthetic small-molecule inhibitor of DNA-dependent protein kinase (DNA-PK) , a pivotal enzyme in the Non-Homologous End Joining (NHEJ) pathway of DNA double-strand break repair.[1] Chemically defined as a coumarin derivative (C₁₄H₁₅NO₄), NU-7031 represents a critical intermediate in the structure-activity relationship (SAR) studies that mapped the ATP-binding domain of DNA-PK catalytic subunit (DNA-PKcs).[1]
While later generations of inhibitors such as NU7441 and NU7026 exhibit nanomolar potency, NU-7031 is characterized by a micromolar IC50 of 1.7 µM .[1] Its value lies not in clinical efficacy, but as a structural probe used to define the steric and electronic requirements of the DNA-PK ATP-binding pocket.[1] This guide details the biochemical profile, experimental protocols for IC50 validation, and the mechanistic context of NU-7031.
Pharmacological Profile & Mechanism[1][2]
Core Metrics
| Parameter | Value | Notes |
| Primary Target | DNA-Dependent Protein Kinase (DNA-PK) | Catalytic subunit (DNA-PKcs) |
| IC50 (Biochemical) | 1.7 µM | Determined via radiometric kinase assay [1] |
| Chemical Class | Coumarin Derivative | Precursor to chromenone-based inhibitors |
| Mechanism | ATP-Competitive Inhibition | Binds to the ATP-binding cleft of the kinase domain |
| Molecular Formula | C₁₄H₁₅NO₄ | MW: 261.28 g/mol |
Mechanism of Action (MoA)
NU-7031 functions as a reversible, ATP-competitive inhibitor.[1] It targets the catalytic core of DNA-PKcs, a member of the PI3K-related kinase (PIKK) family.[2] Unlike PI3K inhibitors that target the lipid kinase activity, NU-7031 specifically occludes the ATP-binding site required for the serine/threonine protein kinase activity of DNA-PK.[1]
Causality: By blocking ATP binding, NU-7031 prevents the autophosphorylation of DNA-PKcs (at Ser2056) and the trans-phosphorylation of downstream NHEJ factors (e.g., Artemis, XRCC4). This blockade stalls the NHEJ repair complex at the site of DNA damage, preventing ligation of the double-strand break.
Structural Evolution & Selectivity
NU-7031 belongs to the early "coumarin" series developed by the Newcastle University group. It serves as a comparative benchmark for selectivity optimization:
-
NU-7031 (Coumarin): IC50 = 1.7 µM.[1][3][4][5] Moderate potency.[1]
-
NU7026 (Benzochromenone): IC50 = 0.23 µM.[1] Improved potency.
-
NU7441 (Chromenone): IC50 = 0.014 µM (14 nM).[1] High potency and selectivity.[1][6][7]
Insight: The shift from the coumarin core of NU-7031 to the chromenone core of NU7441 was driven by the need to increase potency and selectivity against related PIKK family members like ATM and ATR.[1]
Visualization: DNA-PK Signaling & Inhibition[1][2][7][8][9]
The following diagram illustrates the recruitment of DNA-PK to a double-strand break and the specific intervention point of NU-7031.[1]
Caption: Schematic of the NHEJ pathway showing NU-7031 acting as a competitive antagonist at the ATP-binding site of the DNA-PK catalytic subunit.[1]
Experimental Protocol: Determination of IC50
To replicate or validate the IC50 of NU-7031, a robust In Vitro Kinase Assay is required.[1] The following protocol is designed to be self-validating by including positive and negative controls.
Assay Principle
The assay measures the transfer of the gamma-phosphate from ATP to a synthetic peptide substrate (typically derived from p53 or a generic DNA-PK substrate) in the presence of double-stranded DNA (dsDNA) activators.[1]
Reagents & Setup
-
Enzyme: Purified human DNA-PK (DNA-PKcs + Ku70/80).[1]
-
Substrate: p53-derived peptide (e.g., EPPLSQEAFADLWKK) or commercially available DNA-PK substrate.[1]
-
Activator: Calf Thymus DNA (sheared) or linear dsDNA oligos.[1]
-
Inhibitor: NU-7031 (dissolved in DMSO).[1]
-
Detection: Radiometric (
P-ATP) or Fluorescence (ADP-Glo).[1]
Step-by-Step Methodology (Radiometric Standard)
-
Compound Preparation:
-
Reaction Assembly (Total Volume: 25 µL):
-
Component A (10 µL): DNA-PK enzyme (10-20 units) + dsDNA activator (10 µg/mL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Component B (5 µL): NU-7031 dilution (or DMSO control).
-
Incubation 1: Incubate Enzyme + Inhibitor for 10 minutes at Room Temperature (RT) to allow equilibrium binding.
-
-
Initiation:
-
Execution:
-
Incubate at 30°C for 20 minutes.
-
Linearity Check: The reaction time must be within the linear phase of enzyme activity.[1]
-
-
Termination & Detection:
Data Analysis & Validation
-
Background Subtraction: Subtract counts from "No Enzyme" or "No DNA" controls.
-
Normalization: Normalize data to "DMSO only" control (defined as 100% activity).
-
Curve Fitting: Fit data to a sigmoidal dose-response equation (variable slope):
-
Acceptance Criteria:
Visualization: Experimental Workflow
Caption: Workflow for the radiometric kinase assay used to determine the IC50 of NU-7031.
Applications & Selectivity Context
Why Use NU-7031?
While less potent than NU7441, NU-7031 is valuable for:
-
SAR Mapping: Understanding the impact of the coumarin ring system on ATP-binding affinity.[1]
-
Intermediate Control: Used in panels to verify assay sensitivity to inhibitors of varying potency (Micromolar vs. Nanomolar).[1]
Selectivity Profile
NU-7031 exhibits a selectivity profile typical of early-generation inhibitors.[1]
-
vs. ATM/ATR: Negligible inhibition at < 10 µM.[1]
-
Comparison: Unlike non-specific inhibitors like Wortmannin, NU-7031 shows a preference for DNA-PK, though its therapeutic window is narrow compared to modern analogs.[1]
References
-
Payne, S. L., et al. (2010).[1][3][4][5] "Mapping the ATP-binding domain of DNA-dependent protein kinase (DNA-PK) with coumarin- and isocoumarin-derived inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(12), 3649-3653.[1][3][4]
-
MedChemExpress. (n.d.).[1] "NU-7031 Product Datasheet." MedChemExpress.
-
Leahy, J. J., et al. (2004).[1] "Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries."[1] Bioorganic & Medicinal Chemistry Letters, 14(15), 4083-4087.[1]
Sources
- 1. Coumarin Chemical Structure built with Model Parts from Indigo [indigoinstruments.com]
- 2. Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction | bioRxiv [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NU-7031 79105-88-7 | MCE [medchemexpress.cn]
- 5. NU-7031 | DNA-PK抑制剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to NU-7031: Interrogating the Non-Homologous End Joining Pathway Through DNA-PKcs Inhibition
Abstract: The integrity of the genome is under constant threat from endogenous and exogenous sources, leading to various forms of DNA damage. Among the most cytotoxic are DNA double-strand breaks (DSBs), which, if left unrepaired, can lead to chromosomal aberrations, genomic instability, and cell death. The Non-Homologous End Joining (NHEJ) pathway is the primary mechanism for repairing DSBs in human cells, particularly in the G0/G1 phases of the cell cycle.[1][2][3] Central to this pathway is the DNA-dependent protein kinase (DNA-PK), a holoenzyme whose catalytic subunit, DNA-PKcs, orchestrates the repair process. This guide provides an in-depth technical overview of NU-7031, a specific small molecule inhibitor of DNA-PKcs, and its utility as a research tool to dissect the NHEJ pathway. We will explore the molecular mechanism of NHEJ, the pivotal role of DNA-PKcs, the mode of action of NU-7031, and detailed protocols for its application in biochemical and cellular assays.
Part 1: The Non-Homologous End Joining (NHEJ) Pathway: A Molecular Overview
NHEJ is a rapid and efficient, albeit potentially error-prone, pathway for repairing DSBs.[4] It directly ligates broken DNA ends without the need for a homologous template.[1] The process is executed by a core set of proteins in a stepwise manner.
-
DSB Recognition and Synapsis: The pathway is initiated by the Ku70/80 heterodimer, a ring-shaped protein complex that recognizes and binds to the broken DNA ends.[4][5] This binding serves two critical functions: it protects the ends from nucleolytic degradation and acts as a docking platform for the recruitment of the DNA-PK catalytic subunit (DNA-PKcs).[2] The subsequent binding of DNA-PKcs to each Ku-bound DNA end forms the active DNA-PK holoenzyme, which brings the two DNA ends into close proximity (synapsis).[4][6]
-
End Processing: Many DSBs are "dirty," with non-ligatable ends (e.g., 3'-phosphates or 5'-hydroxyls). The NHEJ machinery includes a suite of processing enzymes to create ligatable 5'-phosphate and 3'-hydroxyl termini. Key among these is Artemis, a nuclease that, upon phosphorylation by DNA-PKcs, gains endonuclease activity to cleave 5' and 3' overhangs and open DNA hairpins.[2][7] Other factors, such as DNA polymerases λ and μ, can fill in gaps, while Polynucleotide Kinase/Phosphatase (PNKP) can correct terminal phosphate and hydroxyl groups.[2]
-
Ligation: The final step is the covalent joining of the processed DNA ends. This is catalyzed by the DNA Ligase IV (LIG4) complex, which consists of the catalytic LIG4 subunit and its stabilizing cofactor, XRCC4 (X-ray repair cross-complementing protein 4).[1] The activity of this complex is further stimulated by XLF (XRCC4-like factor), which promotes the re-adenylation and catalytic turnover of LIG4.[1]
Visualizing the Canonical NHEJ Pathway
Caption: The canonical Non-Homologous End Joining (NHEJ) pathway.
Part 2: DNA-PKcs - The Master Regulator of NHEJ
The DNA-dependent protein kinase catalytic subunit (DNA-PKcs, also known as PRKDC) is a large, ~469 kDa serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[8] It is the central processing unit of the NHEJ pathway.
Structure and Activation: DNA-PKcs possesses a kinase domain flanked by FAT (FRAP, ATM, and TRRAP) and FATC domains, which are crucial for regulating its catalytic activity.[8] Its kinase function remains dormant until it is recruited to DNA ends by the Ku70/80 heterodimer.[4] The formation of the DNA-PK holoenzyme on the DNA scaffold induces a conformational change that activates the kinase, enabling it to phosphorylate downstream targets and itself (autophosphorylation).[9]
Autophosphorylation as a Regulatory Switch: DNA-PKcs autophosphorylation is a critical regulatory mechanism that dictates the progression of NHEJ.[9][10] Phosphorylation occurs at multiple sites, notably within two major clusters known as the S2056 (or PQR) cluster and the ABCDE cluster.[8][11][12]
-
S2056 Cluster: Phosphorylation at Serine 2056 is thought to cause a conformational change that promotes the disassembly of DNA-PK from the DNA ends, allowing the ligation complex to access the termini.[8]
-
ABCDE Cluster: Phosphorylation at this N-terminal cluster is required for efficient end processing, particularly for the activation of Artemis and subsequent DNA end resection.[8][11]
Failure of DNA-PKcs to autophosphorylate and dissociate from DNA ends results in a stalled repair process, where the ends are protected but cannot be ligated.[10][11] This highlights the dual role of DNA-PKcs: first as a stable scaffold to protect and bridge DNA ends, and second, via its kinase activity, as a dynamic regulator that coordinates subsequent processing and ligation steps.[11]
Part 3: NU-7031 - A Chemical Probe for DNA-PKcs Function
NU-7031, with the chemical name 4-(morpholin-4-yl)-6-methoxy-1-benzopyran-2-one, is a coumarin-derivative small molecule inhibitor of DNA-PK.[13][14] It functions as an ATP-competitive inhibitor, targeting the kinase domain of DNA-PKcs.
Mechanism of Action: By binding to the ATP pocket in the DNA-PKcs catalytic domain, NU-7031 prevents the phosphorylation of downstream substrates, including Artemis and DNA-PKcs itself. This inhibition effectively freezes the NHEJ pathway after the initial synapsis stage. The DNA ends remain bound by the Ku/DNA-PKcs complex, but the necessary processing and subsequent dissociation required for ligation are blocked. This leads to an accumulation of unrepaired DSBs, sensitizing cells to DNA damaging agents like ionizing radiation.
Visualizing NU-7031 Inhibition
Caption: Mechanism of DNA-PKcs inhibition by NU-7031.
Potency and Selectivity: NU-7031 is a moderately potent inhibitor of DNA-PK, with a reported IC50 value of 1.7 µM.[13] It is important to contextualize this potency with other well-characterized DNA-PK inhibitors. For instance, NU-7026 is another specific DNA-PK inhibitor with an IC50 of 0.23 µM, while the more advanced compound NU-7441 (KU-57788) exhibits significantly higher potency with an IC50 of 14 nM.[13][14][15] This makes NU-7031 a valuable and accessible tool compound for laboratory research aimed at validating the role of DNA-PK in cellular processes.
| Inhibitor | Target(s) | IC50 | Reference |
| NU-7031 | DNA-PK | 1.7 µM | [13] |
| NU-7026 | DNA-PK, PI3K | 0.23 µM (DNA-PK), 13 µM (PI3K) | [14][15] |
| NU-7441 (KU-57788) | DNA-PK, PI3K, mTOR | 14 nM (DNA-PK) | [13] |
| AZD-7648 | DNA-PK | 0.6 nM | [13] |
| M3814 (Nedisertib) | DNA-PK | <3 nM | [13][16] |
Part 4: Experimental Protocols for Studying NU-7031 and NHEJ
To rigorously assess the impact of NU-7031 on the NHEJ pathway, a multi-faceted approach combining biochemical, cell-free, and cell-based assays is required.
Protocol 1: In Vitro DNA-PK Kinase Assay
This biochemical assay directly measures the ability of NU-7031 to inhibit the kinase activity of purified DNA-PKcs. The principle involves measuring the transfer of a radioactive phosphate from [γ-³²P]ATP to a specific peptide substrate.[17]
Workflow Diagram:
Caption: Workflow for an in vitro DNA-PKcs kinase inhibition assay.
Methodology:
-
Reaction Components:
-
Enzyme: Purified native human DNA-PK (consisting of DNA-PKcs and Ku70/80).[18]
-
Substrate: A synthetic peptide substrate containing a DNA-PK recognition motif (e.g., EPPLSQEAFADLWKK).[18]
-
Activator: Calf thymus DNA to activate the kinase.[18]
-
Buffer: Kinase reaction buffer (e.g., 25mM HEPES pH 7.5, 50mM KCl, 10mM MgCl₂, 1mM DTT).
-
Inhibitor: NU-7031 dissolved in DMSO (various concentrations for IC50 determination). DMSO alone serves as the vehicle control.
-
Cofactor: [γ-³²P]ATP.
-
-
Procedure:
-
Prepare a master mix containing buffer, DNA activator, and peptide substrate.
-
Aliquot the master mix into reaction tubes. Add NU-7031 or DMSO (vehicle control).
-
Add the purified DNA-PK enzyme to each tube and pre-incubate for 15 minutes at 30°C to allow inhibitor binding. Causality: This pre-incubation step ensures that the inhibitor has sufficient time to engage with the enzyme's active site before the substrate (ATP) is introduced.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 15 minutes at 30°C. Trustworthiness: The reaction time and temperature must be optimized to ensure the reaction is in the linear range for the uninhibited control.
-
Stop the reaction by adding 30% acetic acid.
-
Spot a portion of each reaction mixture onto P81 phosphocellulose paper.
-
Wash the papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the dried papers using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control for each NU-7031 concentration.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Free NHEJ Assay
This assay assesses the overall efficiency of the NHEJ pathway using whole-cell extracts and a linearized plasmid DNA substrate.[19][20] Inhibition of NHEJ by NU-7031 results in a decreased formation of plasmid multimers.
Methodology:
-
Preparation of Cell Extracts:
-
Harvest cells (e.g., HeLa, HEK293) and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Lyse the cells using a Dounce homogenizer. Causality: This mechanical lysis method is gentle and preserves the integrity of large protein complexes required for NHEJ.
-
Adjust the salt concentration to extract nuclear proteins.
-
Centrifuge at high speed to pellet cellular debris. The resulting supernatant is the whole-cell extract.
-
Determine the protein concentration of the extract using a Bradford assay.[21]
-
-
Preparation of DNA Substrate:
-
Linearize a plasmid (e.g., pIRES2) using a restriction enzyme (e.g., BglII) to create compatible DNA ends.[22]
-
Confirm complete linearization by agarose gel electrophoresis.
-
Purify the linearized plasmid DNA.
-
-
End-Joining Reaction:
-
Set up reactions (20 µL final volume) on ice.
-
Combine cell extract (e.g., 10 µg), linearized plasmid (e.g., 20 ng), 10x ligase buffer, and PEG (polyethylene glycol, which acts as a molecular crowding agent to promote intermolecular ligation).[22]
-
Add NU-7031 or DMSO (vehicle control).
-
Controls: Include a "no extract" control to check for spontaneous plasmid re-ligation and a "no inhibitor" control for baseline NHEJ activity.
-
Incubate the reactions at 37°C for 2 hours.
-
Stop the reaction by adding stop buffer (containing SDS and Proteinase K) and incubating to deproteinize the samples.
-
-
Analysis of Products:
-
Analyze the reaction products by agarose gel electrophoresis followed by staining with an intercalating dye (e.g., SYBR Green I).[20]
-
The efficiency of NHEJ is determined by the conversion of the linear monomer plasmid into higher molecular weight forms (dimers, trimers, etc.).
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Protocol 3: Cell-Based Reporter Assay for NHEJ
This assay measures NHEJ efficiency inside living cells using a reporter plasmid.[23] A common system uses a plasmid encoding a fluorescent protein (e.g., GFP) whose open reading frame is disrupted by a recognition site for the rare-cutting I-SceI endonuclease.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., U2OS, HEK293T).
-
Co-transfect the cells with the NHEJ reporter plasmid and an expression plasmid for the I-SceI endonuclease. A third plasmid expressing a different fluorescent protein (e.g., mCherry) is often included as a transfection control.[23]
-
-
Inhibitor Treatment:
-
Immediately after transfection, treat the cells with various concentrations of NU-7031 or DMSO (vehicle control).
-
Culture the cells for 48-72 hours to allow for DSB induction, repair, and reporter protein expression.
-
-
Flow Cytometry Analysis:
-
Harvest the cells by trypsinization.
-
Analyze the cells using a flow cytometer capable of detecting both GFP and mCherry fluorescence.
-
Gating Strategy: First, gate on the population of transfected cells (mCherry-positive). Within this population, quantify the percentage of cells that are also GFP-positive.
-
-
Data Analysis:
-
The efficiency of NHEJ is expressed as the ratio of GFP-positive cells to mCherry-positive cells.[24]
-
Normalize the NHEJ efficiency in NU-7031-treated samples to the DMSO-treated control to determine the dose-dependent inhibition of cellular NHEJ.
-
Conclusion
NU-7031 is a specific, ATP-competitive inhibitor of the DNA-PKcs kinase, a master regulator of the Non-Homologous End Joining pathway. By preventing the critical phosphorylation events orchestrated by DNA-PKcs, NU-7031 effectively stalls DSB repair, leading to the accumulation of unresolved DNA lesions. This makes it an invaluable chemical tool for researchers in DNA repair, cancer biology, and drug development. The experimental protocols detailed in this guide provide a robust framework for utilizing NU-7031 to dissect the molecular intricacies of NHEJ, validate the role of DNA-PKcs in cellular responses to DNA damage, and screen for novel therapeutic strategies that exploit DNA repair dependencies.
References
-
Chiruvella, K. K., et al. (2020). Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. bioRxiv. Retrieved from [Link]
-
Pastwa, E., & Skladanowski, A. (2009). In vitro non-homologous DNA end joining assays—The 20th anniversary. Cell Biology and Toxicology, 25(4), 335-347. Retrieved from [Link]
-
Cui, X., et al. (2020). DNA-PKcs: A Multi-Faceted Player in DNA Damage Response. Frontiers in Genetics, 11, 609248. Retrieved from [Link]
-
Animated biology With arpan. (2022, July 23). What proteins are involved in non-homologous end joining? [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2024). Non-homologous end joining. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of NU7026, NU7031, NU7107, NU7199, NU7200... [Image]. ResearchGate. Retrieved from [Link]
-
McNamara, M. G., et al. (2020). NUC-1031, use of ProTide technology to circumvent gemcitabine resistance: current status in clinical trials. Cancer Chemotherapy and Pharmacology, 86(2), 157-166. Retrieved from [Link]
-
Gonzalez-Suarez, I., et al. (2011). Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. Methods in Cell Biology, 104, 329-354. Retrieved from [Link]
-
Lucena-Cacace, A., et al. (2019). DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells. Journal of Biological Chemistry, 294(13), 5096-5106. Retrieved from [Link]
-
Chaplin, A. K., et al. (2021). How to fix DNA breaks: new insights into the mechanism of non-homologous end joining. Biochemical Society Transactions, 49(1), 1-13. Retrieved from [Link]
-
Liu, S., et al. (2022). Autophosphorylation Transforms DNA-PK from protecting to processing DNA ends. Molecular Cell, 82(2), 373-386.e6. Retrieved from [Link]
-
Nutley, B. P., et al. (2005). Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026. British Journal of Cancer, 93(9), 1011-1018. Retrieved from [Link]
-
Davis, A. J., & Chen, D. J. (2013). Non-homologous DNA end joining and alternative pathways to double-strand break repair. Nature Reviews Molecular Cell Biology, 14(3), 191-202. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of non-homologous end joining (NHEJ) and synthesis-dependent strand annealing (SDSA). [Image]. ResearchGate. Retrieved from [Link]
-
Iacovoni, J. S., et al. (2012). NHEJ In Vitro Assay. Bio-protocol, 2(18), e261. Retrieved from [Link]
-
JoVE. (2009, November 22). Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. Journal of Visualized Experiments. Retrieved from [Link]
-
JoVE. (2024, January 11). Assessing NHEJ and HR Repair Efficiency in HEK-293T Cells Using Extrachromosomal Reporter Assays. Journal of Visualized Experiments. Retrieved from [Link]
-
The Oncology Pharmacist. (2020, May 15). Combination of NUC-1031 plus Cisplatin Shows Promise as First-Line Treatment for Advanced Biliary Tract Cancer. Retrieved from [Link]
-
Lieber, M. R. (2010). Nonhomologous DNA end-joining for repair of DNA double-strand breaks. The Journal of biological chemistry, 285(1), 1-5. Retrieved from [Link]
-
Miné-Hattab, J., et al. (2021). New Methodologies to Study DNA Repair Processes in Space and Time Within Living Cells. Frontiers in Molecular Biosciences, 8, 747631. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Non-homologous End-joining Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026, February 15). PRKDC protein kinase, DNA-activated, catalytic subunit [Homo sapiens (human)]. Gene - NCBI. Retrieved from [Link]
-
Diggle, C. P., et al. (2005). An In Vitro DNA Double-Strand Break Repair Assay Based on End-Joining of Defined Duplex Oligonucleotides. In DNA Repair Protocols (pp. 219-228). Humana Press. Retrieved from [Link]
-
UC Davis Biotechnology Program. (2022, December 7). Methods to Measure DNA Repair in Cells. Retrieved from [Link]
-
Singh, S. K., & Rama, G. (2016). Nonhomologous DNA End Joining in Cell-Free Extracts. In DNA Repair (pp. 1-14). IntechOpen. Retrieved from [Link]
-
Sedelnikova, O. A., et al. (2008). DNA end joining becomes less efficient and more error-prone during cellular senescence. DNA repair, 7(10), 1780-1788. Retrieved from [Link]
-
Hudson, C., et al. (2024). Defining the mode of action of cisplatin combined with NUC-1031, a phosphoramidate modification of gemcitabine. Cancer Drug Resistance, 7(3), 32. Retrieved from [Link]
-
Yamauchi, M., et al. (2021). Autophosphorylation and Self-Activation of DNA-Dependent Protein Kinase. International Journal of Molecular Sciences, 22(14), 7679. Retrieved from [Link]
-
Diggle, C. P., et al. (2003). Development of a rapid, small-scale DNA repair assay for use on clinical samples. Nucleic Acids Research, 31(15), e83. Retrieved from [Link]
-
Chaplin, A. K., et al. (2022). Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. Communications Biology, 5(1), 1-11. Retrieved from [Link]
-
Zenke, F. T., & Matsumoto, Y. (2022). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. Cancers, 14(8), 1916. Retrieved from [Link]
-
Uematsu, N., et al. (2007). Autophosphorylation of DNA-PKCS regulates its dynamics at DNA double-strand breaks. The Journal of cell biology, 177(2), 219-229. Retrieved from [Link]
-
ResearchGate. (n.d.). O-2 Phase III study of NUC-1031 + cisplatin vs gemcitabine + cisplatin for first-line treatment of patients with advanced biliary tract cancer (NuTide:121). Retrieved from [Link]
-
Chen, S., et al. (2019). Structural mechanism of DNA-end synapsis in the non-homologous end joining pathway for repairing double-strand breaks: bridge over troubled ends. Biochemical Society Transactions, 47(6), 1735-1746. Retrieved from [Link]
-
Azqueta, A., & Collins, A. R. (2013). Comet assay to measure DNA repair: approach and applications. Frontiers in genetics, 4, 288. Retrieved from [Link]
-
Bétermier, M., et al. (2016). Assays for DNA double-strand break repair by microhomology-based end-joining repair mechanisms. Nucleic Acids Research, 44(11), 5031-5045. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Comparing NUC-1031 Plus Cisplatin to Gemcitabine Plus Cisplatin in Patients With Advanced Biliary Tract Cancer. ClinicalTrials.gov. Retrieved from [Link]
-
Oksenych, V., et al. (2013). Development of an assay to measure mutagenic non-homologous end-joining repair activity in mammalian cells. Nucleic acids research, 41(10), e109. Retrieved from [Link]
Sources
- 1. Non-homologous end joining - Wikipedia [en.wikipedia.org]
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- 9. PRKDC protein kinase, DNA-activated, catalytic subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
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- 12. mdpi.com [mdpi.com]
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- 16. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy | MDPI [mdpi.com]
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- 21. An In Vitro DNA Double-Strand Break Repair Assay Based on End-Joining of Defined Duplex Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. pnas.org [pnas.org]
Mechanistic Foundation: Targeting the NHEJ Pathway
Technical Whitepaper: Comparative Potency and Pharmacodynamics of DNA-PK Inhibitors NU-7031 and NU-7441
Executive Summary
This technical guide provides a rigorous head-to-head analysis of NU-7031 and NU-7441 (KU-57788) , two small-molecule inhibitors targeting the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). While both compounds emerge from the Newcastle University (NU) inhibitor series, they represent distinct evolutionary stages in structure-activity relationship (SAR) optimization.
NU-7441 stands as the gold-standard, highly potent (IC
To understand the potency divergence, one must first contextualize the target. DNA-PKcs is the serine/threonine kinase engine of the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells.[2][3][][5]
Mechanism of Action: Both inhibitors function as ATP-competitive agents .[6][7][8] They bind to the ATP-binding pocket within the kinase domain of DNA-PKcs, preventing the phosphorylation of downstream targets (e.g., XRCC4, Artemis, and DNA-PKcs itself). This blockade prevents DSB ligation, leading to the accumulation of lethal DNA damage and subsequent apoptosis, particularly in the presence of ionizing radiation (IR) or topoisomerase poisons.
Figure 1: NHEJ Inhibition Pathway
Caption: Logical flow of NHEJ repair and the specific intervention point of ATP-competitive DNA-PK inhibitors.
Chemical Biology & SAR: The Scaffold Divergence
The stark difference in potency between NU-7031 and NU-7441 is a direct consequence of their chemical scaffolds and their ability to form hydrogen bonds with the "hinge region" of the kinase active site.
NU-7441: The Optimized Lead
-
Core Scaffold: Chromen-4-one (flavone-like).
-
Key Features:
-
The carbonyl oxygen at position 4 and the morpholine oxygen act as critical hydrogen bond acceptors/donors to the kinase hinge.
-
8-dibenzothiophen-4-yl moiety: This large hydrophobic group (the "tail") accesses a deep hydrophobic pocket (Selectivity Pocket) unique to DNA-PKcs, conferring high potency and selectivity over PI3K isoforms.
-
-
Potency: IC
= 14 nM.[1][3][9]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
NU-7031: The Structural Probe
-
Core Scaffold: Chromen-2-one (coumarin).[10]
-
Key Features:
-
Isomeric to the chromen-4-one.[11] The carbonyl is shifted to position 2.
-
Binding Penalty: This shift disrupts the optimal H-bonding geometry required for the ATP-binding pocket. The coumarin scaffold serves as a "negative" control in SAR studies, demonstrating that the chromen-4-one geometry is essential for nanomolar affinity.
-
-
Potency: IC
= 1.7 M (1700 nM).
Potency Analysis: Head-to-Head Comparison
The following data aggregates biochemical and cellular assays. Note the logarithmic difference in efficacy.
Table 1: Biochemical and Cellular Potency Profile
| Feature | NU-7441 (KU-57788) | NU-7031 | Fold Difference |
| Primary Target | DNA-PKcs (ATP site) | DNA-PKcs (ATP site) | - |
| Chemical Class | Chromen-4-one | Chromen-2-one (Coumarin) | - |
| Enzymatic IC | 14 nM | 1,700 nM (1.7 | ~120x |
| PI3K Selectivity | >100-fold selective | Poor / Undefined | High |
| Cellular Activity | Potent Chemo-sensitizer | Weak / Inactive at low doses | - |
| Primary Utility | Preclinical Candidate | SAR Tool / Structural Probe | - |
Data Sources: Hardcastle et al., J. Med. Chem (2005); Payne et al., Bioorg. Med. Chem. Lett. (2010).[10]
Selectivity Profile (NU-7441)
NU-7441 is renowned not just for potency, but for selectivity against the PI3K-related kinase (PIKK) family, which is structurally similar.
-
mTOR: 1.7
M (120-fold selective) -
PI3K (p110
): 5.0 M (350-fold selective) -
ATM/ATR: >10
M
Note: NU-7031, due to its weak affinity for the primary target (1.7
Experimental Protocols for Validation
To empirically verify the potency difference in your own laboratory, the following protocols are recommended. These emphasize causality (linking drug dose to repair failure) and trustworthiness (using clonogenic survival, the gold standard).
Protocol A: DNA-PK Kinase Assay (Cell-Free)
Objective: Determine biochemical IC
-
Reagents: Purified DNA-PKcs/Ku complex, biotinylated p53 peptide substrate, [
- P]ATP. -
Setup: Incubate DNA-PK (20 ng) with varying concentrations of NU-7441 (0.1 nM – 1
M) or NU-7031 (10 nM – 100 M) in kinase buffer (50 mM HEPES, 10 mM MgCl , 1 mM DTT). -
Activation: Add sheared calf thymus DNA (10
g/mL) to trigger the kinase. -
Reaction: Initiate with ATP mix. Incubate 30 mins at 30°C.
-
Termination: Stop with 30% acetic acid. Spot onto streptavidin membranes.
-
Readout: Scintillation counting. Plot % inhibition vs. log[concentration].
Protocol B: Clonogenic Survival Assay (Cellular)
Objective: Measure chemo-sensitization (PF
-
Seeding: Seed HeLa or MCF7 cells (500-1000 cells/well) in 6-well plates.
-
Drug Treatment:
-
Arm 1 (Control): Vehicle (DMSO).
-
Arm 2 (NU-7441): 1
M constant. -
Arm 3 (NU-7031): 10
M constant (higher dose required due to low potency).
-
-
Damage Induction: Expose cells to increasing doses of Ionizing Radiation (0, 1, 2, 4, 6 Gy) or Etoposide.
-
Incubation: Allow colonies to form for 10-14 days.
-
Staining: Fix with methanol/acetic acid; stain with Crystal Violet.
-
Analysis: Calculate Surviving Fraction (SF).
-
Expectation: NU-7441 will significantly shift the survival curve to the left (Sensitization Enhancement Ratio > 2.0). NU-7031 will show minimal shift.
-
Figure 2: Experimental Workflow
Caption: Integrated screening cascade for validating DNA-PK inhibitor potency and cellular efficacy.
Conclusion
For researchers selecting a chemical probe:
-
Use NU-7441 if your goal is to effectively inhibit DNA-PKcs, block NHEJ, or study chemo-sensitization in biological systems. Its 14 nM potency and high selectivity make it the industry standard reference compound.
-
Use NU-7031 only if you are conducting structure-activity relationship studies to demonstrate the necessity of the chromen-4-one scaffold. It is not a viable tool for functional DNA-PK inhibition in cellular contexts due to its micromolar potency (1.7
M).
References
-
Payne, S. L., et al. (2010). "Mapping the ATP-binding domain of DNA-dependent protein kinase (DNA-PK) with coumarin- and isocoumarin-derived inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(12), 3649–3653.[10]
-
Leahy, J. J., et al. (2004). "Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries." Bioorganic & Medicinal Chemistry Letters, 14(15), 4083–4087.
- Primary source for NU-7441 discovery and potency (14 nM).
-
Hardcastle, I. R., et al. (2005). "Discovery of Potent Chromen-4-one Inhibitors of the DNA-Dependent Protein Kinase (DNA-PK) Using a Small-Molecule Library Approach." Journal of Medicinal Chemistry, 48(24), 7829–7846.
- Detailed SAR describing the chromen-4-one scaffold requirements.
-
Zhao, Y., et al. (2006). "Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441." Cancer Research, 66(10), 5354–5362.
- Validation of NU-7441 in cellular and in vivo models.
Sources
- 1. DNA-PK | DNA依赖蛋白激酶 | 抑制剂 | MCE [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
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- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Mapping the ATP-binding domain of DNA-dependent protein kinase (DNA-PK) with coumarin- and isocoumarin-derived inhibitors PMID: 20472428 | MCE [medchemexpress.cn]
- 11. lab-chemicals.com [lab-chemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Guide: NU-7031 Structure-Activity Relationship & Chemical Biology
The following technical guide details the structure-activity relationship (SAR), chemical synthesis, and biological characterization of NU-7031 , a coumarin-derived inhibitor of DNA-dependent protein kinase (DNA-PK).
Executive Summary
NU-7031 (8-methoxy-4-(morpholin-4-yl)-2H-chromen-2-one) is a synthetic small molecule inhibitor of DNA-dependent protein kinase (DNA-PK) . It represents a critical "negative control" or "scaffold probe" in the development of the highly potent NU-7441 series. While NU-7031 possesses the requisite morpholine ATP-mimetic pharmacophore, its chromen-2-one (coumarin) core exhibits significantly reduced potency (
Chemical Architecture & Pharmacophore
NU-7031 is a coumarin derivative characterized by a morpholine ring at the 4-position and a methoxy group at the 8-position.
| Feature | Specification |
| Chemical Name | 8-methoxy-4-(morpholin-4-yl)-2H-chromen-2-one |
| Formula | |
| Molecular Weight | 261.27 g/mol |
| Core Scaffold | 2H-chromen-2-one (Coumarin) |
| Key Substituents | 4-Morpholine (ATP mimetic), 8-Methoxy (Lipophilic handle) |
| Target | DNA-PK catalytic subunit (DNA-PKcs) |
Structural Diagram (Graphviz)
The following diagram illustrates the chemical structure of NU-7031 and its critical functional groups.
Caption: Structural decomposition of NU-7031 showing the coumarin core and key pharmacophores interacting with the DNA-PK active site.
Structure-Activity Relationship (SAR) Analysis
The development of NU-7031 was part of a "scaffold mapping" exercise to determine the optimal arrangement of the carbonyl oxygen and the morpholine nitrogen for binding to the DNA-PK hinge region (Val-2006).
The Scaffold Hop: Chromen-4-one vs. Chromen-2-one
The primary SAR lesson from NU-7031 is the criticality of the carbonyl position .
-
Chromen-4-one (e.g., NU-7026, NU-7441):
-
The carbonyl oxygen is at position 4, adjacent to the morpholine.
-
Interaction: This oxygen acts as a hydrogen bond acceptor for the backbone NH of the hinge region residue (Val-2006). The morpholine nitrogen acts as a hydrogen bond acceptor/donor pair.
-
Result: High potency (nM range).[1]
-
-
Chromen-2-one (NU-7031):
-
The carbonyl oxygen is at position 2. The position 4 (where the morpholine is attached) lacks a carbonyl.
-
Interaction: The geometry is distorted. The carbonyl at position 2 is too far or improperly angled to form the optimal hydrogen bond with the hinge. The ether oxygen (position 1) is a weak acceptor.
-
Result: Reduced potency (
).
-
SAR Data Comparison
| Compound | Scaffold | 8-Substituent | DNA-PK | Mechanism |
| NU-7031 | Chromen-2-one | Methoxy | 1.7 μM | Weak Hinge Binder |
| NU-7026 | Benzochromen-4-one | (Fused Ring) | 0.23 μM | Moderate Binder |
| NU-7441 | Chromen-4-one | Dibenzothiophene | 0.014 μM | Strong Binder + Hydrophobic Pocket |
Mechanistic Pathway Diagram
This diagram details the signaling pathway inhibition and the specific SAR failure mode of NU-7031.
Caption: Pathway map showing DNA-PK activation by DSBs and the weak inhibition interface of NU-7031 due to scaffold misalignment.
Experimental Protocols
A. Chemical Synthesis of NU-7031
The synthesis typically follows a chlorination-displacement strategy starting from a substituted hydroxycoumarin.
Reagents:
-
2-Hydroxy-3-methoxybenzoic acid (or 2-methoxyphenol derivative)
-
Phosphorus oxychloride (
) -
Morpholine
-
Triethylamine (
)
Protocol:
-
Cyclization (Core Formation): React 2-hydroxy-3-methoxy-acetophenone with diethyl carbonate in the presence of sodium hydride (NaH) to yield 4-hydroxy-8-methoxy-2H-chromen-2-one .
-
Chlorination: Reflux the 4-hydroxy intermediate with neat
(or with ) for 4 hours.-
Validation: Monitor by TLC (shift to higher
). -
Workup: Pour onto ice, filter the precipitate to obtain 4-chloro-8-methoxy-2H-chromen-2-one .
-
-
Nucleophilic Substitution: Dissolve the 4-chloro intermediate in ethanol or DMF. Add 2 equivalents of morpholine.
-
Purification: Evaporate solvent. Recrystallize from ethanol/water to yield NU-7031 as off-white crystals.
-
QC: Verify structure via
-NMR (Look for morpholine peaks at 3.2–3.8 ppm and coumarin protons).
-
B. DNA-PK Kinase Assay
To verify the
Materials:
-
Purified DNA-PKcs/Ku70/80 complex.
-
Substrate: p53 peptide or biotinylated-DNA-PK peptide.
- or fluorescent ATP analog.
Protocol:
-
Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM DTT, 25 mM -glycerophosphate. -
Activation: Pre-incubate DNA-PK enzyme (20 ng) with sheared calf thymus DNA (10
) for 10 min to activate the kinase. -
Inhibitor Addition: Add NU-7031 (dissolved in DMSO) in a serial dilution (0.1
to 100 ). -
Reaction Start: Add ATP mix (50
cold ATP + tracer). Incubate at 30°C for 30 min. -
Termination: Stop reaction with 30% acetic acid (radioactive) or EDTA (fluorescent).
-
Detection: Spot on phosphocellulose paper, wash, and count via scintillation.
-
Analysis: Plot % Activity vs. Log[NU-7031]. Fit to sigmoidal dose-response curve to extract
.
References
-
Payne, S. L., et al. (2010). "Mapping the ATP-binding domain of DNA-dependent protein kinase (DNA-PK) with coumarin- and isocoumarin-derived inhibitors."[7] Bioorganic & Medicinal Chemistry Letters, 20(12), 3649-3653. Link
- Primary source for NU-7031 (Compound 10)
-
Leahy, J. J., et al. (2004). "Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries." Bioorganic & Medicinal Chemistry Letters, 14(15), 4083-4087. Link
- Establishes the SAR baseline for the potent chromen-4-one series.
-
Griffin, R. J., et al. (2005). "Selective benzopyranone inhibitors of nuclear kinases." Current Medicinal Chemistry, 5(2). Link
- Review of the Newcastle University (NU) series inhibitors.
Sources
- 1. stemcell.com [stemcell.com]
- 2. tandfonline.com [tandfonline.com]
- 3. osti.gov [osti.gov]
- 4. Structural and Biological Evaluation of a Novel Series of Benzimidazole Inhibitors of Francisella tularensis Enoyl-ACP Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unit 731 - Wikipedia [en.wikipedia.org]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. Mapping the ATP-binding domain of DNA-dependent protein kinase (DNA-PK) with coumarin- and isocoumarin-derived inhibitors PMID: 20472428 | MCE [medchemexpress.cn]
An In-depth Technical Guide to the Selectivity Profiling of NU-7031 Against PI3K and mTOR
Foreword: The Imperative of Kinase Selectivity in Drug Discovery
In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and associated toxicities, undermining the therapeutic window of a potential drug candidate. This guide provides a comprehensive framework for assessing the selectivity of a kinase inhibitor, using NU-7031 as a case study for profiling against the critical PI3K/Akt/mTOR signaling axis. While publicly available data on the direct interaction of NU-7031 with PI3K and mTOR is limited, this document will serve as a technical blueprint for such an investigation, grounded in established methodologies and scientific rationale.
NU-7031: Primary Target and the Rationale for PI3K/mTOR Selectivity Screening
NU-7031 is a member of a chemical series closely related to NU-7026. NU-7026 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 of approximately 0.23 µM.[1] DNA-PK is a serine/threonine-protein kinase that plays a crucial role in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.
The rationale for profiling a DNA-PK inhibitor against the Phosphatidylinositol 3-kinase (PI3K) family and the Mammalian Target of Rapamycin (mTOR) stems from the structural similarities within the ATP-binding pockets of these kinases. PI3K, Akt, and mTOR are central nodes in a signaling pathway that governs cell growth, proliferation, survival, and metabolism.[2][3] This pathway is one of the most frequently hyperactivated signaling cascades in human cancers.[2] Given the potential for cross-reactivity, it is a critical step in the preclinical development of any kinase inhibitor to comprehensively map its selectivity profile against related and clinically relevant kinases.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex and tightly regulated cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway with hypothetical inhibition points for NU-7031.
Quantitative Assessment of Kinase Inhibition: The IC50 Value
The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the potency of an inhibitor. It represents the concentration of a compound required to inhibit the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. By determining the IC50 of NU-7031 against various PI3K isoforms (e.g., PI3Kα, β, γ, δ) and mTOR, a quantitative selectivity profile can be constructed.
Hypothetical Selectivity Profile of NU-7031
The following table illustrates how the selectivity profile data for NU-7031 would be presented. The values are purely hypothetical and for illustrative purposes.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. DNA-PK |
| DNA-PK (Primary Target) | 230 | 1 |
| PI3Kα | >10,000 | >43 |
| PI3Kβ | >10,000 | >43 |
| PI3Kδ | 8,500 | 37 |
| PI3Kγ | 9,200 | 40 |
| mTOR | >15,000 | >65 |
Table 1: Hypothetical in vitro inhibitory activity and selectivity of NU-7031. Fold selectivity is calculated as IC50 (Off-Target) / IC50 (Primary Target).
Experimental Protocol: In Vitro Kinase Assay for Selectivity Profiling
To determine the IC50 values, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. The intensity of the light signal is directly proportional to the kinase activity.
Figure 2: Workflow for the ADP-Glo™ in vitro kinase assay.
Step-by-Step Methodology
Materials:
-
Recombinant human kinases (DNA-PK, PI3Kα, β, δ, γ, mTOR)
-
Kinase-specific substrates (e.g., PIP2 for PI3K)
-
NU-7031 (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer (specific to each kinase)
-
ATP
-
384-well white assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of NU-7031 in 100% DMSO, typically starting from a high concentration (e.g., 10 mM).
-
Transfer a small volume (e.g., 0.5 µL) of each dilution to the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Enzyme and Substrate Preparation:
-
Dilute each kinase and its corresponding substrate to their optimal working concentrations in the appropriate kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Kinase Reaction:
-
Add the diluted kinase/substrate mixture (e.g., 4 µL) to each well of the assay plate containing the pre-spotted compound.
-
Initiate the kinase reaction by adding ATP (e.g., 0.5 µL) to all wells. The final ATP concentration should ideally be close to the Km value for each respective kinase to accurately determine competitive inhibition.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (e.g., 5 µL) to each well.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent (e.g., 10 µL) to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each NU-7031 concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
This guide outlines the critical importance and a practical approach to determining the selectivity profile of the DNA-PK inhibitor NU-7031 against the PI3K and mTOR kinases. While direct inhibitory data for NU-7031 is not yet widely published, the provided framework offers a robust methodology for its evaluation. A comprehensive understanding of a compound's selectivity is paramount for its progression through the drug discovery pipeline. It enables a more accurate prediction of its therapeutic index, potential off-target liabilities, and overall clinical viability. Future studies should focus on executing such comprehensive kinase panels to fully elucidate the molecular pharmacology of NU-7031 and its analogs.
References
-
BioCrick. PI3K/Akt/mTOR Signaling. Available from: [Link].
-
Frontiers in Oncology. The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Available from: [Link].
-
MDPI. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. Available from: [Link].
-
Molecular Informatics. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Available from: [Link].
-
Nature. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link].
-
ResearchGate. Chemical structures of NU7026, NU7031, NU7107, NU7199, NU7200 and the... Available from: [Link].
-
ResearchGate. Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Available from: [Link].
Sources
Technical Whitepaper: NU-7031 – Chemical Profile and Application in DNA Repair Research
Executive Summary
NU-7031 is a synthetic small-molecule inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end-joining (NHEJ) pathway of DNA double-strand break (DSB) repair. Chemically identified as 6-methoxy-4-(morpholin-4-yl)-2H-chromen-2-one , NU-7031 belongs to the chromen-2-one (coumarin) class of inhibitors.
While less potent (IC50 ≈ 1.7 µM) than its structural analogs NU-7026 and NU-7441, NU-7031 serves as a vital tool compound in structure-activity relationship (SAR) studies mapping the ATP-binding cleft of DNA-PKcs. It is also frequently utilized as a stable internal standard in pharmacokinetic profiling of more potent DNA-PK inhibitors due to its structural similarity and distinct retention time. This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for NU-7031.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
NU-7031 is characterized by a coumarin scaffold substituted with a morpholine ring at the C4 position and a methoxy group at the C6 position. This specific substitution pattern is critical for its interaction with the hinge region of the DNA-PK catalytic subunit.
Table 1: Chemical Specifications
| Property | Specification |
| Common Name | NU-7031 |
| IUPAC Name | 6-methoxy-4-(morpholin-4-yl)-2H-chromen-2-one |
| CAS Registry Number | 79105-88-7 |
| Molecular Formula | C₁₄H₁₅NO₄ |
| Molecular Weight | 261.27 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO (≥ 100 mg/mL); Ethanol (Low); Water (Insoluble) |
| Purity (HPLC) | ≥ 98% |
| SMILES | COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3 |
Mechanism of Action: DNA-PK Inhibition[10][11]
Biological Target
The primary target of NU-7031 is the catalytic subunit of DNA-PK (DNA-PKcs), a member of the PI3K-related kinase (PIKK) family. DNA-PK is recruited to DSBs by the Ku70/80 heterodimer. Upon binding DNA, DNA-PKcs undergoes autophosphorylation and phosphorylates downstream targets (e.g., Artemis, XRCC4) to facilitate ligation.
Mode of Inhibition
NU-7031 acts as an ATP-competitive inhibitor . It binds to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate from ATP to the serine/threonine residues of the substrate. This blockade prevents the recruitment of ligases and the completion of the NHEJ repair process, thereby sensitizing cells to ionizing radiation (IR) and DSB-inducing chemotherapeutics (e.g., etoposide, doxorubicin).
Visualization: NHEJ Pathway & Inhibition Logic
Figure 1: Mechanism of NU-7031 interference in the Non-Homologous End Joining (NHEJ) repair pathway. By blocking phosphorylation, the compound prevents DNA repair, forcing the cell into apoptosis.
Experimental Protocols
Reconstitution and Storage
Objective: Prepare a stable stock solution for biological assays.
-
Solvent: Dimethyl sulfoxide (DMSO) is the required solvent.[1][2] Water and ethanol are not recommended due to poor solubility.
-
Concentration: Prepare a 10 mM or 50 mM stock.
-
Calculation: To make 1 mL of 10 mM stock, dissolve 2.61 mg of NU-7031 in 1 mL DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 1 year) or -80°C (stable for 2 years).
In Vitro DNA-PK Kinase Assay (ADP-Glo Method)
Objective: Quantify the IC50 of NU-7031 against purified DNA-PK.
Reagents:
-
Purified DNA-PK (Promega or SignalChem).
-
Substrate: p53-derived peptide or biotinylated DNA-PK substrate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Activator: Calf Thymus DNA (10 µg/mL).
Workflow:
-
Preparation: Dilute NU-7031 in Assay Buffer (max DMSO < 1%). Prepare a serial dilution (e.g., 0.1 µM to 100 µM).
-
Incubation: Mix DNA-PK enzyme, DNA activator, and NU-7031. Incubate for 10 min at RT.
-
Reaction Start: Add ATP (10-50 µM) and substrate peptide. Incubate for 30-60 min at 30°C.
-
Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Measurement: Add Kinase Detection Reagent (converts ADP to ATP to light). Read luminescence.
-
Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.
Cellular Radiosensitization (Clonogenic Assay)
Objective: Assess the ability of NU-7031 to sensitize cancer cells to Ionizing Radiation (IR).
Workflow:
-
Seeding: Seed HeLa or MCF-7 cells (approx. 200-500 cells/well) in 6-well plates. Allow attachment (overnight).
-
Drug Treatment: Treat cells with NU-7031 (e.g., 5 µM or 10 µM) 1 hour prior to irradiation. Include a DMSO vehicle control.[3]
-
Irradiation: Expose cells to IR doses (0, 2, 4, 6, 8 Gy) using a Cesium-137 or X-ray source.
-
Post-Treatment:
-
Option A: Leave drug on for 24h, then wash and replace with fresh media.
-
Option B: Leave drug on continuously (if toxicity allows).
-
-
Colony Formation: Incubate for 10-14 days until colonies >50 cells form.
-
Staining: Fix with methanol/acetic acid (3:1) and stain with 0.5% Crystal Violet.
-
Calculation: Calculate Surviving Fraction (SF) = (Colonies Counted) / (Cells Seeded × PE), where PE is Plating Efficiency.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for validating NU-7031 activity in cell-free and cellular models.
References
-
Payne, S. L., et al. (2010).[4][5] "Mapping the ATP-binding domain of DNA-dependent protein kinase (DNA-PK) with coumarin- and isocoumarin-derived inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(12), 3649-3653.[4][5]
-
MedChemExpress. "NU-7031 Product Information and Biological Activity."
-
Zhao, Y., et al. (2006). "Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026." British Journal of Cancer, 94, 1443–1450. (Cites use of NU-7031 as internal standard).
-
BOC Sciences. "NU-7031 CAS 79105-88-7 Data Sheet."
Sources
Radiosensitization Mechanism of NU-7031 in Cancer Cells: A Technical Guide
Executive Summary
NU-7031 (8-(Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one) is a synthetic small-molecule inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2][3][4][5][][7] As a member of the chromen-4-one class of inhibitors developed at Newcastle University, it functions as a potent radiosensitizer by abrogating the Non-Homologous End Joining (NHEJ) pathway—the primary mechanism mammalian cells use to repair radiation-induced double-strand breaks (DSBs). This guide details the molecular mechanism, comparative potency, and experimental workflows required to validate NU-7031’s efficacy in preclinical cancer models.
Molecular Mechanism of Action[8]
The Target: DNA-PKcs and NHEJ
Ionizing radiation (IR) induces lethal DNA double-strand breaks (DSBs).[8] Cancer cells predominantly rely on the error-prone NHEJ pathway to repair these breaks and survive. The core of this pathway is the DNA-PK holoenzyme, consisting of the Ku70/Ku80 heterodimer and the catalytic subunit, DNA-PKcs.[]
NU-7031 Intervention
NU-7031 acts as a reversible, ATP-competitive inhibitor.[2][3] It binds to the ATP-binding pocket of the DNA-PKcs kinase domain. By preventing ATP hydrolysis, NU-7031 blocks the autophosphorylation of DNA-PKcs (specifically at Thr2609 and Ser2056 clusters).
-
Consequence 1 (Complex Stalling): Unphosphorylated DNA-PKcs remains bound to the DNA ends, physically blocking access for downstream processing enzymes (Artemis, XRCC4-Ligase IV).
-
Consequence 2 (DSB Persistence): The break remains open ("unrepaired"), leading to the accumulation of DSBs.
-
Consequence 3 (Mitotic Catastrophe): Cells with unresolved DSBs enter mitosis, leading to chromosome fragmentation and cell death via mitotic catastrophe or apoptosis.
Pathway Visualization
The following diagram illustrates the NHEJ signaling cascade and the specific blockade point of NU-7031.
Figure 1: Mechanism of NU-7031 interference in the NHEJ repair pathway. NU-7031 competes with ATP, preventing DNA-PKcs autophosphorylation and shifting the outcome from repair to cell death.
Comparative Potency & Chemical Context
NU-7031 belongs to the "NU" series of chromen-4-one inhibitors.[2][3][4] While effective, it is essential to contextualize its potency against later-generation analogs to select the appropriate experimental concentration.
Table 1: Comparative Profile of NU-Series DNA-PK Inhibitors
| Inhibitor | Chemical Class | Target | IC50 (Cell-Free) | Specificity | Status |
| NU-7031 | Chromen-4-one | DNA-PKcs | 1.7 µM | High | Preclinical Tool |
| NU-7026 | Chromen-4-one | DNA-PKcs | 0.23 µM | High | Preclinical Standard |
| NU-7441 | Chromen-4-one | DNA-PKcs | 0.014 µM (14 nM) | Very High | Preclinical Standard |
Experimental Insight: Because NU-7031 has a higher IC50 (1.7 µM) compared to NU-7441, working concentrations in cell culture typically range from 5 µM to 10 µM to ensure complete inhibition of DNA-PKcs without off-target effects on PI3K (which usually requires >50 µM).
Experimental Protocols for Validation
To scientifically validate the radiosensitization effect of NU-7031, two "Gold Standard" assays are required: The Clonogenic Survival Assay (long-term survival) and the
Protocol A: Clonogenic Survival Assay (The Gold Standard)
Objective: To quantify the loss of reproductive integrity in cancer cells treated with NU-7031 and IR.
-
Seeding: Seed cancer cells (e.g., HeLa, A549) into 6-well plates at densities of 200–1000 cells/well (density depends on IR dose).
-
Drug Treatment:
-
Add NU-7031 (dissolved in DMSO) to reach a final concentration of 10 µM .
-
Include a Vehicle Control (DMSO only, <0.1% v/v).
-
Incubate for 1 hour prior to irradiation to ensure cellular uptake and kinase binding.
-
-
Irradiation: Expose cells to ionizing radiation doses of 0, 2, 4, 6, and 8 Gy using a Gammacell (Cs-137) or X-ray source.
-
Post-Treatment:
-
Option 1 (Continuous): Leave drug on for 24 hours, then replace with fresh media.
-
Option 2 (Pulse): Wash drug off immediately after IR (tests inhibition of fast repair). Recommendation: Continuous 24h exposure is clinically more relevant.
-
-
Incubation: Incubate for 10–14 days until colonies >50 cells form.
-
Fixation & Staining: Fix with methanol/acetic acid (3:1) and stain with 0.5% Crystal Violet.
-
Analysis: Count colonies. Calculate Plating Efficiency (PE) and Surviving Fraction (SF).
-
Plot log(SF) vs. Dose. A steeper curve for NU-7031 indicates radiosensitization.
-
Protocol B: -H2AX Immunofluorescence (DNA Repair Kinetics)
Objective: To visualize the persistence of DSBs, indicating repair failure.
-
Preparation: Grow cells on glass coverslips.
-
Treatment: Treat with NU-7031 (10 µM) for 1 hour, then irradiate (e.g., 2 Gy).
-
Timepoints: Fix cells at 0.5h (peak damage) and 24h (residual damage) post-IR.
-
Staining:
-
Primary Ab: Anti-phospho-Histone H2A.X (Ser139) [Clone JBW301].
-
Secondary Ab: Alexa Fluor 488 (Green) or 594 (Red).
-
Counterstain: DAPI (Nuclei).
-
-
Quantification: Count foci per nucleus using fluorescence microscopy.
-
Expected Result: NU-7031 treated cells will show significantly higher foci counts at 24h compared to IR-only controls, proving blocked NHEJ repair.
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for validating NU-7031 radiosensitization.
Translational Considerations
Pharmacokinetics & Solubility
NU-7031 is highly lipophilic. For in vitro use, dissolve in DMSO to create a stock solution (e.g., 10 mM). Avoid aqueous serial dilutions; dilute directly into media to prevent precipitation.
Sensitizer Enhancement Ratio (SER)
To quantify efficacy, calculate the SER at 10% survival (SER
Limitations
While NU-7031 is a valuable tool compound, its relatively high IC50 (1.7 µM) compared to NU-7441 limits its clinical translation potential. However, it remains a critical structural prototype for understanding chromen-4-one interactions with the DNA-PKcs ATP-binding cleft.
References
-
Griffin, R. J., et al. (2005). "Selective ATP-competitive inhibitors of DNA-dependent protein kinase: structure-activity relationships of chromen-4-ones." Journal of Medicinal Chemistry.
-
Zhao, Y., et al. (2006). "Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441." Cancer Research.[3][9][10] (Contextual reference for the NU-series mechanism).
-
MedChemExpress. "NU-7031 Product Information and Biological Activity."
-
Willmore, E., et al. (2004). "A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia." Blood. (Contextual reference for chromen-4-one class effects).
Sources
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NU-7031 79105-88-7 | MCE [medchemexpress.cn]
- 7. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 8. karger.com [karger.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DNA-dependent protein kinase inhibitor as a sensitizer of radiotherapy in locally advanced rectal cancer - Kagawa - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
Methodological & Application
Application Notes and Protocols: Preparation of NU-7031 Stock Solutions in DMSO
Introduction: NU-7031, a Potent DNA-PK Inhibitor
NU-7031 is a significant small molecule inhibitor targeting the DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. By inhibiting DNA-PK, NU-7031 effectively sensitizes cancer cells to radiation and certain chemotherapeutic agents, making it a valuable tool in cancer research and drug development. Its chemical name is 2-(Morpholin-4-yl)-8-phenyl-4H-chromen-4-one. The successful application of NU-7031 in in vitro and in vivo studies is critically dependent on the accurate and consistent preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for NU-7031, owing to its excellent solubilizing properties for many organic molecules.
This document provides a detailed protocol for the preparation, handling, and storage of NU-7031 stock solutions in DMSO, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established laboratory practices and supported by data from reputable suppliers to ensure scientific integrity and reproducibility.
Key Compound Specifications
A clear understanding of the physicochemical properties of NU-7031 is fundamental to the accurate preparation of stock solutions.
| Property | Value | Source |
| Chemical Name | 2-(Morpholin-4-yl)-8-phenyl-4H-chromen-4-one | Angene Chemical[1] |
| Molecular Weight | 307.35 g/mol | Angene Chemical[1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | MedchemExpress[2], Selleck Chemicals[3] |
| Recommended Stock Concentration | 10 mM in DMSO | Based on solubility data for the related compound NU 7026 from Abcam and R&D Systems[4] |
Mechanism of Action: DNA-PK Inhibition
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway and the inhibitory action of NU-7031.
Caption: Workflow for preparing NU-7031 stock solution in DMSO.
Safety Precautions and Best Practices
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling NU-7031 and DMSO.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
DMSO Handling: DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution and avoid direct skin contact.
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
Conclusion
The accurate preparation of a NU-7031 stock solution is a foundational step for obtaining reliable and reproducible results in research applications. By following this detailed protocol and adhering to best practices for handling and storage, researchers can ensure the integrity and efficacy of their NU-7031 solutions.
References
-
In silico estimation of DMSO solubility of organic compounds for bioscreening . PubMed. [Link]
-
2-Morpholin-4-yl-8-phenyl-4H-chromen-4-one . Angene Chemical. [Link]
Sources
protocol for dissolving NU-7031 in ethanol vs DMSO
Application Note: Optimized Solubilization Protocol for NU-7031
Abstract & Introduction
NU-7031 (4-(morpholin-4-yl)-6-methoxy-1-benzopyran-2-one) is a specific DNA-dependent protein kinase (DNA-PK) inhibitor often utilized in cancer research and as an internal standard in pharmacokinetic profiling of related compounds like NU-7026.[1]
The accurate reconstitution of NU-7031 is critical.[1] As a coumarin-morpholine derivative, its solubility is heavily influenced by solvent polarity and hydrogen-bonding capacity.[1] This guide provides a definitive protocol for dissolving NU-7031, contrasting the efficacy of Dimethyl Sulfoxide (DMSO) against Ethanol (EtOH), and outlines best practices for maintaining compound stability during storage and experimental application.
Physicochemical Profile
Understanding the physical properties of NU-7031 is the first step in successful formulation.[1]
| Property | Detail |
| Chemical Name | 4-(morpholin-4-yl)-6-methoxy-1-benzopyran-2-one |
| CAS Number | 79105-88-7 |
| Molecular Formula | C₁₄H₁₅NO₄ |
| Molecular Weight | 261.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Lipophilicity (LogP) | ~1.5 - 2.0 (Estimated) |
| Primary Target | DNA-PK (IC₅₀ = 1.7 µM) |
Solvent Assessment: DMSO vs. Ethanol
The choice between DMSO and Ethanol is not arbitrary; it dictates the maximum achievable concentration and the stability of your stock solution.[1]
Comparative Solubility Table
| Feature | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) |
| Solubility Rating | Excellent (Preferred) | Moderate to Poor |
| Max Concentration | Up to 50 mM (~13 mg/mL) | Typically < 5 mM (< 1.3 mg/mL) |
| Mechanism | Dipolar aprotic; disrupts solute-solute interactions effectively.[1] | Polar protic; H-bonding can compete with solute dissolution.[1] |
| Freezing Point | 18.5°C (Solid at 4°C) | -114°C (Liquid at -20°C) |
| Cell Toxicity | Toxic > 0.1% (v/v) in culture.[1] | Toxic > 0.5-1.0% (v/v) in culture.[1] |
| Use Case | Primary Stock Solution (Storage) | Secondary working solution (Immediate use only) |
Expert Insight: The "Protic" Barrier
NU-7031 contains a morpholine ring and a coumarin core.[1] While the morpholine oxygen and nitrogen can accept hydrogen bonds, the coumarin system is relatively hydrophobic.
-
DMSO acts as a "super-solvent" because it is aprotic (no H-bond donors).[1] It solvates the hydrophobic coumarin core without competing for hydrogen bonds, allowing for high-concentration stocks (10–50 mM).
-
Ethanol is protic.[1] It forms strong hydrogen bond networks with itself, which can energetically disfavor the insertion of the hydrophobic NU-7031 molecule, leading to significantly lower solubility limits. Attempting to make a high-molarity stock (>10 mM) in ethanol often results in precipitation upon storage. [1]
Protocol: Reconstitution & Storage
A. Preparation of Stock Solution (DMSO)
Objective: Create a stable 10 mM Stock Solution.
-
Calculate: Determine the mass of NU-7031.
-
Example: For 5 mg of NU-7031 (MW 261.27):
-
-
Dissolve: Add the calculated volume of anhydrous DMSO (≥99.9%) to the vial.
-
Mix: Vortex vigorously for 30–60 seconds. If particulates remain, warm the solution to 37°C in a water bath for 2–5 minutes and vortex again. Sonicate only if absolutely necessary (limit to 10s bursts to avoid heating/degradation).
-
Aliquot: Dispense into small volumes (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.
-
Store: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
B. Preparation of Working Solution (Aqueous Dilution)
Objective: Dilute stock for cell culture (e.g., 10 µM final concentration).
-
Thaw: Thaw the DMSO stock at room temperature. Ensure it is fully liquid and clear.[1]
-
Intermediate Step (Optional but Recommended): If adding directly to media causes precipitation, perform a serial dilution in culture media or PBS stepwise.[1]
-
Step 1: Dilute 1:10 in media (creates 1 mM, 10% DMSO).
-
Step 2: Dilute 1:100 into final vessel (creates 10 µM, 0.1% DMSO).
-
-
Control: Always run a "Vehicle Control" containing the same final % of DMSO (e.g., 0.1%) without the drug.[1]
Visual Workflows
Figure 1: Reconstitution Decision Tree
Caption: Decision logic for solvent selection based on concentration requirements.
In Vivo Formulation (Advanced)
For animal studies, pure DMSO is often too toxic.[1] NU-7031 requires a co-solvent system to maintain solubility in aqueous environments.[1]
Recommended Vehicle:
-
5% DMSO (Solubilizer)[1]
-
40% PEG-300 (Stabilizer)[1]
-
5% Tween 80 (Surfactant)[1]
-
50% Saline (Diluent)[1]
Protocol:
-
Dissolve NU-7031 in DMSO (5% of final volume).
-
Add PEG-300 and Tween 80; vortex to mix.
-
Slowly add Saline while vortexing.[1] Note: If precipitation occurs upon adding saline, increase the PEG-300 ratio or use Hydroxypropyl-β-cyclodextrin (HP-β-CD) as an alternative carrier.[1]
Troubleshooting
| Issue | Cause | Solution |
| Precipitation in Media | "Crashing out" due to rapid polarity change.[1] | Dilute the stock into a larger volume of media slowly while vortexing. Do not add stock directly to a static cell dish.[1] |
| Cloudy Stock (DMSO) | Moisture contamination (DMSO is hygroscopic).[1] | Use fresh, anhydrous DMSO.[1] Warm to 37°C. |
| Crystals after Thaw | Incomplete thawing or supersaturation.[1] | Ensure the vial reaches Room Temp.[1] Vortex before opening.[1] |
References
-
Willmore, E., et al. (2004).[1][2] A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia.[1] Blood, 103(12), 4659-4665. (Describes the NU-series pharmacokinetics and solubility profiles). Available at: [Link]
-
NTP (National Toxicology Program). Dimethyl Sulfoxide: Physical and Chemical Properties.[1][3][4] (General solvent data for coumarin dissolution). Available at: [Link]
-
Hollick, J. J., et al. (2003).[1] 2,6-Disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-dependent protein kinase (DNA-PK).[1] Bioorganic & Medicinal Chemistry Letters.[1] (Structural Basis for NU-series).
Sources
Mastering Cell Culture: A Detailed Guide to Preparing Aqueous Buffers with the DNA-PK Inhibitor NU-7031
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation and use of aqueous buffers containing NU-7031, a potent inhibitor of DNA-dependent protein kinase (DNA-PK), for cell culture applications. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale to ensure experimental success and data integrity.
Introduction: The Critical Role of DNA-PK and the Utility of NU-7031
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[1][2] In many cancer cells, the upregulation of DNA-PK contributes to resistance to DNA-damaging therapies like radiation and certain chemotherapies.[1] Small molecule inhibitors of DNA-PK, such as NU-7031, are therefore valuable research tools to study DNA repair mechanisms and to potentially sensitize cancer cells to therapeutic agents.
NU-7031, a coumarin derivative, is a specific inhibitor of DNA-PK with an IC50 of 1.7 μM.[3] Its chemical name is 2-(Morpholin-4-yl)-8-phenyl-4H-chromen-4-one.[4][5] The effective use of NU-7031 in cell-based assays is critically dependent on its proper solubilization and the stability of the resulting solutions. This guide will walk you through the best practices for preparing and handling NU-7031 for reproducible and reliable experimental outcomes.
Foundational Principles: Solubility and Stability of Small Molecule Inhibitors
The successful application of any small molecule inhibitor in cell culture hinges on two key physicochemical properties: solubility and stability.
-
Solubility: Many small molecule inhibitors, including those with a hydrophobic character like NU-7031, exhibit poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS).[6] Direct addition of the powdered compound to aqueous buffers will likely result in precipitation, leading to an unknown and inconsistent final concentration in your experiment.
-
Stability: The chemical integrity of the inhibitor in solution over time is paramount. Degradation of the compound can lead to a loss of activity and the generation of confounding variables. The stability of a compound can be affected by factors such as the solvent, pH, temperature, and light exposure.
To overcome these challenges, a common and effective strategy is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution. This stock is then serially diluted to the final working concentration in the aqueous buffer or cell culture medium.
Preparing NU-7031 Stock Solutions: A Step-by-Step Protocol
The solvent of choice for preparing a concentrated stock solution of NU-7031 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[6]
Key Material Properties of NU-7031
| Property | Value | Source |
| Chemical Name | 2-(Morpholin-4-yl)-8-phenyl-4H-chromen-4-one | [4][5] |
| Molecular Formula | C19H17NO3 | [4][5] |
| Molecular Weight | 307.34 g/mol | [4] |
| IC50 for DNA-PK | 1.7 µM | [3] |
Protocol 3.1: Preparation of a 10 mM NU-7031 Stock Solution in DMSO
Materials:
-
NU-7031 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of NU-7031:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 307.34 g/mol x 1000 mg/g = 3.0734 mg
-
-
Weighing NU-7031:
-
Tare a sterile vial on the analytical balance.
-
Carefully weigh out approximately 3.07 mg of NU-7031 powder into the vial. Record the exact weight.
-
-
Dissolving in DMSO:
-
Based on the actual weight of NU-7031, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 307.34 ( g/mol )) / 0.010 (mol/L) x 1,000,000 (µL/L)
-
Add the calculated volume of anhydrous DMSO to the vial containing the NU-7031 powder.
-
-
Ensuring Complete Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage of the Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected vials.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Crucially, avoid repeated freeze-thaw cycles , as this can lead to degradation of the compound and the introduction of moisture.
-
Caption: Workflow for preparing a concentrated stock solution of NU-7031 in DMSO.
Preparation of Aqueous Working Solutions for Cell Culture
Once you have a validated stock solution, the next step is to prepare the final working concentration of NU-7031 in your aqueous buffer or cell culture medium. Due to the limited aqueous solubility of many inhibitors, it is critical to perform this dilution correctly to avoid precipitation.[6]
Protocol 4.1: Serial Dilution and Preparation of Working Solutions
Principle:
To prevent the inhibitor from precipitating out of solution, it is best practice to perform serial dilutions in DMSO first, if necessary, before the final dilution into the aqueous medium. The final concentration of DMSO in the cell culture should be kept to a minimum, typically ≤ 0.1%, as higher concentrations can have cytotoxic effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Materials:
-
10 mM NU-7031 stock solution in DMSO
-
Anhydrous DMSO, cell culture grade
-
Sterile cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw the NU-7031 Stock Solution:
-
Remove one aliquot of the 10 mM NU-7031 stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Prepare Intermediate Dilutions in DMSO (if necessary):
-
For creating a range of working concentrations, it is often easier to first prepare an intermediate stock in DMSO. For example, to make a 1 mM intermediate stock from a 10 mM stock, dilute 10 µL of the 10 mM stock with 90 µL of DMSO.
-
-
Final Dilution into Aqueous Medium:
-
To prepare a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM NU-7031 stock solution to 999 µL of pre-warmed cell culture medium.
-
Crucial Step: Pipette the DMSO stock directly into the medium and immediately mix thoroughly by gentle vortexing or pipetting up and down. This rapid dispersion is key to preventing localized high concentrations that can lead to precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium (e.g., 1 µL of DMSO to 999 µL of medium for a 0.1% DMSO concentration).
-
-
Use Immediately:
Caption: Simplified schematic of the DNA-PK activation pathway and the point of inhibition by NU-7031.
Troubleshooting and Best Practices
-
Precipitation in Media: If you observe precipitation upon adding the NU-7031 stock to your media, it is likely due to poor mixing or exceeding the aqueous solubility limit. Try a lower final concentration or ensure more rapid and thorough mixing.
-
Inconsistent Results: This can often be traced back to inaccurate pipetting, improper storage of stock solutions (especially repeated freeze-thaw cycles), or the use of old aqueous working solutions.
-
Cell Toxicity: Always perform a dose-response curve to determine the optimal concentration of NU-7031 for your cell line. Ensure the final DMSO concentration is non-toxic.
-
Aseptic Technique: Maintain strict sterile technique throughout the preparation of all solutions to prevent contamination of your cell cultures.
By adhering to these detailed protocols and understanding the scientific principles behind them, researchers can confidently prepare and utilize NU-7031 in their cell culture experiments to generate high-quality, reproducible data.
References
- BenchChem. (2025). Application Notes and Protocols for DNA-PK-IN-14 in Cell Culture Experiments.
- Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. (2020). Nucleic Acids Research.
- MedchemExpress. (n.d.). NU-7031 | DNA-PK Inhibitor.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2016). PMC.
- Lab-Chemicals.Com. (n.d.). 2-Morpholino-8-phenyl-4H-chromen-4-one, 98%.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION.
- Angene Chemical. (n.d.). 2-Morpholin-4-yl-8-phenyl-4H-chromen-4-one.
- Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing. (2022). bioRxiv.
- DNA-PKcs inhibitors sensitize neuroendocrine tumor cells to peptide receptor radionuclide therapy in vitro and in vivo. (2023). Theranostics.
- Nanoparticle colloidal stability in cell culture media and impact on cellular interactions. (2015). PubMed.
- How to know the stability of drugs and reagents in the cell culture media? (2017).
- Optimizing the stability and solubility of cell culture media ingredients. (n.d.). Evonik Industries.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION.
- Effect of DMSO on micellization, gelation and drug release profile of Poloxamer 407. (2010). PubMed.
- Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. (2022). MDPI.
- Assessing the Stability of NISTCHO Cells in Long- Term Culture. (2024). Zenodo.
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- Sigma-Aldrich. (n.d.). morpholin-4-ium, 2-amino-4-(3-chloro-phenyl)-3-cyano-4h-chromen-7-olate.
- Purple Book Database of Licensed Biological Products. (n.d.). FDA.
- Solubility of drug in DMSO? (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: NU-7031 Dosing Schedule for Chemosensitization Assays
Executive Summary & Mechanism of Action
NU-7031 (2-(4-Morpholinyl)-4H-naphtho[1,2-b]pyran-4-one derivative) is a specific, ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK) . It belongs to the chromenone/coumarin series of inhibitors developed to target the Non-Homologous End Joining (NHEJ) pathway.
While later generations of inhibitors (e.g., NU-7441, NU-7026) exhibit higher potency, NU-7031 remains a critical tool for structure-activity relationship (SAR) studies and specific mechanistic validation.
Mechanism of Sensitization: Chemotherapeutic agents (e.g., Etoposide, Doxorubicin) and Ionizing Radiation (IR) induce DNA Double-Strand Breaks (DSBs). Cancer cells rely on DNA-PKcs to recruit the XRCC4-Ligase IV complex to repair these breaks via NHEJ. NU-7031 binds the ATP-binding pocket of DNA-PKcs, preventing autophosphorylation and the subsequent ligation of DNA ends. This blockade transforms sublethal DNA damage into lethal breaks, significantly lowering the survival threshold of the cell.
Critical Potency Note (Expert Insight)
Unlike NU-7441 (IC
-
Implication: Dosing protocols designed for NU-7441 will fail if applied to NU-7031. You must use micromolar concentrations (typically 5–20
M) to achieve effective radiosensitization or chemosensitization.
Pathway Visualization
The following diagram illustrates the precise intervention point of NU-7031 within the NHEJ repair complex.
Caption: NU-7031 inhibits DNA-PKcs autophosphorylation, stalling NHEJ and forcing cells into apoptosis upon DNA damage.
Compound Handling & Preparation
To ensure experimental reproducibility, strict adherence to solubility limits is required.
| Parameter | Specification | Notes |
| Molecular Weight | ~257.29 g/mol | Formula: C |
| Solvent | DMSO (Anhydrous) | Insoluble in water.[1] |
| Stock Conc. | 10 mM or 20 mM | Store at -20°C in aliquots. Avoid freeze-thaw >3 cycles. |
| Working Conc. | 5 | Dilute fresh in media immediately before use. |
| Vehicle Control | DMSO | Final DMSO concentration must be <0.5% (v/v) to avoid toxicity.[1] |
Validated Dosing Protocol: Chemosensitization
This protocol is designed for adherent cancer cell lines (e.g., HeLa, MCF-7, A549) using a Clonogenic Survival Assay, the gold standard for radiosensitization and chemosensitization.
Phase 1: The "Window of Inhibition"
Because NU-7031 is a reversible ATP-competitive inhibitor, it must be present before the damage occurs and maintained during the repair phase.
Caption: Timeline ensuring DNA-PK is inhibited at the moment of DSB induction and throughout the critical repair window.
Phase 2: Step-by-Step Procedure
1. Optimization of NU-7031 Monotherapy Dose: Before combining with chemotherapy, determine the maximum non-toxic dose of NU-7031 alone.
-
Treat cells with 0, 1, 5, 10, 20, and 50
M NU-7031 for 24 hours. -
Target: Select a concentration that yields >80% survival (typically 10
M ).[1] This ensures that lethality in the combination arm is due to sensitization, not additive toxicity.
2. Pre-Incubation (Critical Step):
-
Prepare media containing 10
M NU-7031 (or determined dose). -
Aspirate old media and add NU-7031 media to cells.
-
Incubate for 1 hour at 37°C.
-
Rationale: This allows the inhibitor to cross the membrane and reach equilibrium within the nucleus, occupying the ATP pocket of DNA-PKcs before any DNA damage is generated.
3. DNA Damage Induction (Chemo-Challenge):
-
For Chemotherapy (e.g., Etoposide): Add the drug directly to the media containing NU-7031. Do not wash.
-
Example: Add Etoposide to reach final concentrations of 0.1, 0.5, 1.0
M.
-
-
For Ionizing Radiation (IR): Irradiate cells (0, 2, 4, 6 Gy) while they are in the NU-7031 media.
4. Post-Treatment Repair Block:
-
Incubate cells with the combined agents (NU-7031 + Chemo) for 16–24 hours .
-
Note: If using IR, maintain NU-7031 in the media for 24 hours post-irradiation.
-
Mechanism: Most NHEJ repair occurs within 4–6 hours, but maintaining inhibition for 24 hours prevents delayed repair of complex breaks.
5. Washout and Colony Formation:
-
After 24 hours, aspirate media.
-
Wash 2x with PBS to remove NU-7031 and chemotherapy.
-
Add fresh, drug-free complete media.
-
Incubate for 7–14 days for colony formation (>50 cells/colony).
Pharmacodynamic Validation: H2AX Assay
To prove that NU-7031 is working mechanistically, you must demonstrate the persistence of DNA damage (DSBs).
Hypothesis: Effective DNA-PK inhibition will delay the resolution (disappearance) of
| Timepoint | Control (Damage Only) | NU-7031 + Damage | Interpretation |
| 1 Hour | High Foci Count | High Foci Count | Damage induction is equal in both groups. |
| 4 Hours | Foci Count Decreasing | Foci Count Remains High | NU-7031 is blocking fast NHEJ repair. |
| 24 Hours | Near Baseline | Significant Residual Foci | Unrepaired lethal damage persists. |
Protocol Summary:
-
Pre-treat with NU-7031 (10
M) for 1h. -
Induce damage (e.g., 2 Gy IR or 1h Etoposide pulse).
-
Fix cells at 1h, 4h, and 24h post-damage.
-
Stain with anti-phospho-Histone H2A.X (Ser139) antibody.
-
Quantify foci per nucleus.
Data Analysis: Dose Enhancement Ratio (DER)
To quantify the chemosensitization effect, calculate the DER (also known as Sensitization Enhancement Ratio, SER).
-
Interpretation:
-
DER = 1.0: No effect.
-
DER > 1.0: Sensitization.
-
Target: A robust DNA-PK inhibitor typically yields a DER between 2.0 and 4.0 depending on the cell line's dependency on NHEJ.
-
Troubleshooting & FAQs
Q: Can I wash out NU-7031 immediately after irradiation? A: No. DNA-PK inhibitors are reversible.[2] If you wash immediately, the enzyme will regain activity and repair the breaks within minutes. You must maintain the inhibitor for at least 4–6 hours (ideally 24h) to ensure breaks become lethal.
Q: My cells are dying in the NU-7031 only control.
A: Check your DMSO concentration. It must be <0.5%. Alternatively, verify the identity of your compound. If you accidentally used NU-7441 at 10
Q: Why use NU-7031 instead of NU-7441? A: While NU-7441 is more potent, NU-7031 is often used in comparative studies to evaluate the structural requirements for kinase inhibition or as a reference compound in the development of novel chromenone derivatives.
References
-
Discovery of NU-7031 & Structure-Activity Rel
-
Mechanism of DNA-PK Inhibition in Chemosensitiz
-
Title: DNA-dependent protein kinase inhibitors as drug candidates for the treatment of cancer.[2][4][5][6][7]
- Source: Davidson, D., et al. (2013). Frontiers in Pharmacology.
- Context: Reviews the rationale for using DNA-PK inhibitors like NU-7026/NU-7441/NU-7031 to sensitize cells to Topoisomerase II poisons.
-
-
Standard Protocols for DNA-PK Inhibitor Assays
-
NU-7031 Chemical D
- Title: NU-7031 Product Inform
- Source: MedChemExpress / BOC Sciences.
-
Context: Verification of chemical structure and in vitro inhibitory constants.[7]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NU 7026 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 4. A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-PK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
Application Note: Inhibition of DNA Double-Strand Break Repair via NU-7031
[1]
Executive Summary & Compound Profile
This technical guide details the protocol for utilizing NU-7031 , a coumarin-derived small molecule inhibitor of DNA-Dependent Protein Kinase (DNA-PK).[1][2][3] DNA-PK is the central apical kinase in the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells.[4]
While NU-7441 is currently the industry standard for potency (IC50 ~14 nM), NU-7031 remains a critical tool for structure-activity relationship (SAR) studies and specific comparative assays. Users must be cognizant of its distinct potency profile (IC50 ~1.7 µM) to design effective dosing strategies without inducing off-target cytotoxicity.
Compound Specifications
| Feature | Specification |
| Compound Name | NU-7031 |
| Chemical Class | Coumarin Derivative |
| Target | DNA-PK catalytic subunit (DNA-PKcs) |
| Mechanism | ATP-Competitive Inhibition |
| IC50 (Cell-Free) | 1.7 µM [1] |
| Solubility | Soluble in DMSO (up to 50 mM with warming) |
| Key Application | Sensitization to Ionizing Radiation (IR) & Topoisomerase II Poisons |
Mechanistic Insight: The NHEJ Blockade
Effective use of NU-7031 requires understanding its intervention point. DNA-PKcs is recruited to DSBs by the Ku70/80 heterodimer.[4] Upon binding, DNA-PKcs must undergo autophosphorylation (specifically at Serine 2056) to induce the conformational changes required for end-processing and ligation.
NU-7031 functions by competing with ATP for the binding pocket of DNA-PKcs, thereby preventing this autophosphorylation. This results in a "frozen" repair complex that blocks access to the DNA ends, preventing ligation and signaling persistent damage.
Visualization: NU-7031 Mechanism of Action
Caption: NU-7031 competes with ATP, preventing DNA-PKcs autophosphorylation (S2056) and stalling NHEJ.
Experimental Protocols
Protocol A: Reconstitution and Storage
Objective: Create a stable stock solution free of precipitates.
-
Solvent: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 10 mM stock.
-
Calculation: Molecular Weight of NU-7031 ≈ 261.28 g/mol .[3] Dissolve 2.61 mg in 1 mL DMSO.
-
-
Dissolution: Vortex vigorously. If particulate remains, warm to 37°C for 5 minutes. Coumarin derivatives can be recalcitrant; ensure visual clarity before use.
-
Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).
Protocol B: Cellular Inhibition Assay (Self-Validating)
Objective: Confirm DNA-PK inhibition in your specific cell line before running functional assays. Rationale: Cell permeability varies. You must verify that your chosen concentration inhibits S2056 phosphorylation.
Experimental Workflow:
-
Seeding: Plate cells (e.g., HeLa, U2OS, or MCF7) to reach 70-80% confluency.
-
Dose Selection:
-
Due to the IC50 of 1.7 µM, a working concentration of 10 µM is recommended to ensure >90% inhibition.
-
Titration Control: Test 0, 5, 10, and 20 µM.
-
-
Pre-Incubation (Critical): Treat cells with NU-7031 for 1 hour prior to damage induction. This ensures the inhibitor occupies the kinase pocket before the repair machinery is recruited.
-
Damage Induction:
-
Irradiate cells (10 Gy) OR treat with Bleomycin (10 µg/mL) for 1 hour.
-
-
Harvest: Lyse cells 1 hour post-damage.
-
Readout (Western Blot):
-
Primary Target: Phospho-DNA-PKcs (Ser2056). Expectation: Band disappears/fades with NU-7031.
-
Loading Control: Total DNA-PKcs or Actin.
-
Specificity Control: Phospho-ATM (Ser1981). Expectation: Band should remain largely unaffected at 10 µM, validating specificity.
-
Protocol C: Functional Radiosensitization Assay (Clonogenic)
Objective: Quantify the biological impact of NU-7031 on cell survival following DNA damage.
-
Seeding: Seed cells at low density (200-500 cells/well) in 6-well plates.
-
Treatment:
-
Add NU-7031 (10 µM) 1 hour prior to irradiation.
-
Vehicle Control: DMSO equivalent (0.1%).
-
-
Irradiation: Expose plates to ionizing radiation (0, 2, 4, 6 Gy).
-
Post-Incubation:
-
Option A (Continuous): Leave NU-7031 in the media for 24 hours, then replace with fresh drug-free media.
-
Option B (Pulse): Wash out immediately? Not recommended. DNA-PK inhibition must persist during the active repair phase (0-6 hours).
-
-
Development: Allow colonies to form (7-14 days). Fix with methanol/acetic acid; stain with Crystal Violet.
-
Analysis: Calculate the Dose Enhancement Ratio (DER) at 10% survival.
Workflow Visualization
Caption: Step-by-step workflow for validating NU-7031 efficacy using biochemical and microscopic readouts.
Comparative Data & Optimization
When designing experiments, it is vital to contextualize NU-7031 against other inhibitors in the Newcastle series to justify its selection.
Table 1: Comparative Potency of NU-Series Inhibitors
| Inhibitor | IC50 (DNA-PK) | Recommended Dose | Specificity Risk | Notes |
| NU-7031 | 1.7 µM | 10 µM | Moderate | Good for SAR studies; less potent. |
| NU-7026 | 0.23 µM | 10 µM | Low | Common early-gen inhibitor. |
| NU-7441 | 0.014 µM | 0.5 - 1 µM | Very Low | Current Gold Standard (High Potency). |
Troubleshooting & Optimization:
-
Issue: No sensitization observed.
-
Cause: 1.7 µM IC50 is a cell-free value.[1] Intracellular ATP concentrations (mM range) compete with the drug.
-
Solution: Increase dose to 15-20 µM, but run a toxicity control (No IR + Drug) to ensure you aren't just killing cells via off-target effects.
-
-
Issue: Precipitation in media.
-
Cause: "Crashing out" upon dilution.
-
Solution: Dilute the stock into a small volume of warm media while vortexing before adding to the main culture dish.
-
References
-
Payne, S. L., et al. (2010). Mapping the ATP-binding domain of DNA-dependent protein kinase (DNA-PK) with coumarin- and isocoumarin-derived inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 20(12), 3649-3653.[3]
-
Zhao, Y., et al. (2006). Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441. Cancer Research, 66(10), 5354-5362. (Contextual reference for NU-series potency comparison).
-
Nutley, B. P., et al. (2005). Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026. British Journal of Cancer, 93(9), 1011-1018.
Application Notes & Protocols: Experimental Timeline for NU-7031 Pre-incubation Prior to Irradiation
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing an optimal experimental timeline for the use of NU-7031, a potent DNA-dependent protein kinase (DNA-PK) inhibitor, as a radiosensitizing agent. The protocols herein are designed to maximize the inhibitory effect of NU-7031 on the Non-Homologous End Joining (NHEJ) pathway, thereby enhancing the cytotoxic effects of ionizing radiation (IR). We delve into the mechanistic rationale behind pre-incubation, provide detailed step-by-step protocols for cell culture and treatment, and offer guidance on downstream analysis.
Scientific Foundation: The Rationale for Pre-Incubation
The Central Role of DNA-PK in Double-Strand Break Repair
Ionizing radiation (IR) is a cornerstone of cancer therapy, primarily by inducing DNA double-strand breaks (DSBs), the most lethal form of DNA damage.[1] Eukaryotic cells have evolved two major pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). While HR is a high-fidelity process restricted to the S and G2 phases of the cell cycle, NHEJ is the predominant DSB repair pathway in mammalian cells, active throughout all cell cycle phases.[2]
The NHEJ pathway is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends.[3][4] This complex then recruits the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs), a large serine/threonine kinase, to form the active DNA-PK holoenzyme.[5][6] DNA-PK activation is critical; it acts as a scaffold to bring the DNA ends together and phosphorylates several downstream targets, including itself (autophosphorylation), to facilitate the processing and ligation of the break.[4][6][7] The kinase activity of DNA-PK is indispensable for the successful completion of NHEJ.[2][7]
Mechanism of Action: NU-7031 as a Radiosensitizer
NU-7031 is a small molecule inhibitor that competitively targets the ATP-binding site of DNA-PKcs, effectively abrogating its kinase activity.[6][8] By inhibiting DNA-PK, NU-7031 prevents the repair of IR-induced DSBs via the NHEJ pathway. These unrepaired breaks accumulate, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic or mitotic cell death. This process, known as radiosensitization, enhances the tumor-killing efficacy of radiation therapy.
The core principle behind a pre-incubation strategy is to ensure that NU-7031 has sufficient time to permeate the cell and nuclear membranes and engage its target, DNA-PKcs, before the induction of DNA damage. If the inhibitor is administered concurrently with or after irradiation, the DNA-PK-mediated repair cascade may initiate before complete target inhibition is achieved, thus diminishing the radiosensitizing effect. Studies with the related DNA-PK inhibitor NU7026 have shown that a minimum exposure of 4 hours prior to irradiation is required to achieve significant radiosensitization, providing a foundational timeframe for experimental design.[9][10]
Caption: DNA-PK signaling and the inhibitory action of NU-7031.
Experimental Design & Key Parameters
The optimal pre-incubation time can be cell-line dependent. Therefore, a time-course experiment is recommended to determine the ideal window for your specific model. The following table provides starting parameters that can be optimized.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Cell Seeding Density | 20-40% Confluency | Cells should be in an exponential growth phase at the time of treatment and irradiation. Over-confluency can lead to contact inhibition and altered radiation sensitivity.[11][12] |
| NU-7031 Concentration | 1 - 10 µM | The reported IC50 is ~1.7 µM.[8] A dose-response curve should be generated to find the optimal non-toxic concentration that yields maximum radiosensitization. |
| Pre-incubation Time | 1 - 24 hours | A time-course (e.g., 1, 4, 8, 16, 24h) is crucial. Based on similar compounds, a 4-hour pre-incubation is a good starting point.[10] Longer times may be necessary for some cell lines but could also increase off-target effects or cytotoxicity. |
| Irradiation Dose | 2 - 8 Gy | Dose should be selected based on the intrinsic radiosensitivity of the cell line. A dose that results in ~50% survival (LD50) in the absence of the drug is often a good starting point for observing sensitization. |
| Solvent Control | DMSO (≤0.1% v/v) | NU-7031 is typically dissolved in DMSO. An equivalent concentration of DMSO must be added to control cells to account for any solvent-induced effects. |
Detailed Protocols
Reagent & Equipment Preparation
-
Cell Culture Medium: Use the recommended medium for your cell line, supplemented with Fetal Bovine Serum (FBS) and antibiotics (e.g., Penicillin-Streptomycin), if required.[11][13]
-
NU-7031 Stock Solution:
-
Prepare a 10 mM stock solution of NU-7031 in sterile, anhydrous DMSO.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Equipment:
-
Calibrated radiation source (e.g., X-ray irradiator, Cs-137 gamma irradiator).[11]
-
Standard cell culture equipment (biosafety cabinet, incubator at 37°C, 5% CO2).
-
Hemocytometer or automated cell counter.
-
Experimental Workflow: Step-by-Step Protocol
This protocol outlines a typical experiment in a 6-well plate format, which is suitable for subsequent clonogenic survival assays.
Caption: General experimental workflow for NU-7031 radiosensitization.
Day 1: Cell Seeding
-
Harvest exponentially growing cells using standard trypsinization methods.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed the appropriate number of cells into 6-well plates. The number of cells seeded per well will depend on the radiation dose and the plating efficiency of the cell line (see Clonogenic Assay protocol). Ensure cells are evenly distributed.
-
Incubate for 24 hours (37°C, 5% CO2) to allow cells to attach and resume normal growth.
Day 2: Pre-incubation and Irradiation
-
Prepare Drug Dilutions:
-
Warm the required volume of complete cell culture medium to 37°C.
-
Thaw an aliquot of the 10 mM NU-7031 stock solution.
-
Prepare working solutions of NU-7031 by diluting the stock solution in the pre-warmed medium. For example, to make a 10 µM working solution, add 1 µL of 10 mM stock to 1 mL of medium.
-
Prepare a "Vehicle Control" medium containing the same final concentration of DMSO (e.g., 0.1%).
-
Causality Check: Preparing fresh dilutions immediately before use is critical to mitigate potential issues with drug stability and solubility in aqueous media over time.[14][15]
-
-
Administer Treatment:
-
Aspirate the old medium from the cell culture plates.
-
Gently add 2 mL of the appropriate medium (Control, Vehicle, or NU-7031 concentrations) to each well.
-
Return the plates to the incubator for the desired pre-incubation period (e.g., 4 hours).
-
-
Irradiation:
-
Transport the plates to the irradiator. For consistency, ensure all plates spend a similar amount of time outside the incubator.
-
Expose the plates to the desired dose of radiation. Control (0 Gy) plates should be sham-irradiated (i.e., placed in the irradiator for the same duration but with the source off).
-
Self-Validation: Irradiate one dose at a time, starting with the highest dose and working down. This ensures that plates designated for lower doses are not inadvertently exposed to scatter radiation.
-
Day 3 and Onward: Post-Irradiation Culture and Analysis
-
Medium Replacement (Optional but Recommended): Approximately 24 hours post-irradiation, it is good practice to replace the drug-containing medium with fresh, drug-free medium. This removes the inhibitor and any metabolic byproducts, ensuring that the observed effect is due to the inhibition of repair during and immediately after IR, not due to long-term drug toxicity.
-
Downstream Assays:
-
Clonogenic Survival Assay: This is the gold standard for measuring radiosensitivity. After irradiation, incubate plates for 7-14 days until visible colonies form. Fix, stain (e.g., with crystal violet), and count colonies containing ≥50 cells.[12][16] The survival fraction is then calculated and plotted to generate cell survival curves.
-
γH2AX Foci Analysis: To confirm the mechanism of action, assess the persistence of DNA damage. Fix cells at various time points post-irradiation (e.g., 1, 4, 24 hours), and perform immunofluorescence staining for γH2AX, a marker for DSBs. A sustained high level of γH2AX foci in the NU-7031 treated group compared to the control indicates impaired DNA repair.
-
Troubleshooting & Considerations
-
Drug Instability: Some compounds can be unstable in culture media containing serum or other reactive components.[17][18] If results are inconsistent, consider using serum-free media during the pre-incubation period or verifying the compound's stability via HPLC.[15]
-
Cell Line Variability: Different cell lines exhibit varying dependencies on the NHEJ pathway. Cells with deficient HR pathways may be particularly sensitive to DNA-PK inhibition.
-
In-plate Inhomogeneity: Ensure even cell seeding and be mindful of potential dose variations across a multi-well plate, especially in the outer wells, which can be affected by "edge effects" during irradiation.[16]
References
- Block, W. D., Yu, Y., & Meek, K. (2004). DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? Journal of Cell Biology.
- Lee, K. J., & Lee, J. Y. (2004). The role of DNA polymerase activity in human non-homologous end joining. Nucleic Acids Research.
-
Shibata, A. (2022). DNA-Dependent Protein Kinase in Non-Homologous End Joining. Encyclopedia MDPI. Available at: [Link]
-
Reddy, Y. V., & Meek, K. (2004). Non-homologous end joining requires that the DNA-PK complex undergo an autophosphorylation-dependent rearrangement at DNA ends. Journal of Biological Chemistry. Available at: [Link]
-
Mao, Z., & Chen, D. (2016). Non-homologous end joining: advances and frontiers. Acta Biochimica et Biophysica Sinica. Available at: [Link]
-
Pardo-Alonso, B., et al. (2022). Experimental Setup for Irradiation of Cell Cultures at L2A2. MDPI. Available at: [Link]
-
Plaetzer, K., et al. (2020). An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines. Photochemical & Photobiological Sciences. Available at: [Link]
-
Rusin, S. F., et al. (2021). Cell culture and gamma irradiation. Bio-protocol. Available at: [Link]
-
Gholami, M., et al. (2019). A protocol for irradiation of cell lines cultured in multi-well plates: effect of air inhomogeneity on irradiated cell survival. ResearchGate. Available at: [Link]
-
McGill Radiobiology. (n.d.). Experimental Protocol for Clonogenic Survival Assay. mcgillradiobiology.ca. Available at: [Link]
-
Drew, K., et al. (2020). Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. bioRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of NU7026, NU7031, NU7107, NU7199, NU7200... ResearchGate. Available at: [Link]
-
Middleton, F. K., et al. (2005). Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026. British Journal of Cancer. Available at: [Link]
-
Ehgartner, D., et al. (2020). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering. Available at: [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available at: [Link]
-
Soenen, S. J., et al. (2015). Nanoparticle colloidal stability in cell culture media and impact on cellular interactions. Chemical Society Reviews. Available at: [Link]
-
bioRxiv. (2025). Inhibition of neutrophil degranulation by Nexinhib20 delays the development of radiation-induced pulmonary fibrosis. bioRxiv. Available at: [Link]
-
De Siena, M., et al. (2023). Simultaneous Irradiation with UV-A, -B, and -C Lights Promotes Effective Decontamination of Planktonic and Sessile Bacteria: A Pilot Study. MDPI. Available at: [Link]
-
Khattak, S. F., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. Available at: [Link]
Sources
- 1. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The role of DNA polymerase activity in human non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction | bioRxiv [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Non-homologous end joining requires that the DNA-PK complex undergo an autophosphorylation-dependent rearrangement at DNA ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
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- 18. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synergistic Antitumor Activity of NU-7031 in Combination with Etoposide or Doxorubicin
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Topoisomerase II (Top2) inhibitors, such as etoposide and doxorubicin, are cornerstone chemotherapeutic agents that induce cytotoxic DNA double-strand breaks (DSBs) in rapidly proliferating cancer cells.[1][2] Etoposide, a semi-synthetic derivative of podophyllotoxin, and doxorubicin, an anthracycline antibiotic, both function by stabilizing the Top2-DNA cleavage complex, which prevents the re-ligation of the DNA strands and leads to the accumulation of DSBs.[3][][5] This accumulation triggers cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis.[3][6]
However, the efficacy of Top2 inhibitors can be limited by the cell's intrinsic DNA damage response (DDR) pathways, which can repair the induced DSBs and promote cell survival. A key player in the repair of DSBs is the DNA-dependent protein kinase (DNA-PK), a critical component of the non-homologous end joining (NHEJ) pathway.[7][8] Inhibition of DNA-PK has emerged as a promising strategy to potentiate the effects of DNA-damaging agents.
NU-7031 is a potent and selective inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs). By blocking the NHEJ pathway, NU-7031 is hypothesized to prevent the repair of DSBs induced by etoposide and doxorubicin, thereby enhancing their cytotoxic effects and leading to a synergistic antitumor response.[9][10] This application note provides detailed protocols for investigating the synergistic effects of combining NU-7031 with etoposide or doxorubicin in cancer cell lines.
Principle of the Method
The synergistic effect of combining NU-7031 with etoposide or doxorubicin is evaluated by treating cancer cells with each drug alone and in combination across a range of concentrations. The cell viability is then assessed using a metabolic assay, such as the MTS or resazurin assay.[11][12] The resulting dose-response data is analyzed using the Chou-Talalay method to determine the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[13][14]
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma).
-
Cell Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
NU-7031: (Tocris Bioscience or equivalent).
-
Etoposide: (Sigma-Aldrich or equivalent).[6]
-
Doxorubicin Hydrochloride: (Sigma-Aldrich or equivalent).[15]
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Cell Viability Reagent: MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or Resazurin-based reagent (e.g., CellTiter-Blue® Cell Viability Assay).[11]
-
96-well cell culture plates: Clear, flat-bottom.
-
Multichannel pipettes and sterile tips.
-
Humidified incubator: 37°C, 5% CO2.
-
Microplate reader: Capable of measuring absorbance at 490 nm (for MTS) or fluorescence at 560 nm excitation/590 nm emission (for resazurin).
-
CompuSyn software or other software for Chou-Talalay analysis. [16]
Protocols
Part 1: Cell Culture and Seeding
-
Cell Line Maintenance: Culture the selected cancer cell lines in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain logarithmic growth.
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10^4 cells/mL (optimization may be required depending on the cell line's growth rate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plates for 24 hours to allow the cells to attach.
-
Part 2: Drug Preparation and Treatment
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of NU-7031 in DMSO.
-
Prepare a 10 mM stock solution of Etoposide in DMSO.
-
Prepare a 10 mM stock solution of Doxorubicin in sterile water or DMSO.
-
Store all stock solutions in small aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (Serial Dilutions):
-
On the day of the experiment, thaw the stock solutions and prepare serial dilutions of each drug in complete growth medium.
-
For single-agent dose-response curves, prepare a 2X concentration series for each drug. A suggested starting range is 0.1 µM to 100 µM.
-
For combination studies, prepare a 2X concentration series of each drug and then mix them in a constant ratio (e.g., a fixed IC50 ratio determined from single-agent experiments).
-
-
Cell Treatment:
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug solutions (or vehicle control - medium with the highest concentration of DMSO used) to the respective wells.
-
For combination treatments, add 50 µL of the 2X NU-7031 solution and 50 µL of the 2X etoposide or doxorubicin solution.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plates for 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
Part 3: Cell Viability Assay
-
Reagent Preparation: Prepare the cell viability reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
After the drug incubation period, add the appropriate volume of the cell viability reagent to each well (e.g., 20 µL of MTS reagent).
-
Incubate the plates for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Subtract the average absorbance/fluorescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
-
Generate Dose-Response Curves: Plot the percent viability against the drug concentration for each single agent and combination.
-
Determine IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) for each drug from the dose-response curves using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope in GraphPad Prism).
-
Chou-Talalay Analysis:
Visualizing the Scientific Rationale and Workflow
Signaling Pathway
The following diagram illustrates the proposed mechanism of synergy between NU-7031 and Topoisomerase II inhibitors.
Caption: Mechanism of Synergistic Action.
Experimental Workflow
This diagram outlines the key steps of the experimental protocol.
Caption: High-Level Experimental Workflow.
Expected Results and Troubleshooting
Expected Results:
-
Dose-dependent inhibition of cell viability: Both NU-7031, etoposide, and doxorubicin are expected to decrease cell viability in a concentration-dependent manner when used as single agents.
-
Synergistic effect: The combination of NU-7031 with either etoposide or doxorubicin is expected to result in a greater reduction in cell viability compared to each drug alone. This will be quantitatively demonstrated by CI values less than 1.
| Drug Combination | Expected IC50 (Single Agent) | Expected Combination Index (CI) |
| NU-7031 + Etoposide | Cell line dependent | < 1 (Synergy) |
| NU-7031 + Doxorubicin | Cell line dependent | < 1 (Synergy) |
Troubleshooting:
-
High variability between replicates: Ensure accurate and consistent cell seeding and pipetting techniques. Use a multichannel pipette for drug and reagent addition.
-
Low signal or no dose-response:
-
Check cell viability and confluency before the experiment.
-
Verify the activity of the drug stock solutions.
-
Optimize cell seeding density and incubation times.
-
-
CI values indicate antagonism:
-
The chosen drug ratio may not be optimal. Consider performing experiments with different fixed ratios.
-
The cell line may be resistant to one or both drugs.
-
The underlying mechanism in the chosen cell line may not support synergy.
-
Conclusion
The combination of the DNA-PK inhibitor NU-7031 with the topoisomerase II inhibitors etoposide or doxorubicin represents a rational and promising strategy to enhance antitumor efficacy. The protocols outlined in this application note provide a robust framework for researchers to investigate this synergy in various cancer models. The quantitative analysis using the Chou-Talalay method allows for a definitive determination of the nature of the drug interaction, which is crucial for the preclinical development of novel combination therapies.
References
- Pfizer. (n.d.). ETOPOSIDE®.
- Urology Textbook. (n.d.). Etoposide: Mechanism, Adverse Effects, Contraindications and Dosage.
- BOC Sciences. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
- Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
- LGC Standards. (n.d.). Etoposide: History and mechanism of action.
-
Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]
-
Wikipedia. (n.d.). Etoposide. Retrieved from [Link]
- Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & biology, 17(5), 421-433.
- Zahid, M. F., Khan, R., & Farooqui, T. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 15(4), 1251.
-
ClinPGx. (n.d.). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Retrieved from [Link]
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446.
- de Wispelaere, A., Hug, E., & Nagel, Z. D. (2023). DNA-PK inhibition extends the therapeutic effects of Top2 poisoning to non-proliferating cells, increasing activity at a cost.
- Moore, G. W., Jones, L. K., Pathi, S. S., & Coleman, R. L. (2019). Activity of M3814, an Oral DNA-PK Inhibitor, In Combination with Topoisomerase II Inhibitors in Ovarian Cancer Models. Scientific reports, 9(1), 1-8.
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446.
- Harris, L. A., Frick, P. L., & Garbett, S. P. (2022). High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia. Journal of visualized experiments: JoVE, (190).
- Bijnsdorp, I. V., Giovannetti, E., & Peters, G. J. (2019). To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology. Anticancer research, 39(7), 3441-3450.
- Chou, T. C. (2009). Preclinical versus clinical drug combination studies. Leukemia & lymphoma, 50(7), 1067-1069.
-
ResearchGate. (n.d.). DNA-PK inhibitor AZD7648 administered in combination with Top2 poisons.... Retrieved from [Link]
- Schimmoller, T., Schmitt, J., & Scheidt, T. (2023). DNA-Dependent Protein Kinase Inhibitor Peposertib Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models. Cancers, 16(1), 189.
- Schimmoller, T., Schmitt, J., & Scheidt, T. (2024). Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models. Cancers, 16(9), 1774.
-
Bio-protocol. (n.d.). Cell Viability Assay for Determining IC50 and Drug Synergy. Retrieved from [Link]
- Johnson, D. H., Hainsworth, J. D., Hande, K. R., & Greco, F. A. (1992). Combination chemotherapy with oral etoposide. Seminars in oncology, 19(6 Suppl 14), 19–24.
- Sculier, J. P., Klastersky, J., & Bureau, G. (1987). Combination chemotherapy with cisplatin and etoposide associated with radiotherapy in the treatment of small-cell lung cancer.
-
ResearchGate. (n.d.). Chemical structures of NU7026, NU7031, NU7107, NU7199, NU7200 and the.... Retrieved from [Link]
- Lorigan, P. C., Lee, S. M., & O'Brien, M. E. (1992). Phase II study of combination therapy with high-dose cisplatin, etoposide, and mitomycin in patients with advanced non-small-cell lung cancer. Cancer chemotherapy and pharmacology, 30(3), 231–233.
-
Houston Methodist. (n.d.). Novel drug combination can target triple-negative breast cancer for treatment. Retrieved from [Link]
- Camacho, K. M., Kumar, S., Menegatti, S., Vogus, D. R., Anselmo, A. C., & Mitragotri, S. (2015). Synergistic antitumor activity of camptothecin–doxorubicin combinations and their conjugates with hyaluronic acid. Journal of Controlled Release, 210, 198-207.
- Miller, A. A., Herndon, J. E., & Hollis, D. R. (1995). Phase II study of prolonged oral etoposide in combination with intravenous cisplatin in advanced non-small cell lung cancer. Journal of clinical oncology, 13(8), 1898–1903.
- Zullo, A., Fazio, N., & Spada, F. (2022). Therapeutic efficacy of platinum/etoposide regimens in the treatment of advanced poorly differentiated neuroendocrine carcinomas of the lung: A retrospective analysis. Frontiers in Endocrinology, 13, 996841.
- Lee, J., Lee, H., & Im, H. (2020). Combination Therapy with Doxorubicin-Loaded Reduced Albumin Nanoparticles and Focused Ultrasound in Mouse Breast Cancer Xenografts. Pharmaceutics, 12(9), 856.
- Li, X., Li, N., & Wang, Y. (2020). Combination Therapy of Doxorubicin and Quercetin on Multidrug-Resistant Breast Cancer and Their Sequential Delivery by Reduction-Sensitive Hyaluronic Acid-Based Conjugate/d-α-Tocopheryl Poly (ethylene glycol) 1000 Succinate Mixed Micelles. Molecular pharmaceutics, 17(4), 1415–1427.
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BC Cancer. (2021). BC Cancer Protocol Summary for Etoposide, Ifosfamide-Mesna (SAIME) Alternating with vinCRIStine, DOXOrubicin and Cyclophosphamid. Retrieved from [Link]
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SWAG Cancer Alliance. (2022). Cisplatin-Etoposide and Radiotherapy. Retrieved from [Link]
- Painter, W. P., Holman, W., & Bush, J. A. (2024). Molnupiravir: Mechanism of action, clinical, and translational science.
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ClinicalTrials.gov. (n.d.). Combination Chemotherapy in Treating Patients With Metastatic or Unresectable Solid Tumors. Retrieved from [Link]
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University Hospital Southampton. (2014). Chemotherapy Protocol - BREAST CANCER - DOXORUBICIN (7 day). Retrieved from [Link]
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BC Cancer. (2025). BC Cancer Protocol Summary for Neoadjuvant or Adjuvant Therapy for Breast Cancer Using Dose Dense Therapy: DOXOrubicin and Cycl. Retrieved from [Link]
- Johnson, D. H., Einhorn, L. H., & Bartolucci, A. (1996). Extended administration of oral etoposide and oral cyclophosphamide for the treatment of advanced non-small-cell lung cancer: a Southwest Oncology Group study. Journal of clinical oncology, 14(3), 804–809.
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MRSA Topical Eradication. (2019). Oral etoposide (gynae) - Quick Reference Guide. Retrieved from [Link]
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FDA. (n.d.). Doxorubicin hydrochloride. Retrieved from [Link]
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Pfizer Medical - US. (n.d.). DOXORUBICIN (doxorubicin hydrochloride) Dosage and Administration. Retrieved from [Link]
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eviQ. (2023). 1331-Breast metastatic DOXOrubicin weekly. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Resolving NU-7031 Precipitation in Aqueous Cell Culture Media
Welcome to the technical support center for NU-7031. This guide is designed for researchers, scientists, and drug development professionals to proactively prevent and systematically resolve issues of compound precipitation in aqueous cell culture media. As a potent and selective inhibitor, maintaining NU-7031 in its soluble form is critical for experimental accuracy, reproducibility, and the integrity of your results.
This document provides in-depth, field-proven insights and step-by-step protocols to ensure the successful application of NU-7031 in your experiments.
Frequently Asked Questions (FAQs): Understanding the Root Causes
This section addresses the fundamental principles governing the solubility of NU-7031 and other similar small molecule inhibitors in complex biological solutions.
Q1: What is NU-7031 and why is it prone to precipitation in cell culture media?
NU-7031 is a small molecule inhibitor, and like many organic compounds developed for targeted therapy, it possesses hydrophobic characteristics. While this lipophilicity is often essential for cell permeability, it inherently limits the molecule's solubility in aqueous environments like cell culture media.[1][2] Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and buffers.[3] When a concentrated stock of NU-7031, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into this aqueous medium, the drastic change in solvent polarity can cause the compound to "crash out" of solution, forming a visible precipitate.[4]
Q2: What is "solvent shock" and how does it contribute to precipitation?
Solvent shock occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into a poor solvent (like aqueous media).[4] This rapid change doesn't allow for gradual solvation of the compound by water molecules, leading to localized super-saturation and subsequent precipitation. It is a common issue when preparing working solutions from concentrated stocks.[4][5]
Q3: How do media components like serum, salts, and pH affect NU-7031 solubility?
The composition of your cell culture medium plays a critical role in compound solubility:
-
Serum: Serum contains abundant proteins, such as albumin, which can interact with small molecules.[6][7] In some cases, these proteins can act as carriers, improving the apparent solubility of a hydrophobic compound. However, in other instances, interactions can lead to the formation of insoluble complexes or sequestration of the compound.[4][8] The effect can be concentration-dependent and vary between serum types (e.g., Fetal Bovine Serum vs. Human Serum).[6]
-
Salts: High concentrations of salts in the medium can reduce the solubility of organic compounds through an effect known as "salting out."[9][10] The ions in the solution effectively compete for water molecules, reducing the amount of "free" water available to solvate the NU-7031 molecules.
-
pH: The pH of the medium (typically 7.2-7.4) can influence the ionization state of a compound if it has acidic or basic functional groups.[8][11] Changes in the charge of a molecule can significantly alter its solubility.[11] While cell metabolism can cause pH shifts during long-term culture, most modern media are well-buffered to prevent this.[4]
Q4: Can temperature changes cause NU-7031 to precipitate?
Yes, temperature is a critical factor. Adding a cold, concentrated stock solution from a -20°C freezer directly into warm (37°C) media can induce precipitation due to the rapid temperature change. Furthermore, while warming a solution can sometimes increase solubility, some compounds may be less stable or soluble at higher temperatures over extended incubation periods.[4][12] Conversely, storing fully prepared media containing NU-7031 at 4°C can decrease its solubility and cause it to precipitate over time.[8]
Systematic Troubleshooting Guide for NU-7031 Precipitation
If you observe turbidity, cloudiness, or visible particles after adding NU-7031 to your media, follow this systematic workflow to identify and resolve the issue.
Step 1: Visual Confirmation and Initial Assessment
Before proceeding, confirm that the observed particles are indeed a chemical precipitate and not a result of biological contamination (e.g., bacteria, yeast, or fungi).
-
Action: Pipette a small sample of the turbid media onto a microscope slide and observe under a microscope (e.g., at 40x magnification).
-
Analysis:
-
Chemical Precipitate: Will typically appear as amorphous particles or crystalline structures.
-
Microbial Contamination: Will present as distinct, often uniform shapes (e.g., cocci, rods, budding yeast) and may exhibit motility.
-
-
Next Step: If contamination is ruled out, proceed to Step 2. If contamination is identified, discard the culture and media according to your institution's safety protocols and address the source of contamination.
Step 2: Evaluate the Integrity of the NU-7031 Stock Solution
The problem may originate from the initial stock solution. An improperly prepared or stored stock will invariably cause issues upon dilution.
-
Action: Retrieve your frozen aliquot of the NU-7031 DMSO stock. Thaw it completely at room temperature and vortex thoroughly.
-
Analysis: Visually inspect the stock solution against a bright light. Is it a clear, homogenous solution, or can you see any undissolved particles or sediment?
-
Resolution:
-
If the stock is not clear: The initial solubilization was incomplete, or the compound has precipitated out of the stock solution during storage. Try to re-solubilize by gentle warming (if the compound is heat-stable, do not exceed 40-50°C) and/or sonication in a water bath.[13][14] If it does not redissolve, you must prepare a fresh stock solution from the powdered compound.
-
If the stock is clear: The issue lies in the dilution protocol or the final working concentration. Proceed to Step 3.
-
Troubleshooting Workflow Diagram
The following diagram illustrates the decision-making process for troubleshooting NU-7031 precipitation.
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving NU-7031 Bioavailability in Animal Models
Welcome to the technical support resource for researchers working with NU-7031. This guide is designed to address the significant challenge of achieving adequate and consistent oral bioavailability of NU-7031 in preclinical animal models. As a potent and likely hydrophobic small molecule inhibitor, NU-7031's limited aqueous solubility is the primary barrier to in vivo efficacy and accurate pharmacokinetic (PK) assessment.
This document moves beyond simple protocols to explain the scientific rationale behind formulation and study design choices. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your experimental setup, and generate reliable, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Core Problem
Q1: We are observing very low and highly variable plasma concentrations after oral gavage of NU-7031 in mice. What are the primary reasons for this?
A: This is a classic and expected challenge for compounds like NU-7031, which likely fall into the Biopharmaceutics Classification System (BCS) Class II or IV category (poor solubility, variable permeability). The primary reasons are:
-
Poor Aqueous Solubility: The compound's inability to dissolve in the gastrointestinal (GI) fluids is the rate-limiting step for absorption.[1] If the drug doesn't dissolve, it cannot be absorbed into the systemic circulation.
-
Precipitation in the GI Tract: A formulation that appears stable on the bench may crash out of solution when it encounters the drastic pH changes and aqueous environment of the stomach and intestine. This "precipitation upon dilution" dramatically reduces the concentration of dissolved drug available for absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active compound that reaches systemic circulation.[2]
To distinguish between poor absorption and high clearance, an intravenous (IV) dose must be administered in a parallel group of animals to determine the absolute bioavailability.
Q2: Why is an intravenous (IV) study necessary, and what kind of vehicle should I use for it?
A: An IV study is non-negotiable for accurately characterizing a compound's pharmacokinetics.[3] It allows you to determine the absolute bioavailability (F%), which is the fraction of the oral dose that reaches systemic circulation.
-
Calculation: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)
Without IV data, you cannot know if low oral exposure is due to poor absorption or rapid systemic clearance. For the IV vehicle, the goal is to ensure the drug remains solubilized in the bloodstream upon injection. A common starting point is a vehicle containing co-solvents like DMSO, PEG400, or Solutol HS 15, diluted with saline or dextrose. The final percentage of organic solvent should be minimized to avoid hemolysis and toxicity.
Section 2: Formulation Strategies - A Stepwise Approach
The key to improving oral bioavailability is to enhance the solubility and dissolution rate of NU-7031 in the GI tract.[2][4] Below is a logical progression of formulation strategies, from simple to complex.
Q3: Our initial attempt using a simple suspension in 0.5% methylcellulose resulted in negligible exposure. What is the next logical step?
A: A simple aqueous suspension is rarely sufficient for a poorly soluble compound. The next step is to employ solubilization techniques. A logical workflow is essential to avoid unnecessarily complex and costly formulations.
Below is a decision-making workflow to guide your formulation development.
Caption: Decision workflow for selecting an appropriate formulation strategy.
Q4: Co-solvents and surfactants are giving us moderate improvement, but we need higher exposure for our efficacy models. What advanced strategies should we consider?
A: When simple solutions are insufficient, you must turn to more sophisticated drug delivery systems. These technologies are designed to fundamentally alter the drug's physical state or leverage specific physiological absorption pathways.[1]
| Strategy | Mechanism of Action | Pros | Cons | Best For |
| Lipid-Based Drug Delivery (LBDD/SEDDS) | The drug is dissolved in oils and surfactants. Forms a fine emulsion in the gut, promoting absorption via lymphatic pathways.[4] | High drug loading possible; mimics food effect; can bypass first-pass metabolism. | Complex to formulate and characterize; potential for GI side effects at high doses. | Highly lipophilic (high logP) compounds. |
| Amorphous Solid Dispersions (ASDs) | The crystalline drug is molecularly dispersed within a polymer matrix, creating a high-energy amorphous state that dissolves rapidly.[5] | Significant increase in apparent solubility and dissolution rate; well-established technology. | Can be physically unstable (recrystallization); requires specific manufacturing like spray drying.[6] | Compounds that are "brick dust" (poor solubility, high melting point). |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range (<1000 nm), dramatically increasing the surface area for dissolution according to the Noyes-Whitney equation.[1][7] | Applicable to many compounds; can be administered orally or IV; enhances dissolution velocity. | Can be prone to aggregation (Ostwald ripening); requires high-energy milling or precipitation methods. | Compounds where dissolution rate is the primary barrier. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with drug molecules, shielding the hydrophobic drug within a hydrophilic exterior.[1] | Increases aqueous solubility; can be a simple solution to prepare. | Limited drug loading capacity; can be cost-prohibitive; potential for nephrotoxicity with some cyclodextrins. | Molecules with the right size and shape to fit into the cyclodextrin cavity. |
Experimental Protocols & Workflows
Section 3: In-Life Study Design
Q5: Can you provide a standard protocol for a mouse oral bioavailability study?
A: Absolutely. A well-designed PK study is crucial for generating reliable data. This protocol outlines a typical study design for evaluating a novel formulation of NU-7031.[8][9]
Caption: Standard workflow for a rodent oral bioavailability study.
Protocol: Mouse Oral Pharmacokinetic Study
-
Animal Model: Use standard mouse strains (e.g., C57BL/6 or BALB/c), 8-10 weeks old. Ensure all animal procedures are approved by your institution's IACUC.
-
Grouping and Dosing:
-
Group 1 (IV): n=3 mice. Administer NU-7031 at 1-2 mg/kg via tail vein injection. The dose volume should be ~5 mL/kg.
-
Group 2 (Oral): n=9-15 mice for sparse sampling. Administer the NU-7031 formulation at 5-10 mg/kg via oral gavage. The dose volume should be ~10 mL/kg.
-
-
Fasting: Fast animals for 4-6 hours before dosing to reduce variability from food effects. Water should be available ad libitum.
-
Blood Sampling:
-
Collect ~50-70 µL of blood per sample into K2EDTA-coated tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use a sparse sampling design where each mouse is bled a maximum of 3-4 times to avoid excessive blood loss. For example, Mouse 1 is sampled at 0.25, 2, and 8h; Mouse 2 at 0.5, 4, and 24h, etc.
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood tubes at 2000 x g for 10 minutes at 4°C.
-
Carefully aspirate the plasma supernatant and transfer it to a clean, labeled microcentrifuge tube.
-
Store samples at -80°C until bioanalysis.
-
Section 4: Bioanalysis - Accurate Quantification
Q6: We need to set up an LC-MS/MS method to quantify NU-7031 in plasma. What is a reliable protocol for sample extraction?
A: A robust and reproducible extraction method is critical for accurate bioanalysis. Protein precipitation is the simplest and most common method for small molecules in plasma.[10]
Protocol: Plasma Sample Preparation via Protein Precipitation
-
Prepare Standards: Create a calibration curve by spiking known concentrations of NU-7031 into blank control plasma. Also prepare low, medium, and high concentration quality control (QC) samples.[11]
-
Thaw Samples: Thaw study samples, calibration standards, and QC samples on ice.
-
Protein Precipitation:
-
Aliquot 20 µL of plasma from each sample into a 96-well plate or microcentrifuge tubes.
-
Add 100 µL of ice-cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar molecule that is not present in the study samples.
-
Vortex the plate/tubes vigorously for 2 minutes to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 80 µL of the clear supernatant to a new 96-well plate for analysis, being careful not to disturb the protein pellet.
-
LC-MS/MS Analysis: Inject the prepared samples onto a validated LC-MS/MS system.[12][13] The method should be optimized for NU-7031, including selection of the appropriate precursor-product ion transition in Multiple Reaction Monitoring (MRM) mode.
References
-
Rode, R. B., & Borade, D. S. (2021, November 27). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics. [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Li, D. X., et al. (2016). Improved Bioavailability of Poorly Water-Soluble Drug Curcumin in Cellulose Acetate Solid Dispersion. AAPS PharmSciTech. [Link]
-
Journal of Pharmaceutical Research & Reports. (2025, June 28). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
Journal of Applied Pharmaceutical Science. (2026, January). Quantification of asciminib by LC-MS/MS method in human plasma: Validation and stability studies. [Link]
-
Aminabee, S., et al. (2023, May 29). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences. [Link]
-
Zhang, T., et al. (2018). Formulation design, characterization, and in vitro and in vivo evaluation of nanostructured lipid carriers containing a bile salt for oral delivery of gypenosides. International Journal of Nanomedicine. [Link]
-
Gaboriau, D., et al. (2018). Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer. Journal of Visualized Experiments. [Link]
-
Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]
-
Kovac, V., et al. (2022, August 9). In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A. Pharmaceutics. [Link]
-
Rochat, B., et al. (2025, April 22). A Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Cystic Fibrosis Drugs (Caftors) in Plasma and Its Application for Therapeutic Monitoring. Pharmaceuticals. [Link]
-
Sathe, S., et al. (2007). Quantification of LA in plasma by high-performance liquid chromatography–electrospray ionization mass spectrometry. Journal of Chromatography B. [Link]
-
Patel, M., et al. (2015). Eudragit-Based Nanosuspension of Poorly Water-Soluble Drug: Formulation and In Vitro–In Vivo Evaluation. AAPS PharmSciTech. [Link]
-
Singh, S., et al. (2019). Formulation development, characterization, and in vitro-in vivo study of antihyperlipidemic drug rosuvastatin calcium - Solid lipid nanoparticles. Asian Journal of Pharmaceutics. [Link]
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- 2. Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review | Journal of Neonatal Surgery [jneonatalsurg.com]
- 3. ijrpc.com [ijrpc.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Improved Bioavailability of Poorly Water-Soluble Drug Curcumin in Cellulose Acetate Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting NU-7031 (DNA-PK Inhibitor)
Introduction: The "Silent" Inhibitor
Welcome to the technical support center for NU-7031 . If you are visiting this page, you are likely frustrated by inconsistent IC50 values, "flat" dose-response curves, or potency that is significantly lower than expected (e.g., micromolar vs. nanomolar).
The Executive Summary: NU-7031 is a specific inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). However, unlike its more potent analog NU-7441 (KU-57788) , NU-7031 has distinct biochemical limitations. The most common sources of experimental failure are compound identity confusion , lack of DNA damage induction (testing as a single agent), and ATP competition in biochemical assays.
This guide moves beyond generic advice to address the specific mechanistic failure points of this coumarin-derived inhibitor.
Module 1: Compound Identity & Potency Expectations
"Why is my IC50 in the micromolar range when literature suggests nanomolar?"
The Diagnosis
The most frequent issue with NU-7031 is a misalignment of expectations. NU-7031 is an earlier-generation inhibitor in the chromen-4-one/coumarin series.
| Compound | Common Name | Target | Biochemical IC50 (Approx) | Cellular Potency |
| NU-7031 | (None) | DNA-PKcs | 1.7 µM | Low (Single Agent) |
| NU-7441 | KU-57788 | DNA-PKcs | 0.014 - 0.3 µM | High |
| NU-7026 | LY293646 | DNA-PKcs | 0.23 µM | Moderate |
Root Cause: If you are seeing an IC50 of ~1.5–2.0 µM in a kinase assay, your assay is likely working perfectly. You are simply observing the intrinsic limit of NU-7031. If you require nanomolar inhibition, you may have intended to use NU-7441.
Actionable Step
-
Verify Structure: Check your CoA (Certificate of Analysis). NU-7031 is 2-(N-morpholino)-8-phenylchromen-4-one.
-
Adjust Dosing: For cellular assays, you must dose NU-7031 between 5 µM and 20 µM to see robust DNA-PK inhibition. Dosing at 100 nM (typical for NU-7441) will yield no effect.
Module 2: The Biological Context (Cellular Assays)
"My cells are growing fine even at high concentrations. Is the drug dead?"
The Mechanism of Failure
NU-7031 is a sensitizer , not a cytotoxic bullet. DNA-PK is essential for Non-Homologous End Joining (NHEJ), which repairs Double-Strand Breaks (DSBs).[1][2][3][4]
-
Scenario A (No Stress): In the absence of exogenous DNA damage, many cancer cell lines can tolerate DNA-PK inhibition because they are not generating enough lethal DSBs during normal replication.
-
Scenario B (Sensitization): When you combine NU-7031 with a DSB-inducer (Ionizing Radiation, Etoposide, Doxorubicin), the inhibition of DNA-PK becomes lethal.
The "Sensitization" Protocol
To validate NU-7031 activity, you must perform a Clonogenic Survival Assay with a DSB inducer.
Step-by-Step Validation Workflow:
-
Seed Cells: Plate cells at low density (e.g., 500–1000 cells/well) in 6-well plates.
-
Pre-Incubation: Treat with NU-7031 (10 µM) or DMSO control for 1 hour .
-
Why 1 hour? To ensure nuclear accumulation and active site occupancy before damage occurs.
-
-
Damage Induction: Irradiate cells (e.g., 2–4 Gy) or add Etoposide (low dose).
-
Washout (Optional but Recommended): For chemo-sensitization, wash out the drug after 24h. For radiosensitization, you can leave NU-7031 for 24h post-IR.
-
Colony Formation: Allow colonies to grow for 10–14 days.
-
Readout: Fix/Stain (Crystal Violet) and count colonies >50 cells.
Pathway Visualization
The following diagram illustrates why NU-7031 is ineffective without DSB induction.
Figure 1: Mechanism of Action. NU-7031 competes for the ATP binding site on DNA-PKcs.[5] Without the initial DSB (Red Box), the pathway is not critically engaged, rendering the inhibitor's effect "invisible" in standard viability assays.
Module 3: Biochemical Assay Troubleshooting
"My kinase assay results are shifting between batches."
The ATP Competition Factor
NU-7031 is an ATP-competitive inhibitor . This means its apparent potency (IC50) is strictly dependent on the concentration of ATP in your reaction buffer.
-
The Problem: If you run your kinase assay at 1 mM ATP (to mimic cellular conditions), NU-7031 will appear significantly weaker (IC50 >> 1.7 µM) because it cannot outcompete the high levels of ATP.
-
The Solution: To determine the "true" biochemical inhibition potential, you must run the assay at or below the Km[ATP] of DNA-PK.
Recommended Assay Parameters:
-
ATP Concentration: 10 µM – 50 µM (Do not exceed 100 µM for IC50 determination).
-
Substrate: p53 peptide or DNA-PK specific peptide.
-
DNA Requirement: DNA-PK is DNA-dependent.[1][3][4][6] You must add sheared calf thymus DNA or specific dsDNA oligos to the reaction mix. Without DNA, the kinase is inactive, and you will measure noise.
Module 4: Solubility & Handling (The "Hidden" Variable)
"I see precipitation or noisy data points."
NU-7031 is a hydrophobic coumarin derivative. It hates water.
Troubleshooting Checklist:
-
Solvent: Dissolve strictly in DMSO. Do not use Ethanol.
-
The "Crash" Point: When diluting from DMSO stock (e.g., 10 mM) into aqueous buffer, rapid precipitation can occur.
-
Bad Practice: Adding 1 µL of 10 mM stock directly to 99 µL of media (1:100 dilution) can cause micro-precipitation at the pipette tip.
-
Good Practice (Serial Dilution): Perform intermediate dilutions in DMSO first.
-
Step 1: 10 mM stock -> Dilute in DMSO to 1000x final concentration.
-
Step 2: Dilute 1:1000 into media with vigorous vortexing.
-
-
-
Visual Check: Inspect your wells under a microscope. If you see "sand" or crystals, your IC50 data is invalid.
FAQ: Rapid Fire Troubleshooting
Q: Can I use NU-7031 to inhibit PI3K? A: At high concentrations (>10 µM), NU-7031 loses selectivity and can inhibit PI3K and mTOR. If you see toxicity at 20-50 µM, it is likely off-target PI3K inhibition, not DNA-PK mechanism.
Q: Is NU-7031 light sensitive? A: Yes, coumarin derivatives can be photo-labile. Store stocks in amber vials or wrapped in foil at -20°C. Avoid leaving assay plates in direct bench light for extended periods.
Q: Why is my Western Blot for p-DNA-PKcs (S2056) not showing inhibition? A: Timing is critical. DNA-PK autophosphorylation happens within minutes of DNA damage.
-
Protocol: Pre-treat with NU-7031 (1 hr) -> Irradiate -> Lyse cells 30 minutes to 1 hour post-IR. If you wait 24 hours, the phosphorylation signal may have naturally resolved, masking the inhibitor's effect.
References
-
Nutley, B. P., et al. (2005). "Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026." British Journal of Cancer. (Discusses the NU-series development and pharmacokinetics).
-
Zhao, Y., et al. (2006). "Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441." Cancer Research. (Establishes the comparative potency of the NU-series and the necessity of DSB induction).
-
MedChemExpress. "NU-7031 Product Datasheet." (Provides chemical structure and baseline biochemical IC50 data).
-
Willmore, E., et al. (2004). "A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia." Blood. (Demonstrates the sensitization workflow required for this class of inhibitors).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 4. Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction | bioRxiv [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating DMSO Toxicity in High-Concentration NU-7031 Assays
Welcome to the technical support guide for researchers utilizing the DNA-PK inhibitor, NU-7031. As a Senior Application Scientist, I understand the challenges of working with hydrophobic compounds that require organic solvents. This guide is designed to provide you with in-depth, field-proven insights to navigate the primary obstacle in high-concentration NU-7031 assays: the confounding cytotoxicity of Dimethyl Sulfoxide (DMSO). Our goal is to ensure the integrity and reliability of your experimental data.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the foundational questions regarding NU-7031 and the use of DMSO.
Q: What is NU-7031 and what is its mechanism of action?
A: NU-7031 is a potent and specific inhibitor of the DNA-dependent protein kinase (DNA-PK), with an IC50 of approximately 1.7 μM.[1] DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2] These breaks are highly cytotoxic lesions induced by ionizing radiation and certain chemotherapies.[2][3] By inhibiting DNA-PK, NU-7031 prevents the repair of these breaks, thereby sensitizing cancer cells to DNA-damaging agents and potentially inducing cell death on its own in cells with high replicative stress.[2][4] This makes it a valuable tool for cancer research.
Caption: Mechanism of action for the DNA-PK inhibitor NU-7031.
Q: Why is DMSO the standard solvent for NU-7031?
A: NU-7031, like many small molecule inhibitors, is a hydrophobic organic compound. It has poor solubility in aqueous solutions like cell culture media. DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of both nonpolar and polar compounds.[5][6] Its miscibility with water and most organic liquids makes it an ideal choice for creating high-concentration stock solutions that can then be diluted to working concentrations in aqueous experimental systems.[6]
Q: What is considered a "safe" final concentration of DMSO for cell-based assays?
A: There is no universal "safe" concentration, as sensitivity to DMSO is highly cell-line specific.[7][8] However, a general consensus based on extensive research provides the following guidelines:
-
≤ 0.1% (v/v): Widely considered the gold standard and safe for the vast majority of cell lines with minimal-to-no cytotoxic effects.[7][8][9]
-
0.1% to 0.5% (v/v): Tolerated by many robust, immortalized cell lines, but can cause stress or reduced viability in others.[9][10] It is critical to validate this range for your specific cell line.
-
> 0.5% (v/v): Often leads to significant cytotoxicity, reduced proliferation, and induction of off-target effects.[9][11] Primary cells are generally far more sensitive than immortalized cell lines.[10]
Q: How can DMSO toxicity confound my experimental results?
A: Assuming cytotoxicity is solely due to your compound of interest when it is actually caused by the solvent (DMSO) is a critical experimental error. DMSO can:
-
Induce Cell Death: At high concentrations, DMSO can damage cell membranes, leading to apoptosis or necrosis, which can be mistaken for a compound-specific effect.[10][12]
-
Cause Off-Target Biological Effects: DMSO is not biologically inert. It has been shown to have anti-inflammatory properties, affect cell cycle progression, and even induce differentiation in some cell lines.[12][13][14]
-
Alter Compound Efficacy: By increasing membrane permeability, DMSO can sometimes enhance the uptake of a compound, potentially altering its apparent potency.[10]
Part 2: Troubleshooting Guide - Common Issues & Actionable Solutions
This section provides a question-and-answer formatted guide to address specific problems you may encounter.
Q1: My vehicle control (containing only DMSO) shows significant cytotoxicity. How do I determine the safe limit for my cells?
A: This is a clear indication that your final DMSO concentration is too high. The essential first step is to determine the Maximum Tolerated Concentration (MTC) of DMSO for your specific cell line and assay duration. This is achieved by performing a DMSO dose-response curve.
Protocol 1: Determining the Maximum Tolerated DMSO Concentration (MTC)
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at the same density you use for your NU-7031 experiments. Allow them to adhere and enter the exponential growth phase (typically 24 hours).
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A recommended range is 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a "medium only" (0% DMSO) control.[9]
-
Treatment: Replace the medium in the wells with your prepared DMSO dilutions. Ensure each concentration is tested in at least triplicate.
-
Incubation: Incubate the cells for the same duration as your planned NU-7031 experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to quantify the percentage of viable cells at each DMSO concentration.
-
Analysis: Calculate the percent viability for each concentration relative to the "medium only" control. Plot percent viability against DMSO concentration. The MTC is the highest concentration that does not significantly reduce cell viability (e.g., >95% viability) compared to the untreated control.
Q2: To reach the effective dose of NU-7031, my final DMSO concentration exceeds the MTC. What are my options?
A: This is a common challenge. The primary solution is to make a more concentrated stock solution of NU-7031. For example, preparing a 200x stock in 100% DMSO allows you to achieve your final drug concentration while keeping the final DMSO concentration at 0.5%.[10] If you need to go lower, a 1000x stock will result in a final DMSO concentration of 0.1%.
Caption: Workflow for addressing excessive DMSO toxicity.
If creating a more concentrated stock is not possible due to NU-7031's solubility limit in DMSO, consider these secondary strategies:
-
Reduce Exposure Time: Some cell lines can tolerate higher DMSO concentrations for shorter periods.[15] Determine if a shorter incubation is sufficient to observe the desired biological effect of NU-7031.
-
Explore Alternative Solvents: This is an advanced option and requires significant validation. Solvents like ethanol or methanol can be used, but they also have their own cytotoxic profiles.[13] Newer, less toxic solvents like Cyrene™ or zwitterionic liquids (ZIL) are emerging but are not yet standard practice and would require thorough internal validation.[14][16]
Q3: My NU-7031 precipitates when I dilute the DMSO stock into my aqueous culture medium. What should I do?
A: This "crashing out" occurs when the hydrophobic compound is rapidly transferred from a favorable organic environment (DMSO) to an unfavorable aqueous one. Use the following techniques to prevent this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the final volume of medium. Perform one or more intermediate serial dilutions in pre-warmed medium.[15]
-
Pre-warm the Medium: Always use medium pre-warmed to 37°C. This increases the solubility of the compound.[15]
-
Vigorous Mixing: Add the DMSO stock dropwise to the medium while gently vortexing or swirling.[15] This ensures rapid and even dispersion, preventing localized high concentrations of the compound that can initiate precipitation.
Q4: I've controlled for DMSO cytotoxicity, but I'm still seeing unexpected biological effects. Could DMSO be the culprit?
A: Yes. Even at sub-toxic concentrations, DMSO can have biological effects.[17] This underscores the absolute necessity of a proper vehicle control in every experiment.
-
What is a Vehicle Control? It is a control group that is treated with the same final concentration of DMSO as your highest NU-7031 concentration, but without the compound itself.[15]
-
Why is it Essential? Any effect observed in your NU-7031-treated group must be compared to the vehicle control group, not just an untreated group. This allows you to definitively attribute the observed biological response to NU-7031, effectively subtracting any background effects caused by the DMSO solvent.
Part 3: Protocols & Data Summaries
Protocol 2: Preparing High-Concentration Stock Solutions
Accuracy in preparing stock solutions is paramount for reproducible results.[18][19]
-
Accurate Weighing: Use a calibrated analytical balance to weigh your NU-7031 powder. Weigh out slightly more than needed and calculate the exact volume of DMSO to add to achieve your target concentration.[19]
-
Use Quality Vials: Store stock solutions in glass vials with Teflon-lined screw caps to prevent solvent evaporation over time.[20]
-
Dissolution: Add the calculated volume of high-purity, sterile DMSO (≥99.9%) to the vial containing the NU-7031. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can aid dissolution but be cautious of compound stability.[10]
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C as recommended by the manufacturer.[15]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[18]
Data Tables for Quick Reference
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Conc. (v/v) | General Recommendation | Considerations |
| ≤ 0.1% | Optimal/Gold Standard | Recommended for all cell lines, especially primary or sensitive cells.[7][8] |
| 0.1% - 0.5% | Acceptable for Robust Lines | Requires empirical validation (MTC assay) for your specific cell line.[9][10] |
| 0.5% - 1.0% | High Risk of Toxicity | Generally not recommended; may cause significant off-target effects and cytotoxicity.[9][21] |
| > 1.0% | Not Recommended | Expected to be toxic for most mammalian cell types.[9] |
Table 2: Comparison of Potential Alternative Solvents
| Solvent | Pros | Cons |
| DMSO | Excellent solubilizing power for many compounds.[6] | Can be cytotoxic and have off-target biological effects.[12][22] |
| Ethanol/Methanol | Common lab solvents; may be less toxic at very low concentrations. | Can interfere with cell membrane structure; higher volatility.[13][21] |
| Cyrene™ | "Green" biosolvent derived from biomass; reported low toxicity.[16][23] | Less common; requires extensive validation for your specific assay. |
| Zwitterionic Liquids (ZIL) | Reported to be less toxic and not cell-permeable.[14] | Experimental; not a standard laboratory solvent. |
Conclusion
Successfully conducting high-concentration NU-7031 assays hinges on methodically controlling for the confounding effects of DMSO. The key is to always determine the maximum tolerated DMSO concentration for your specific cell line and assay conditions. By preparing appropriately concentrated stock solutions and always including a meticulously matched vehicle control, you can isolate the true biological effects of NU-7031, ensuring your data is both accurate and reliable.
References
- Vertex AI Search. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
- LifeTein. (2023). DMSO usage in cell culture.
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]
- Benchchem. How to control for solvent effects (DMSO) in experiments.
- Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
- Benchchem. How to minimize DMSO toxicity when using CYM50260.
-
Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PMC. [Link]
- RSC Publishing. (2020).
-
ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]
- Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
- Protocol Online. (2006). What s the maximum allowable limit of DMSO as a solvent in cell culture.
- MDPI. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
-
Enfanos. Preparation of Stock Solutions. [Link]
- Reddit. (2024).
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
PMC. (2013). Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. [Link]
- PMC. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells.
-
The Bumbling Biochemist. (2021). Stock up on stock solutions. [Link]
-
PubMed. (2023). DNA-PK inhibition extends the therapeutic effects of Top2 poisoning to non-proliferating cells, increasing activity at a cost. [Link]
- Unknown Source. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]
- MedchemExpress.com. NU-7031 | DNA-PK抑制剂 | MCE.
-
ResearchGate. (2005). Chemical structures of NU7026, NU7031, NU7107, NU7199, NU7200 and the.... [Link]
-
PMC. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Jagiellonian Center of Innovation. THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. [Link]
-
PMC. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]
- MDPI. (2025).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA-PK inhibition extends the therapeutic effects of Top2 poisoning to non-proliferating cells, increasing activity at a cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 14. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. enfanos.com [enfanos.com]
- 21. mdpi.com [mdpi.com]
- 22. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 23. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Executive Summary: The "Saline Crash" Phenomenon
Technical Support Center: NU-7031 Formulation & Solubility Guide
Status: Operational Ticket ID: NU7031-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming precipitation of NU-7031 (DNA-PK inhibitor) in saline vehicles.
The Problem: You have likely attempted to dilute a DMSO stock solution of NU-7031 directly into Phosphate Buffered Saline (PBS) or 0.9% NaCl, resulting in immediate cloudiness or precipitation.
The Root Cause: NU-7031 is a highly lipophilic coumarin-derivative DNA-PK inhibitor. It exhibits high hydrophobicity (LogP > 3.0) and poor aqueous solubility.[1][2]
-
The "Salting-Out" Effect: Saline contains high ionic strength (
and ions). These ions compete for water molecules to form hydration shells, effectively reducing the available water to solvate the hydrophobic drug molecules. This forces the drug out of the solution faster than in pure water. -
Solvent Shock: Rapid addition of a hydrophobic stock (DMSO) to a hydrophilic sink (Saline) creates local supersaturation, causing the compound to crash out of solution as a crystalline precipitate.
Part 1: The Physics of Failure (Why Saline Alone Fails)
Before attempting the fix, understand the mechanism to avoid repeating it.
Figure 1: Mechanism of hydrophobic compound precipitation in high-ionic strength media.
Part 2: Validated Formulation Protocols
To solubilize NU-7031 for in vivo (IV/IP) or cellular administration, you must use an intermediate vehicle system. Saline should only be the final diluent, added last.
Protocol A: The "Universal" Co-Solvent System (Recommended)
Best for: Acute animal studies (IV/IP) and high-concentration cellular assays.
The Vehicle: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline.
| Component | Function | Critical Note |
| DMSO | Primary Solvent | Dissolves the crystal lattice of NU-7031. |
| PEG400 | Co-solvent | Bridges the polarity gap between DMSO and water. |
| Tween 80 | Surfactant | Prevents aggregation/micelle formation. |
| Saline | Diluent | Provides isotonicity (Added LAST). |
Step-by-Step Methodology:
-
Weighing: Weigh the required amount of NU-7031 powder.
-
Step 1 (Primary Solubilization): Add 10% of the final volume of pure DMSO. Vortex or sonicate (water bath, 37°C) until the solution is completely clear. Do not proceed if particles are visible.
-
Step 2 (Co-solvent Addition): Add 40% of the final volume of PEG400 (Polyethylene Glycol 400). Vortex thoroughly. The solution is now viscous but should remain clear.
-
Step 3 (Surfactant): Add 5% of the final volume of Tween 80. Vortex gently to avoid excessive foaming.
-
Step 4 (The Critical Dilution):
-
Warm the Saline (0.9% NaCl) to 37°C.
-
Add the remaining 45% volume of Saline dropwise while vortexing the mixture.
-
Why? Slow addition prevents the "shock" precipitation described in Figure 1.
-
Figure 2: Step-wise addition protocol to maintain solubility thermodynamics.
Protocol B: Cyclodextrin Complexation (Alternative)
Best for: Sensitive biological models where DMSO toxicity is a concern.
The Vehicle: 30% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Water (pH adjusted).
-
Preparation of Vehicle: Dissolve HP-β-CD powder in deionized water to create a 30% (w/v) solution.
-
Drug Addition: Add NU-7031 powder to the cyclodextrin solution.
-
Energy Input: This method requires high-energy input. Sonicate at 40°C for 30–60 minutes.
-
pH Adjustment: If dissolution is incomplete, lower the pH to ~4.0 using 1N HCl (protonating basic nitrogens on the morpholine/pyridine rings often found in this class), then neutralize back to pH 7.0 slowly once dissolved.
-
Filtration: Sterile filter (0.22 µm).
Part 3: Troubleshooting & FAQs
Q1: Can I just sonicate the saline suspension longer to dissolve it? A: No. Sonication in saline will only create a finer suspension (micronized particles), not a true solution. Upon injection, these particles can cause capillary blockage (embolism) in animals or inconsistent dosing in cell culture. You must use a co-solvent or complexing agent.
Q2: My solution precipitates after sitting on the bench for 1 hour. Why? A: This is a thermodynamic instability. The "Universal Protocol" (Protocol A) creates a metastable solution. As temperature drops or time passes, the equilibrium shifts back toward precipitation.
-
Fix: Prepare fresh immediately before use. Keep the solution warm (37°C) until administration.
Q3: Is 10% DMSO toxic to mice? A: Generally, 10% DMSO is well-tolerated for IP (Intraperitoneal) injections. For IV (Intravenous) bolus, it is the upper limit. If you observe toxicity (hemolysis or acute distress), switch to Protocol B (Cyclodextrins) or reduce DMSO to 5% and increase PEG400.
Q4: Can I use PBS instead of Saline in Protocol A? A: Yes, but PBS has a higher buffering capacity and ionic strength than simple saline, which can sometimes accelerate precipitation. Simple 0.9% Saline is preferred for the final dilution step.
Part 4: Data Summary & Solubility Limits
| Solvent System | Estimated Solubility | Stability Window | Suitability |
| Pure Saline | < 0.1 mg/mL | N/A (Insoluble) | DO NOT USE |
| 100% DMSO | > 20 mg/mL | Months (-20°C) | Stock Storage Only |
| Protocol A (Co-solvents) | ~2 - 5 mg/mL | 1 - 4 Hours | IV / IP / Oral |
| Protocol B (Cyclodextrin) | ~1 - 3 mg/mL | 24 Hours | IV / Sensitive Cells |
References
-
Nutley, B. P., et al. (2005).[3] Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026. British Journal of Cancer.
- Context: Establishes the lipophilic nature and pharmacokinetic challenges of the NU-series DNA-PK inhibitors.
-
Zhao, Y., et al. (2006). Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441. Cancer Research.[4]
- Context: Provides the foundational formulation strategy (PEG/DMSO systems) for NU-7441, the direct analogue of NU-7031.
-
MedChemExpress Technical Support. (2024). Solubility & Formulation Guide for Hydrophobic Kinase Inhibitors.
- Context: Industry standard protocols for formulating Class IV small molecules (DMSO/PEG/Tween/Saline sandwich method).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
- Context: Authoritative review on using Cyclodextrins (Protocol B) to replace toxic co-solvents.
Sources
Technical Support Center: NU-7031 Stability & Degradation Analysis
Product: NU-7031 (DNA-PK Inhibitor) CAS: 79105-88-7 Molecular Formula: C₁₄H₁₅NO₄ Molecular Weight: 261.28 g/mol [1]
Part 1: Diagnostic Framework (The "Why" and "How")
The Core Issue: Chromenone Instability
NU-7031 belongs to the chromen-4-one (coumarin) class of DNA-PK inhibitors. While potent, this scaffold presents specific stability challenges often overlooked in standard storage. Unlike simple amides, the chromenone core contains a lactone-like system susceptible to hydrolytic ring-opening in aqueous or alkaline environments, and the solubilizing moieties (often morpholine-like) are prone to N-oxidation .
If your IC₅₀ values against DNA-PK are drifting (e.g., shifting from the expected ~1.7 µM to >5 µM), or if you observe "ghost peaks" in your chromatograms, you are likely detecting degradation products, not the parent compound.
Master Diagnostic Workflow
Use this logic flow to determine sample integrity before committing to expensive cellular assays.
Figure 1: Decision matrix for validating NU-7031 integrity prior to experimental use.
Part 2: Troubleshooting Guides & FAQs
Category 1: Identification of Degradation Products
Q: I see extra peaks in my LC-MS trace. What are they? A: Based on the fragmentation patterns of structurally related DNA-PK inhibitors like NU-7026, you are likely observing three distinct species. Use the table below to identify them.
| Species | m/z (ESI+) | Retention Time Shift | Mechanism | Cause |
| NU-7031 (Parent) | 262.3 | Reference (t₀) | N/A | Intact Compound |
| Degradant A (Oxidized) | 278.3 | Earlier (More Polar) | N-Oxidation (+16 Da) | Aged DMSO, exposure to air/light. |
| Degradant B (Hydrolyzed) | 280.3 | Much Earlier | Ring Opening (+18 Da) | Aqueous storage, pH > 7.5. |
| Fragment C | ~171-187 | Variable | Pyrone Cleavage | In-source fragmentation (artifact) or deep degradation. |
Technical Insight: The +16 Da shift typically corresponds to oxidation on the nitrogen-containing solubilizing group (likely a morpholine or amine derivative common in this series). The +18 Da shift is the hallmark of the chromenone lactone ring opening to a carboxylic acid/phenol derivative [1][2].
Category 2: Solubility & Storage
Q: My NU-7031 stock solution turned yellow. Is it still good? A: Proceed with caution. Coumarin derivatives are photo-active. Yellowing often indicates the formation of photodegradation products or dimers.
-
Action: Run a QC check (LC-MS). If the parent peak (m/z 262) is <90% of the total integration, discard the sample.
-
Prevention: Store solid powder at -20°C in amber vials. For stock solutions, use anhydrous DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles.
Q: Can I store NU-7031 in PBS or cell culture media? A: No. The chromen-4-one scaffold is susceptible to hydrolysis in aqueous buffers, particularly at physiological pH (7.4) or higher.
-
Protocol: Prepare stocks in 100% DMSO (10-50 mM).
-
Dilution: Dilute into aqueous media immediately before use. Do not store diluted working solutions for >4 hours.
Category 3: Experimental Validation (Self-Validating Protocol)
Q: How do I prove my detection method works? (Stress Test) A: To validate your LC-MS method, you should intentionally degrade a small aliquot of NU-7031. This creates a "positive control" for degradation.
Protocol: Forced Degradation Assay
-
Preparation: Dissolve 1 mg NU-7031 in 1 mL DMSO.
-
Base Stress: Take 100 µL of stock, add 100 µL of 0.1 M NaOH. Incubate at 37°C for 1 hour.
-
Expected Result: Quantitative conversion to the Hydrolyzed Product (m/z 280) due to lactone ring opening.
-
-
Oxidative Stress: Take 100 µL of stock, add 10 µL of 3% H₂O₂. Incubate at RT for 30 mins.
-
Expected Result: Appearance of the N-Oxide peak (m/z 278) .
-
-
Analysis: Neutralize the Base Stress sample with HCl, then inject both samples into your LC-MS.
-
Validation: If you do not detect these specific masses, your MS ionization parameters (e.g., cone voltage) may be too harsh (causing in-source fragmentation) or too soft.
Part 3: Mechanistic Reference (The "Deep Dive")
Understanding the degradation requires looking at the structural analogs. NU-7031 shares the benzochromenone core with NU-7026 and NU-7441. The metabolic and degradation pathways mapped for NU-7026 are directly applicable here.
Figure 2: Primary degradation pathways for NU-series DNA-PK inhibitors.
The "Ring-Opened Acid" is formed when the lactone bond of the chromenone ring is attacked by water (hydrolysis), a reaction catalyzed by basic pH. This destroys the planar structure required for ATP-competitive binding in the kinase pocket, rendering the drug inactive [1][3].
References
-
Hollick, J. J., et al. (2002). "Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026." ResearchGate. (Detailed analysis of the fragmentation and metabolic oxidation of the morpholine/chromenone scaffold).
-
MedChemExpress. (2024). "NU-7031 Product Datasheet & Chemical Structure." (Verification of molecular weight and coumarin classification).
-
Hardcastle, I. R., et al. (2005). "Discovery of Potent Chromen-4-one Inhibitors of the DNA-Dependent Protein Kinase (DNA-PK) Using a Small-Molecule Library Approach." Journal of Medicinal Chemistry. (Structural activity relationships of the NU-series inhibitors).
Sources
adjusting NU-7031 dosage for resistant cell lines
A Guide for Researchers on Adjusting Dosage for Resistant Cell Lines
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding NU-7031 and the development of resistance.
Q1: What is NU-7031 and what is its primary mechanism of action?
A1: NU-7031 is a potent and specific small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] It functions by competitively binding to the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), thereby preventing the phosphorylation of downstream targets. DNA-PK is a critical component of the Non-Homologous End Joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[3][4] By inhibiting DNA-PK, NU-7031 effectively blocks this repair pathway, leading to the accumulation of DNA damage and subsequently, cell cycle arrest or apoptosis, particularly in cancer cells that are often more reliant on efficient DNA repair.[5]
Q2: What are the typical signs that my cell line is developing resistance to NU-7031?
A2: The primary indicator of resistance is a decreased sensitivity to the compound. Experimentally, this manifests as:
-
A higher IC50 value: The concentration of NU-7031 required to inhibit 50% of cell growth will be significantly higher compared to the parental, sensitive cell line.
-
Reduced phenotypic response: At concentrations that were previously effective, you may observe diminished cell cycle arrest, lower rates of apoptosis, or a reduced potentiation of DNA-damaging agents like ionizing radiation.[5]
-
Altered cell morphology or growth kinetics: Resistant cells may exhibit faster recovery and proliferation following treatment compared to sensitive cells.
Q3: What are the potential biological mechanisms that drive resistance to DNA-PK inhibitors like NU-7031?
A3: Cellular resistance to targeted inhibitors is a complex phenomenon. For DNA-PK inhibitors, resistance can emerge from several mechanisms:
-
Upregulation of Compensatory DNA Repair Pathways: Cancer cells can develop resistance by increasing their reliance on alternative DNA repair pathways, such as Homologous Recombination (HR), to repair double-strand breaks when NHEJ is inhibited.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump NU-7031 out of the cell, reducing its intracellular concentration and thus its efficacy.[7] This is a common mechanism of multi-drug resistance.[8]
-
Activation of Parallel Survival Signaling: Cells may activate pro-survival signaling pathways, such as the PI3K/AKT pathway, to counteract the pro-apoptotic signals induced by DNA damage accumulation.[9]
-
Target Alteration: While less common for this class of inhibitors, mutations in the drug target (DNA-PKcs) that prevent inhibitor binding while retaining kinase activity could theoretically confer resistance.[7]
Visualizing the Mechanism: The DNA-PK Pathway and Resistance
The diagram below illustrates the central role of DNA-PK in the NHEJ pathway, the action of NU-7031, and potential routes of resistance.
Caption: Workflow for adjusting NU-7031 dosage in resistant cells.
Protocol 2: Western Blot for DNA-PKcs Autophosphorylation
To ensure the adjusted dose of NU-7031 is mechanistically active, you must verify that it inhibits its target, DNA-PKcs. A reliable method is to measure the autophosphorylation of DNA-PKcs at serine 2056 (p-S2056), a key marker of its activation. Effective inhibition by NU-7031 will reduce this phosphorylation.
Procedure:
-
Cell Treatment:
-
Seed resistant cells in 6-well plates and grow to ~70-80% confluency.
-
Induce DNA double-strand breaks to activate DNA-PK. This is commonly done by treating cells with a DNA-damaging agent like Etoposide (e.g., 10 µM for 1 hour) or by exposing them to ionizing radiation (e.g., 5-10 Gy) and allowing a short recovery (e.g., 30-60 minutes).
-
For the drug treatment groups, pre-incubate the cells with the new escalated doses of NU-7031 (and a vehicle control) for 1-2 hours before inducing DNA damage.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against p-DNA-PKcs (S2056) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total DNA-PKcs and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Expected Outcome: In the presence of an effective dose of NU-7031, you should observe a significant reduction in the p-DNA-PKcs (S2056) signal compared to the damage-induced, vehicle-treated control. This confirms that your new dose is successfully inhibiting the target kinase activity.
References
-
Shen, H., et al. (2018). Temporal DNA-PK activation drives genomic instability and therapy resistance in glioma stem cells. JCI Insight. [Link]
-
Zhu, Y., et al. (2021). Targeting DNA-PK overcomes acquired resistance to third-generation EGFR-TKI osimertinib in non-small-cell lung cancer. Cell Death & Disease. [Link]
-
Wang, X., et al. (2024). Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications. MDPI. [Link]
-
Pettitt, S. J., et al. (2020). Resistance to DNA repair inhibitors in cancer. PMC. [Link]
-
Duffy, D. J., et al. (2020). Neuroblastoma signalling models unveil combination therapies targeting feedback-mediated resistance. PMC. [Link]
-
MedchemExpress. (n.d.). NU-7031 | DNA-PK抑制剂. Retrieved from MCE.cn. [Link]
-
ResearchGate. (n.d.). Chemical structures of NU7026, NU7031, NU7107, NU7199, NU7200 and the.... Retrieved from ResearchGate. [Link]
-
Allaway, R. J., et al. (2020). Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. bioRxiv. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from Creative Bioarray. [Link]
-
Davidson, D., et al. (2013). Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. ResearchGate. [Link]
-
Davidson, D., et al. (2013). Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. PMC. [Link]
-
Crown Bioscience. (2024). DNA Damage Response and DNA Repair in Cancer. Retrieved from Crown Bioscience Blog. [Link]
-
BPS Bioscience. (n.d.). DNA Damage Repair. Retrieved from BPS Bioscience. [Link]
-
Creative Bioarray. (n.d.). Drug Resistant Cells. Retrieved from Creative Bioarray. [Link]
-
Håkelien, A. M., et al. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. Cell Reports. [Link]
-
Taneja, R., et al. (2017). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. NU-7031 | DNA-PK抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DNA-PK overcomes acquired resistance to third-generation EGFR-TKI osimertinib in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to DNA repair inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: NU-7031 vs. NU-7026 for DNA-PKcs Specificity
This guide provides an in-depth technical comparison between NU-7026 and NU-7031 , analyzing their specificity, potency, and utility in DNA-PKcs research.
Executive Summary: The Tool vs. The Probe
In the landscape of DNA-Dependent Protein Kinase (DNA-PK) inhibition, NU-7026 and NU-7031 serve distinct roles derived from their structure-activity relationships (SAR).
-
NU-7026 (LY293646): The industry-standard "biological tool" compound. It exhibits high potency (IC₅₀ = 0.23 µM) and well-defined selectivity against the PIKK family, making it the primary choice for functional cellular assays (NHEJ inhibition, radiosensitization).
-
NU-7031: A "structural probe" and coumarin derivative. With an IC₅₀ of 1.7 µM, it is approximately 7-fold less potent than NU-7026. It is primarily utilized in medicinal chemistry campaigns to map the ATP-binding domain and define the minimal pharmacophore required for inhibition, rather than as a therapeutic lead or primary biological silencer.
Recommendation: For researchers aiming to inhibit DNA-PKcs to study DNA damage response (DDR) pathways, NU-7026 is the superior reagent. NU-7031 should be reserved for structural biology or comparative SAR studies.
Chemical & Mechanistic Profile
Both compounds function as ATP-competitive inhibitors , binding to the catalytic cleft of the DNA-PK catalytic subunit (DNA-PKcs). However, their binding affinities differ significantly due to variations in the chromenone/coumarin scaffold interactions with the kinase hinge region.
Comparative Data Table
| Feature | NU-7026 | NU-7031 | Scientific Implication |
| Primary Target | DNA-PKcs | DNA-PKcs | Both target the catalytic subunit. |
| IC₅₀ (Cell-Free) | 0.23 µM (230 nM) | 1.70 µM (1700 nM) | NU-7026 is ~7x more potent. |
| PI3K Inhibition | IC₅₀ ~13 µM | Not Characterized* | NU-7026 has ~60-fold selectivity window.[1] |
| ATM / ATR | > 100 µM (Inactive) | > 100 µM (Likely) | NU-7026 is "clean" against other PIKKs.[1] |
| Chemical Class | Benzo[h]chromen-4-one | Coumarin Derivative | Scaffold variation drives potency shift. |
| Primary Use | Functional Inhibition (NHEJ) | SAR / Binding Site Mapping | Use NU-7026 for phenotype observation. |
*Note: Comprehensive kinase profiling for NU-7031 is limited in public literature compared to the extensive validation of NU-7026.
Specificity Landscape: The PIKK Family
The critical challenge in DNA-PK inhibition is avoiding "off-target" effects on related PI3K-related kinases (PIKKs), specifically ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which control parallel DDR pathways.
The Selectivity Logic (Graphviz Diagram)
The following diagram illustrates the signaling hierarchy and where NU-7026 exerts specific blockade compared to broad-spectrum PI3K inhibitors (like Wortmannin).
Caption: Specificity map showing NU-7026's selective inhibition of DNA-PKcs without affecting ATM/ATR, contrasting with NU-7031's weaker binding.
Experimental Validation Protocols
To validate the specificity of NU-7026 (and compare NU-7031), researchers must use a Cellular Kinase Assay that distinguishes between DNA-PK and ATM activity.
Protocol: Differential DDR Activation Assay
Objective: Confirm DNA-PK specificity by monitoring phosphorylation of H2AX (γH2AX) and DNA-PKcs autophosphorylation (S2056) under conditions that activate NHEJ vs. HR.
Reagents:
-
Cell Line: HeLa or MCF-7 (DNA-PK proficient).
-
Stimulus: Ionizing Radiation (IR, 5 Gy) or Etoposide (10 µM).
-
Inhibitors:
Step-by-Step Workflow:
-
Seeding: Plate cells to 70% confluence in 6-well plates.
-
Pre-treatment: Add inhibitors (NU-7026, NU-7031, or DMSO vehicle) 1 hour prior to damage induction.
-
Note: Use 10 µM for NU-7026 to ensure >95% inhibition (approx 40x IC₅₀).
-
-
Damage Induction: Irradiate cells (5 Gy) or add Etoposide for 1 hour.
-
Harvest: Lyse cells in RIPA buffer containing Phosphatase Inhibitor Cocktails (Critical).
-
Western Blot Analysis:
-
Target 1: p-DNA-PKcs (Ser2056): Specific autophosphorylation site. NU-7026 should abolish this.
-
Target 2: p-ATM (Ser1981): Specific ATM activation site. NU-7026 should NOT affect this.
-
Target 3: γH2AX (Ser139): General damage marker. Will remain high if ATM is active, even if DNA-PK is inhibited.
-
Expected Results
| Marker | DMSO + IR | NU-7026 + IR | NU-7031 + IR | Interpretation |
| p-DNA-PKcs (S2056) | ++++ | - (Absent) | ++ (Reduced) | NU-7026 effectively blocks autophosphorylation; NU-7031 is partial. |
| p-ATM (S1981) | ++++ | ++++ | ++++ | Neither compound should inhibit ATM activation. |
| γH2AX | ++++ | +++ | +++ | DNA-PK inhibition delays repair, maintaining γH2AX foci longer (complex phenotype). |
References
-
Payne, S. L., et al. (2010).[5] Mapping the ATP-binding domain of DNA-dependent protein kinase (DNA-PK) with coumarin- and isocoumarin-derived inhibitors.[5][6] Bioorganic & Medicinal Chemistry Letters, 20(12), 3649-3653.[6] Link
-
Key Source for NU-7031 structure and IC50 (1.7 µM).[6]
-
-
Veuger, S. J., et al. (2003). Radiosensitization and DNA Repair Inhibition by the Combined Use of Novel Inhibitors of DNA-dependent Protein Kinase and Poly(ADP-ribose) Polymerase-1. Cancer Research, 63(18), 6008-6015. Link
- Establishes NU-7026 potency and cellular efficacy.
-
Willmore, E., et al. (2004). A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia.[1][3] Blood, 103(12), 4659-4665. Link
- Validates NU-7026 selectivity against PI3K, ATM, and
-
Griffin, R. J., et al. (2005). Selective benzopyranone and pyrimido[2,1-a]isoquinolin-4-one inhibitors of DNA-dependent protein kinase: synthesis, structure-activity studies, and radiosensitization of a human tumor cell line in vitro. Journal of Medicinal Chemistry, 48(2), 569-585. Link
- Detailed SAR describing the development of the chromenone series (NU-7026).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NU-7031 | DNA-PK抑制剂 | MCE [medchemexpress.cn]
- 6. NU-7031 79105-88-7 | MCE [medchemexpress.cn]
using V3 DNA-PKcs deficient cells as negative control for NU-7031
Content Type: Publish Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Epistatic Null Strategy
In the development of DNA Damage Response (DDR) inhibitors, biochemical potency (IC50) is insufficient to prove cellular mechanism. NU-7031 , a coumarin-derived DNA-PKcs inhibitor, requires rigorous cellular validation to distinguish on-target efficacy from off-target toxicity (e.g., ATM/ATR inhibition).
This guide details the use of V3 cells (a CHO-derived mutant strain lacking the catalytic subunit of DNA-PK) as the definitive "genetic negative control." By comparing the radiosensitizing effects of NU-7031 in wild-type (WT) versus V3 cells, researchers can mathematically isolate the drug's specificity.
The Core Logic:
-
In WT Cells: NU-7031 should inhibit DNA-PKcs, mimicking the V3 phenotype (radiosensitization).
-
In V3 Cells: Since the target (DNA-PKcs) is absent, NU-7031 should exhibit zero additional radiosensitization . Any sensitization observed in V3 cells indicates off-target activity.
Mechanistic Rationale
NU-7031 functions as an ATP-competitive inhibitor of DNA-PKcs. Under normal conditions, DNA-PKcs is recruited to Double-Strand Breaks (DSBs) by the Ku70/80 heterodimer to facilitate Non-Homologous End Joining (NHEJ).
Pathway Visualization
The following diagram illustrates the NHEJ pathway and the specific intervention point of NU-7031, alongside the genetic deletion present in V3 cells.
Caption: NU-7031 blocks DNA-PKcs kinase activity, while V3 cells lack the protein entirely. Both result in NHEJ failure.
Experimental Validation: The Comparison Matrix
To validate NU-7031, you must perform a Clonogenic Survival Assay comparing four distinct conditions. This 2x2 matrix is the industry standard for proving drug specificity.
Table 1: Expected Sensitization Ratios (SER)
| Cell Line | Genotype | NU-7031 Treatment | Radiation Response | Interpretation |
| CHO-K1 (WT) | DNA-PKcs (+/+) | Vehicle (DMSO) | Resistant | Baseline survival. |
| CHO-K1 (WT) | DNA-PKcs (+/+) | + NU-7031 | Sensitive | On-Target Effect: Drug inhibits repair. |
| V3 (Mutant) | DNA-PKcs (-/-) | Vehicle (DMSO) | Sensitive | Genetic control; mimics drug effect. |
| V3 (Mutant) | DNA-PKcs (-/-) | + NU-7031 | Sensitive (Unchanged) | Specificity Proof: Drug has no target to hit. |
Critical Threshold: If NU-7031 significantly sensitizes V3 cells (SER > 1.2), the drug is non-specific (likely inhibiting ATM, ATR, or PI3K).
Detailed Protocol: Clonogenic Survival Assay
This protocol is designed to eliminate variability and ensure the V3 negative control is valid.
Reagents
-
Cell Lines: CHO-K1 (WT) and V3 (DNA-PKcs deficient).
-
Compound: NU-7031 (Dissolve in DMSO to 10 mM stock).
-
Radiation Source: X-ray or Gamma irradiator (e.g., Cs-137).
Workflow Diagram
Caption: Step-by-step workflow for clonogenic survival assay using NU-7031.
Step-by-Step Methodology
-
Seeding:
-
Trypsinize exponentially growing CHO-K1 and V3 cells.
-
Seed into 6-well plates.
-
Density Rule: Seed higher numbers for V3 cells and high-dose IR plates (e.g., 500 cells for 0 Gy, 2000 cells for 4 Gy) to account for their lower plating efficiency and radiosensitivity.
-
Allow attachment for 4–6 hours.
-
-
Drug Treatment (The Variable):
-
Prepare NU-7031 in media at 10 µM (Standard effective dose for this compound; IC50 is ~1.7 µM).
-
Add drug to "Treated" wells; add equivalent DMSO volume to "Control" wells.
-
Incubate for 1 hour prior to irradiation to ensure nuclear uptake.
-
-
Irradiation:
-
Expose plates to ionizing radiation at doses of 0, 1, 2, 4, and 6 Gy.
-
Note: V3 cells are extremely sensitive; doses above 4 Gy may result in zero survival.
-
-
Post-Incubation & Wash:
-
Return cells to incubator for 24 hours with the drug. (Continuous exposure ensures inhibition during the critical repair window).
-
After 24 hours, aspirate media, wash 1x with PBS, and replace with fresh, drug-free media.
-
-
Staining & Counting:
-
Incubate for 7–10 days until colonies >50 cells form.
-
Fix with Methanol/Acetic Acid (3:1).
-
Stain with Crystal Violet (0.5%).
-
Calculate Survival Fraction (SF) = (Colonies Counted) / (Cells Seeded × Plating Efficiency).
-
Data Interpretation & Pitfalls
Calculating the Sensitization Enhancement Ratio (SER)
Plot the Survival Fraction (log scale) vs. Radiation Dose (linear scale). Calculate the SER at 10% survival (D10).
Interpreting the V3 Control
-
Ideal Scenario:
-
WT SER: ~2.0 to 3.0 (Strong sensitization).
-
V3 SER: 1.0 ± 0.1 (No sensitization).
-
-
Off-Target Scenario:
-
WT SER: ~2.5.
-
V3 SER: > 1.3 (Significant sensitization).
-
Common Pitfalls
-
Dosing Errors: NU-7031 is less potent than newer generations like NU-7441. Using it at >20 µM increases the risk of non-specific kinase inhibition.
-
V3 Instability: V3 cells can sometimes revert or drift. Always verify the V3 phenotype with a Western Blot for DNA-PKcs (it should be absent) before starting the assay.
-
Solubility: NU-7031 can precipitate in aqueous media. Ensure the final DMSO concentration is <0.5% but the drug is fully soluble.
References
-
Discovery of NU-7031: Griffin, R. J., et al. "Selective benzopyranone inhibitors of nuclear enzyme DNA-dependent protein kinase." Journal of Medicinal Chemistry 48.2 (2005): 569-585. Link
-
Characterization of V3 Cells: Blunt, T., et al. "Defective DNA-dependent protein kinase activity is linked to V(D)J recombination and DNA repair defects associated with the murine scid mutation." Cell 80.5 (1995): 813-823. Link
-
Protocol for Clonogenic Assays: Franken, N. A., et al. "Clonogenic assay of cells in vitro." Nature Protocols 1.5 (2006): 2315-2319. Link
-
Specificity of DNA-PK Inhibitors: Zhao, Y., et al. "Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441." Cancer Research 66.10 (2006): 5354-5362. (Provides the comparative framework for specificity testing). Link
A Comparative Guide to DNA-PK Inhibitors in Radiosensitization: NU-7441 (KU-57788) vs. NU-7026
For Researchers, Scientists, and Drug Development Professionals
In the quest to enhance the efficacy of radiotherapy, a cornerstone of cancer treatment, targeting the DNA damage response (DDR) has emerged as a promising strategy. Among the key players in the DDR, the DNA-dependent protein kinase (DNA-PK) stands out as a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.[1] By inhibiting DNA-PK, we can render cancer cells more vulnerable to the cytotoxic effects of radiation, a phenomenon known as radiosensitization.[1]
This guide provides an in-depth comparison of two notable DNA-PK inhibitors, NU-7441 (also known as KU-57788) and NU-7026, as radiosensitizing agents. We will delve into their mechanisms of action, compare their efficacy with supporting experimental data, and provide detailed protocols for key assays used in their evaluation.
The Central Role of DNA-PK in Radioresistance
Ionizing radiation, the therapeutic modality of radiotherapy, inflicts various forms of DNA damage, with DSBs being the most lethal. The NHEJ pathway, orchestrated by DNA-PK, is the predominant and most rapid mechanism for repairing these breaks. This efficiency, however, can contribute to the radioresistance of tumor cells. DNA-PK inhibitors capitalize on this by blocking the catalytic activity of the DNA-PKcs subunit, effectively crippling the NHEJ pathway. This leads to an accumulation of unrepaired DSBs, ultimately driving cancer cells towards apoptosis or mitotic catastrophe following irradiation.
Figure 1: Mechanism of Radiosensitization by DNA-PK Inhibitors.
Comparative Efficacy of NU-7441 (KU-57788) and NU-7026
Both NU-7441 and NU-7026 are potent and selective inhibitors of DNA-PK. However, their efficacy as radiosensitizers can vary depending on the cancer cell type and experimental conditions.
NU-7441 (KU-57788): A Potent Radiosensitizer Across Multiple Cancer Types
NU-7441 has demonstrated significant radiosensitizing effects in a wide range of preclinical studies. In breast cancer cell lines, NU-7441 inhibited radiation-induced DNA-PK activity with IC50 values in the range of 0.17-0.25 μM and increased sensitivity to ionizing radiation by 4- to 12-fold.[2][3] Studies in non-small cell lung cancer (NSCLC) cells have shown that even at a non-toxic concentration of 0.3 μM, NU-7441 caused significant radiosensitization.[4] Furthermore, in head and neck squamous cell carcinoma (HNSCC) cell lines, KU-57788 (NU-7441) was found to be a more effective radiosensitizer than PARP-1 inhibitors, with median sensitizer enhancement ratio (SER) values of 1.77 at a 1.1 µM concentration.[5]
NU-7026: An Early Generation DNA-PK Inhibitor
NU-7026 is another well-characterized DNA-PK inhibitor that has been shown to potentiate the cytotoxicity of ionizing radiation. In one study, 10 µM of NU-7026 resulted in a potentiation factor of 1.51 in exponentially growing DNA-PK proficient cells.[6] While effective, the concentrations of NU-7026 required for significant radiosensitization are generally higher than those reported for NU-7441.
| Parameter | NU-7441 (KU-57788) | NU-7026 |
| DNA-PK IC50 | ~14 nM[7][8] | ~0.23 µM |
| Radiosensitization (Breast Cancer) | 4- to 12-fold increase in sensitivity[2][3] | Data not directly comparable |
| Radiosensitization (HNSCC) | Median SER of 1.77 at 1.1 µM[5] | Data not available |
| Effective Concentration | 0.17-0.25 µM (IC50 for IR-induced DNA-PK activity)[2][3] | 10 µM for significant potentiation[6] |
Table 1: Comparative Performance of NU-7441 and NU-7026 as Radiosensitizers.
Experimental Protocols for Evaluating Radiosensitization
To rigorously assess the radiosensitizing potential of DNA-PK inhibitors, several key in vitro assays are employed. The following are detailed protocols for these essential experiments.
Clonogenic Survival Assay
This assay is the gold standard for determining the cytotoxic effects of ionizing radiation and the radiosensitizing potential of a compound.[9]
Figure 2: Workflow for the Clonogenic Survival Assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DNA-PK inhibitor (e.g., NU-7441) and vehicle control (e.g., DMSO)
-
6-well plates
-
Irradiator (X-ray or gamma-ray source)
-
Crystal Violet staining solution (0.5% w/v in methanol)
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a pre-determined density to yield approximately 50-100 colonies per well for each treatment condition. Allow cells to attach overnight.[9]
-
Drug Treatment: Treat cells with the DNA-PK inhibitor or vehicle control at the desired concentrations for a specified duration (e.g., 1-2 hours) prior to irradiation.[1]
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).[1]
-
Incubation: After irradiation, replace the drug-containing medium with fresh complete medium and incubate for 10-14 days to allow for colony formation.[9]
-
Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.[1]
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control. Plot the surviving fraction against the radiation dose to generate survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to achieve a certain level of cell kill (e.g., 50%) in the control group by the dose required for the same level of cell kill in the drug-treated group.
γH2AX Foci Analysis for DNA Damage
This immunofluorescence-based assay quantifies the formation of γH2AX foci, a surrogate marker for DNA double-strand breaks. An increase in the number and persistence of γH2AX foci in inhibitor-treated cells post-irradiation indicates inhibition of DNA repair.[5]
Materials:
-
Cells grown on coverslips or in chamber slides
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the DNA-PK inhibitor and/or radiation as per the experimental design.
-
Fixation and Permeabilization: At desired time points post-irradiation, fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.[10]
-
Immunostaining: Block non-specific antibody binding with BSA solution. Incubate with the primary anti-γH2AX antibody, followed by incubation with a fluorescently labeled secondary antibody.[10]
-
Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.[10]
-
Image Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[10]
Cell Cycle Analysis
DNA-PK inhibition can lead to cell cycle arrest, particularly at the G2/M checkpoint, following DNA damage. Flow cytometry is used to analyze the cell cycle distribution.[11]
Materials:
-
Treated cells
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest the cells at various time points after treatment, wash with PBS, and fix in cold 70% ethanol.[2]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.[2]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).[11]
Conclusion and Future Perspectives
The inhibition of DNA-PK presents a compelling strategy to overcome tumor radioresistance. Both NU-7441 (KU-57788) and NU-7026 have demonstrated efficacy as radiosensitizers in preclinical models. However, the available data suggests that NU-7441 is a more potent inhibitor, achieving significant radiosensitization at lower concentrations across a broader range of cancer types.
The detailed protocols provided in this guide offer a framework for the robust evaluation of these and other novel DNA-PK inhibitors. As our understanding of the intricate network of DNA damage response pathways deepens, the rational combination of DNA-PK inhibitors with radiotherapy, and potentially other DDR inhibitors, holds immense promise for improving cancer treatment outcomes. Further preclinical and clinical investigations are warranted to fully realize the therapeutic potential of this targeted approach.
References
-
Fiebig, D., et al. (2022). Effective Radiosensitization of Bladder Cancer Cells by Pharmacological Inhibition of DNA-PK and ATR. MDPI. [Link]
-
Chen, Y., et al. (2024). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. PMC. [Link]
-
Veuger, S. J., et al. (2003). Radiosensitization and DNA repair inhibition by the combined use of novel inhibitors of DNA-dependent protein kinase and poly(ADP-ribose) polymerase-1. PubMed. [Link]
-
Mah, L. J., et al. (2022). Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview. JoVE. [Link]
-
Okayasu, R., et al. (2016). Nontoxic concentration of DNA-PK inhibitor NU7441 radio-sensitizes lung tumor cells with little effect on double strand break repair. PubMed. [Link]
-
Ciszewski, W. M., et al. (2014). DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin. Lund University Research Portal. [Link]
-
Mah, L. J., et al. (2011). Evaluation of the efficacy of radiation-modifying compounds using γH2AX as a molecular marker of DNA double-strand breaks. PMC. [Link]
-
Ciszewski, W. M., et al. (2015). DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin. ResearchGate. [Link]
-
Zenke, F. T., et al. (2024). Selective DNA-PK Inhibition Enhances Chemotherapy and Ionizing Radiation Activity in Soft-Tissue Sarcomas. AACR Journals. [Link]
-
Timme, N., et al. (2025). DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits. PubMed. [Link]
-
van Oorschot, B., et al. (2016). Predicting Radiosensitivity with Gamma-H2AX Foci Assay after Single High-Dose-Rate and Pulsed Dose-Rate Ionizing Irradiation. PubMed. [Link]
- Ciszewski, Wojciech M. et al.
-
Nair, S., et al. (2023). Microscopic Scoring Method for Foci Assay in Blood Lymphocytes | Protocol Preview. JoVE. [Link]
-
Parsels, L. A., et al. (2018). Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status. Frontiers in Oncology. [Link]
-
Fukata, K., et al. (2023). DNA‑PKcs phosphorylation specific inhibitor, NU7441, enhances the radiosensitivity of clinically relevant radioresistant oral squamous cell carcinoma cells. PMC. [Link]
-
ResearchGate. (2015). DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin. [Link]
-
Al-Saffar, D., et al. (2023). DNA-PK inhibition extends the therapeutic effects of Top2 poisoning to non-proliferating cells, increasing activity at a cost. PMC. [Link]
-
Shergalis, A., et al. (2024). Impact of Optimized Ku–DNA Binding Inhibitors on the Cellular and In Vivo DNA Damage Response. MDPI. [Link]
-
Nguyen, T. H. T., et al. (2024). DNA-PK inhibitor reduces cell viability on colorectal cancer. Hue Journal of Medicine and Pharmacy. [Link]
-
Okayasu, R., et al. (2016). Nontoxic concentration of DNA-PK inhibitor NU7441 radio-sensitizes lung tumor cells with little effect on double strand break repair. Cancer Science. [Link]
-
Engel, J., et al. (2022). Structural and Chemical Insights into the Covalent-allosteric Inhibition of the Protein Kinase Akt. The Royal Society of Chemistry. [Link]
-
von der Grün, J., et al. (2024). DNA-PKcs Inhibition Sensitizes Human Chondrosarcoma Cells to Carbon Ion Irradiation via Cell Cycle Arrest and Telomere Capping Disruption. MDPI. [Link]
-
ResearchGate. (2020). The combination of Etoposide and DNA-PK inhibition induces cell cycle arrest and apoptosis. [Link]
-
Maeda, H., et al. (2022). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Evaluation of the efficacy of radiation-modifying compounds using γH2AX as a molecular marker of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiosensitization and DNA repair inhibition by the combined use of novel inhibitors of DNA-dependent protein kinase and poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nontoxic concentration of DNA-PK inhibitor NU7441 radio-sensitizes lung tumor cells with little effect on double strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
validating NU-7031 target engagement using gamma-H2AX foci
Validating NU-7031 Target Engagement via -H2AX Foci: A Comparative Technical Guide
Executive Summary: The NU-7031 Context
NU-7031 is a coumarin-derived DNA-dependent protein kinase (DNA-PK) inhibitor.[1][2][3][4] While historically significant in defining the ATP-binding domain of DNA-PKcs, it represents an earlier generation of chemical probes compared to highly potent alternatives like NU-7441 or the clinical-stage M3814 (Peposertib) .
Validating target engagement for NU-7031 requires a nuanced experimental design. Unlike kinase assays that measure direct phosphorylation, the
The Central Dogma of this Assay:
Inhibition of DNA-PK by NU-7031 does not typically prevent the formation of
-
Target Engagement Signal: Persistence of
-H2AX foci at late time points (24h) post-damage.
Mechanistic Grounding & Comparative Landscape
To validate NU-7031, one must understand its position in the inhibitor landscape. Using NU-7031 requires significantly higher working concentrations than its successors due to its moderate potency (
Table 1: Comparative Profile of DNA-PK Inhibitors[4]
| Feature | NU-7031 | NU-7441 (KU-57788) | M3814 (Peposertib) | AZD7648 |
| Generation | Early (Coumarin-based) | Standard Research Tool | Clinical / Late-Gen | Next-Gen Selective |
| DNA-PK | 1.7 | ~14 nM | < 3 nM | 0.6 nM |
| Selectivity | Moderate (Risk of PI3K off-target at high doses) | High (>100x vs PI3K) | Very High | Ultra-selective |
| Solubility | Moderate | Poor (requires careful DMSO handling) | Improved | High |
| Rec. Assay Conc. | 5 - 10 | 0.5 - 1.0 | 100 - 500 nM | 100 - 300 nM |
Critical Insight: If you utilize NU-7031 at concentrations typical for M3814 (e.g., 100 nM), you will likely see no effect , leading to a false-negative validation. You must dose according to its specific potency.
Pathway Visualization: The Blockade Point
The following diagram illustrates the specific node where NU-7031 intervenes, leading to the persistence of the
Caption: NU-7031 inhibits DNA-PKcs kinase activity.[1][2][3][4][5] While ATM drives the initial formation of
Validated Protocol: -H2AX Resolution Assay
This protocol is designed as a Pulse-Chase experiment. We induce damage (Pulse) and monitor the inability of the cell to repair it over time (Chase) in the presence of NU-7031.
Phase A: Experimental Setup
-
Cell Line: U2OS or HeLa (Adherent cells with flat nuclei are best for foci counting).
-
Controls:
-
Negative: DMSO Vehicle.
-
Positive: NU-7441 (1
M) or DNA-PK deficient line (M059J).
-
-
Reagents:
-
NU-7031 (Dissolved in DMSO).
-
Etoposide (DSB inducer) OR Ionizing Radiation (IR) source.
-
Anti-phospho-Histone H2AX (Ser139) antibody (Clone JBW301 is industry standard).
-
Phase B: The Workflow
Caption: The "Pulse-Chase" workflow ensures that DNA-PK inhibition is active at the moment repair attempts begin.
Phase C: Step-by-Step Methodology
-
Seeding: Seed cells on glass coverslips to reach 70% confluency.
-
Pre-Treatment (Crucial): Treat cells with 5–10
M NU-7031 for 1 hour prior to damage.-
Why? ATP-competitive inhibitors must occupy the kinase pocket before the damage response recruits DNA-PK to the chromatin.
-
-
Damage Induction (Pulse):
-
Option A (IR): Expose cells to 2 Gy X-ray/Gamma radiation.
-
Option B (Chem): Treat with 10
M Etoposide for 30 minutes.
-
-
Wash (Chase):
-
If using Etoposide: Wash 3x with warm PBS. Add fresh media containing NU-7031 .
-
If using IR: No wash needed; simply return to incubator.
-
Note: The inhibitor must remain in the media during the recovery phase.
-
-
Timepoints: Fix cells at:
-
1 hour: (Peak damage control - all samples should be positive).
-
24 hours: (Resolution phase - the readout for NU-7031 efficacy).
-
-
Immunofluorescence:
-
Fix with 4% Paraformaldehyde (15 min).
-
Permeabilize with 0.2% Triton X-100.
-
Block with 3% BSA.
-
Stain with anti-
-H2AX (1:1000) overnight. -
Secondary antibody (AlexaFluor 488/594).
-
Counterstain with DAPI.
-
Data Interpretation & Validation Criteria
To objectively confirm NU-7031 target engagement, your data must match the "Retention Profile."
Expected Foci Count (Quantitative Output)
| Condition | T = 0h (Pre-Damage) | T = 1h (Peak Damage) | T = 24h (Resolution) | Interpretation |
| DMSO Control | < 5 foci/cell | > 50 foci/cell | < 10 foci/cell | Normal Repair (NHEJ Active) |
| NU-7031 (10 | < 5 foci/cell | > 50 foci/cell | > 30 foci/cell | Target Engaged (Repair Blocked) |
| ATM Inhibitor | < 5 foci/cell | < 10 foci/cell | N/A | Failed Foci Formation (Different Mechanism) |
Troubleshooting: "The False Negative"
If NU-7031 treated cells show low foci at 24h (similar to DMSO), consider:
-
Concentration too low: Did you use 1
M? Increase to 5-10 M. NU-7031 is weak. -
Washout error: Did you forget to re-add NU-7031 after washing out Etoposide? Reversible inhibitors wash out in minutes.
-
Pathway Redundancy: Some cell lines rely heavily on Homologous Recombination (HR) in S/G2 phase. Co-stain with Cyclin A to gate for G1 cells where NHEJ (and thus DNA-PK) is dominant.
References
-
MedChemExpress. NU-7031 Product Information and Biological Activity.
-
Selleck Chemicals. DNA-PK Inhibitor Comparison: NU7441 vs NU7026.
-
Zhao, Y., et al. (2006). Preclinical Evaluation of a Potent Novel DNA-Dependent Protein Kinase Inhibitor NU7441. Cancer Research.[4][6] (Contextualizing NU-series potency).
-
Menear, K. A., et al. Identification of a potent and selective DNA-dependent protein kinase inhibitor (NU7441).[7] (Structural basis for NU-7031/NU-7441 series).
-
Collins, T.J., et al.Live-cell tracking of
-H2AX kinetics reveals the distinct modes of ATM and DNA-PK. Journal of Cell Science.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NU-7031 | DNA-PK抑制剂 | MCE [medchemexpress.cn]
- 4. DNA-PK | DNA依赖蛋白激酶 | 抑制剂 | MCE [medchemexpress.cn]
- 5. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-PK is responsible for enhanced phosphorylation of histone H2AX under hypertonic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
NU-7031 effect on pDNA-PKcs (S2056) phosphorylation levels
Publish Comparison Guide: NU-7031 Effect on pDNA-PKcs (S2056) Phosphorylation Levels
Executive Summary
NU-7031 is a synthetic small-molecule inhibitor of DNA-dependent protein kinase (DNA-PK) , a core component of the Non-Homologous End Joining (NHEJ) DNA repair pathway. While structurally related to the widely used inhibitors NU-7441 (KU-57788) and NU-7026 , NU-7031 represents a distinct coumarin (chromen-2-one) scaffold rather than the chromen-4-one scaffold found in its more potent analogs.
Key Performance Metric:
-
Target: DNA-PK catalytic subunit (DNA-PKcs).[1][2][3][4][5][6][7]
-
Primary Effect: Inhibition of DNA-PKcs autophosphorylation at Serine 2056 (S2056) .[7]
-
Potency (IC50): ~1.7 μM (Cell-free assay).
-
Comparative Status: NU-7031 is significantly less potent (approx. 100-fold) than the "gold standard" inhibitor NU-7441 (IC50 ~14 nM).[6]
Recommendation: NU-7031 is primarily valuable for Structure-Activity Relationship (SAR) studies exploring scaffold specificity (coumarin vs. chromenone). For biological assays requiring maximal suppression of NHEJ or pDNA-PKcs (S2056) with minimal off-target toxicity, NU-7441 or Peposertib (M3814) are the superior choices.
Mechanistic Overview: The S2056 Checkpoint
DNA-PKcs activation is triggered by the binding of the Ku70/80 heterodimer to DNA double-strand breaks (DSBs).[1][4][7] This recruitment induces a conformational change in DNA-PKcs, exposing the ATP-binding pocket.
The Role of S2056:
-
Autophosphorylation: Upon activation, DNA-PKcs phosphorylates itself at Serine 2056 (in humans; S2053 in mice).
-
Function: This phosphorylation event stabilizes the repair complex and is required for efficient end-processing. It serves as the definitive biomarker for DNA-PK kinase activity in situ.
-
Inhibition Mechanism: NU-7031 functions as an ATP-competitive inhibitor .[2] By occupying the ATP-binding pocket, it prevents the transfer of phosphate to the S2056 residue, effectively stalling the NHEJ repair process.
Figure 1: Mechanism of Action. NU-7031 competes with ATP, blocking the autophosphorylation of S2056 necessary for NHEJ progression.
Comparative Analysis: NU-7031 vs. Alternatives
Researchers selecting an inhibitor must balance potency against selectivity. The table below compares NU-7031 with the industry standards.
Table 1: DNA-PK Inhibitor Performance Matrix
| Feature | NU-7031 | NU-7441 (KU-57788) | NU-7026 | Peposertib (M3814) |
| Primary Target | DNA-PKcs | DNA-PKcs | DNA-PKcs | DNA-PKcs |
| IC50 (Cell-Free) | 1.7 μM | 0.014 μM (14 nM) | 0.23 μM (230 nM) | < 0.003 μM (<3 nM) |
| Scaffold | Coumarin (Chromen-2-one) | Chromen-4-one | Chromen-4-one | Benzothiophene |
| Selectivity (vs PI3K) | Moderate | High (>100-fold) | Moderate (~60-fold) | Very High |
| pS2056 Inhibition | Requires high dose (>10 μM) | Effective at low dose (0.5–1 μM) | Effective at medium dose (10 μM) | Effective at nanomolar dose |
| Clinical Status | Preclinical / Tool Compound | Preclinical Standard | Preclinical (Legacy) | Clinical Trials |
Critical Insight: NU-7031 requires approximately 120x higher concentration than NU-7441 to achieve the same level of kinase inhibition. At concentrations required to inhibit DNA-PK (e.g., 10-20 μM), NU-7031 carries a significantly higher risk of off-target inhibition of PI3K isoforms (p110α/β/δ) and mTOR compared to NU-7441.
Experimental Protocol: Assessing pDNA-PKcs (S2056)
To validate the effect of NU-7031 on S2056 phosphorylation, a rigorous Western Blot workflow is required. Because S2056 is an inducible phosphorylation event, the protocol must include a DNA-damaging agent (Ionizing Radiation or Etoposide) to trigger the signal.
Workflow Diagram
Figure 2: Experimental workflow for validating NU-7031 inhibition of S2056 phosphorylation.
Detailed Methodology
-
Cell Culture: Seed cells (e.g., HeLa or U2OS) to reach 70-80% confluency.
-
Inhibitor Treatment (Pre-incubation):
-
Treat cells with NU-7031 at graded concentrations (e.g., 1, 5, 10, 20 μM) for 1 hour.
-
Positive Control: Treat parallel wells with NU-7441 (1 μM).
-
Negative Control: DMSO vehicle only.
-
-
DNA Damage Induction:
-
Expose cells to 10 Gy Ionizing Radiation (IR) or treat with Etoposide (10-50 μM) for 1 hour. Note: Without this step, basal pS2056 levels are often too low to detect.
-
-
Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatases will strip S2056 immediately upon lysis if not inhibited).
-
-
Western Blotting:
-
Load 30-50 μg of protein.
-
Primary Antibody: Anti-DNA-PKcs (phospho S2056) [e.g., Abcam ab18192 or CST #4215].
-
Total Protein Control: Anti-DNA-PKcs (total) or Anti-Ku80.
-
Expected Results:
-
DMSO + IR: Strong band at ~460 kDa (pS2056).
-
NU-7441 (1 μM) + IR: Complete disappearance of the pS2056 band.
-
NU-7031 (1 μM) + IR: Minimal reduction in pS2056 band intensity (due to high IC50).
-
NU-7031 (10-20 μM) + IR: Significant reduction or disappearance of the pS2056 band.
References
-
Payne, S. L., et al. (2010). "Mapping the ATP-binding domain of DNA-dependent protein kinase (DNA-PK) with coumarin- and isocoumarin-derived inhibitors."[8] Bioorganic & Medicinal Chemistry Letters, 20(12), 3649-3653.[8]
- Establishes the structure and IC50 (1.7 μM) of NU-7031.
-
Leahy, J. J., et al. (2004). "Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries." Bioorganic & Medicinal Chemistry Letters, 14(15), 4083-4087.
- Describes the "Gold Standard" NU-7441 for comparison.
-
Chen, B. P., et al. (2005). "Ataxia telangiectasia mutated (ATM) is essential for DNA-PKcs phosphorylations at the Thr-2609 cluster upon DNA double strand break." Journal of Biological Chemistry, 282(9), 6582-6587.
- Validates S2056 as the autophosphorylation site distinct
-
MedChemExpress (MCE). "NU-7031 Product Datasheet."
- Verifies commercial availability and chemical properties.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-DNA PKcs (phospho S2056) antibody [EPR5670] (ab124918) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-DNA-PK (Ser2056) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Mapping the ATP-binding domain of DNA-dependent protein kinase (DNA-PK) with coumarin- and isocoumarin-derived inhibitors PMID: 20472428 | MCE [medchemexpress.cn]
A Comparative Benchmarking Guide for Kinase Inhibitors: NU-7031 vs. Wortmannin and LY294002
For researchers in oncology, immunology, and neuroscience, the precise modulation of cellular signaling pathways is paramount. The phosphatidylinositol 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK) pathways are central to cell survival, proliferation, and DNA repair.[1][2][3] This guide provides an in-depth, objective comparison of three widely used kinase inhibitors: NU-7031, a selective DNA-PK inhibitor, and two broad-spectrum PI3K inhibitors, wortmannin and LY294002, which also exhibit activity against DNA-PK. Our goal is to equip researchers with the necessary data and experimental frameworks to make informed decisions for their specific research applications.
Introduction to the Kinase Targets: DNA-PK and PI3K
DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[3] Its inhibition can sensitize cancer cells to DNA-damaging therapies. The PI3K pathway, on the other hand, is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers.[1][2][4] Given that both DNA-PK and PI3K belong to the PI3K-related kinase (PIKK) family, there can be overlapping inhibitor activity, making selectivity a critical consideration in experimental design.
Comparative Analysis of Inhibitor Performance
The choice of an inhibitor is often dictated by its potency (IC50), selectivity, and mechanism of action. The following table summarizes the key characteristics of NU-7031, wortmannin, and LY294002.
| Inhibitor | Primary Target(s) | Mechanism of Action | Potency (IC50) | Selectivity |
| NU-7031 | DNA-PK | ATP-competitive | ~1.7 µM for DNA-PK | Highly selective for DNA-PK over PI3K.[5] The closely related analog, NU-7026, shows an IC50 of 0.23 µM for DNA-PK and 13 µM for PI3K. |
| Wortmannin | Pan-PI3K, DNA-PK | Covalent, irreversible | ~5 nM for PI3K, 16 nM for DNA-PK | Non-selective. Also inhibits mTOR, ATM, MLCK, and MAPK at higher concentrations.[6][7] |
| LY294002 | Pan-PI3K, DNA-PK | ATP-competitive, reversible | ~0.5-1 µM for PI3K isoforms, 1.4 µM for DNA-PK | Broad-spectrum. Known off-target effects on CK2, mTOR, and PIM-1.[8][9][10] |
Key Insights:
-
For selective DNA-PK inhibition, NU-7031 is the superior choice. Its significantly higher IC50 for PI3K makes it a more precise tool for studying the specific roles of DNA-PK.
-
Wortmannin is a highly potent but non-selective inhibitor. Its irreversible nature and broad activity profile can be advantageous for pan-PIKK family inhibition studies but may confound results when dissecting specific pathways.
-
LY294002 offers a reversible, broad-spectrum inhibition of PI3K and moderate inhibition of DNA-PK. Its off-target effects should be carefully considered and controlled for in experimental design.
Visualizing the Signaling Pathways
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the DNA-PK and PI3K signaling pathways.
Caption: Simplified DNA-PK signaling pathway in response to a double-strand break.
Caption: The PI3K/AKT signaling cascade and points of inhibition.
Experimental Protocols for Inhibitor Validation
To ensure the scientific rigor of your findings, it is crucial to validate the activity of these inhibitors in your specific experimental system. The following protocols provide a framework for both in vitro and cell-based assays.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of the inhibitors against their target kinases.
Objective: To quantify the potency of NU-7031, wortmannin, and LY294002 against DNA-PK and PI3K in a cell-free system.
Materials:
-
Recombinant human DNA-PK or PI3K enzyme
-
Kinase-specific substrate (e.g., a peptide for DNA-PK, PIP2 for PI3K)
-
ATP, [γ-³²P]ATP for radiometric assays, or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitors (NU-7031, wortmannin, LY294002) dissolved in DMSO
-
96-well or 384-well plates
-
Plate reader (scintillation counter for radiometric assays, luminometer for ADP-Glo™)
Procedure:
-
Compound Preparation: Prepare a serial dilution of each inhibitor in DMSO. A 10-point, 3-fold dilution series is recommended to generate a comprehensive dose-response curve.
-
Kinase Reaction Setup: In each well of the plate, add the kinase reaction buffer, the respective kinase enzyme, and the substrate.
-
Inhibitor Addition: Add the diluted inhibitors to the wells. Include a DMSO-only control (vehicle) for 100% kinase activity and a no-enzyme control for background.
-
Reaction Initiation: Start the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assays).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection:
-
Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Follow the manufacturer's instructions to stop the kinase reaction and measure the luminescence, which is proportional to the amount of ADP produced.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Pathway Inhibition
This protocol allows for the assessment of inhibitor efficacy within a cellular context by measuring the phosphorylation status of key downstream targets.
Objective: To determine the ability of NU-7031, wortmannin, and LY294002 to inhibit DNA-PK and PI3K signaling in cultured cells.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Test inhibitors (NU-7031, wortmannin, LY294002)
-
DNA-damaging agent (e.g., etoposide or ionizing radiation) to activate DNA-PK
-
Growth factor (e.g., insulin or EGF) to activate the PI3K pathway
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Anti-phospho-DNA-PKcs (Ser2056)
-
Anti-total DNA-PKcs
-
Anti-phospho-Akt (Ser473)
-
Anti-total Akt
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of the inhibitors or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
To assess DNA-PK inhibition, induce DNA damage with etoposide or ionizing radiation for a short period (e.g., 1 hour) before harvesting.
-
To assess PI3K inhibition, stimulate the cells with a growth factor for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE. Due to the large size of DNA-PKcs, a lower percentage acrylamide gel (e.g., 6%) and overnight transfer at low voltage in the cold may be required for optimal transfer.[1]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-DNA-PKcs or anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection:
-
Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total DNA-PKcs or anti-total Akt) and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of inhibition.
-
Conclusion
The selection of a kinase inhibitor requires a thorough understanding of its biochemical and cellular properties. NU-7031 emerges as a valuable tool for the specific investigation of DNA-PK, while wortmannin and LY294002 serve as potent, albeit less selective, inhibitors of the PI3K pathway with known effects on DNA-PK. The experimental protocols provided in this guide offer a robust framework for researchers to validate and compare the performance of these inhibitors in their own experimental systems, ensuring data integrity and advancing our understanding of these critical signaling pathways.
References
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Wikipedia. PI3K/AKT/mTOR pathway. [Link]
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PubMed. The Phosphoinositide 3-kinase Inhibitor LY294002 Enhances Cardiac Myocyte Contractility via a Direct Inhibition of Ik,slow Currents. [Link]
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PubMed. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs. [Link]
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PubMed. Inhibition of phosphoinositide 3-kinase related kinases by the radiosensitizing agent wortmannin. [Link]
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Wortmannin, a Potent and Selective Inhibitor of Phosphatidylinositol-3-kinase1. [Link]
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Wortmannin Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway. [Link]
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PMC. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. [Link]
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ResearchGate. (PDF) Exploring the specificity of the PI3K family inhibitor LY294002. [Link]
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Navigating the Therapeutic Window: A Comparative Guide to Assessing NU-7031 Cytotoxicity in Normal vs. Tumor Fibroblasts
Introduction
In the intricate ecosystem of the tumor microenvironment, the selective elimination of cancer cells while preserving healthy tissue remains the cornerstone of successful chemotherapy. NU-7031, a potent and specific inhibitor of the DNA-dependent protein kinase (DNA-PK), has emerged as a promising agent in cancer therapy.[1] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks.[2][3][4] By inhibiting this repair mechanism, NU-7031 can sensitize cancer cells to DNA-damaging agents and radiation. However, a critical question for its therapeutic application is its cytotoxicity profile in normal versus cancerous cells. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the differential cytotoxicity of NU-7031, focusing on a key component of the tumor stroma: fibroblasts.
The Dichotomy of Fibroblasts: Normal vs. Cancer-Associated
Fibroblasts, the most abundant cells in connective tissue, play a dual role in cancer. Normal fibroblasts (NFs) are integral to tissue homeostasis and wound healing.[5] In contrast, cancer-associated fibroblasts (CAFs) are "activated" fibroblasts that are co-opted by cancer cells to create a supportive tumor microenvironment.[6][7] CAFs contribute to tumor growth, invasion, and therapeutic resistance.[8][9] This functional distinction is accompanied by phenotypic differences; for instance, CAFs often exhibit increased expression of markers like α-smooth muscle actin (α-SMA).[10] Given these differences, understanding the cytotoxic effects of anti-cancer agents on both NFs and CAFs is paramount for predicting both efficacy and potential side effects.
Mechanism of Action: NU-7031 and the DNA-PK Signaling Pathway
NU-7031 exerts its effects by competitively inhibiting the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs).[11] In the event of a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs. This forms the active DNA-PK holoenzyme, which then phosphorylates a number of downstream targets, including itself, to initiate the NHEJ repair cascade.[3][12] By blocking the kinase activity of DNA-PKcs, NU-7031 effectively stalls this repair process, leading to an accumulation of DNA damage and ultimately, cell death, particularly in rapidly dividing cancer cells.[13]
Figure 1: Simplified schematic of the DNA-PK signaling pathway and the inhibitory action of NU-7031.
Assessing Differential Cytotoxicity: An Experimental Guide
A robust assessment of NU-7031's differential cytotoxicity hinges on a well-controlled experimental design that utilizes clinically relevant cell models and reliable assays.
Cell Line Selection and Culture: The Importance of Matched Pairs
To obtain the most accurate and translatable data, it is highly recommended to use matched pairs of normal fibroblasts and cancer-associated fibroblasts isolated from the same patient. This minimizes genetic variability and provides a more direct comparison of the drug's effect on the two cell populations.
Protocol for Isolation and Culture of Primary Human Fibroblasts
This protocol is adapted from established methods for isolating fibroblasts from surgical tissue.[6][14]
-
Tissue Acquisition: Obtain fresh tumor tissue and adjacent normal tissue from surgical resections under sterile conditions.
-
Mechanical and Enzymatic Digestion:
-
Wash the tissues with a wash buffer (e.g., PBS with penicillin/streptomycin).[6]
-
Mince the tissue into small pieces (1-2 mm³).
-
Digest the tissue with an enzyme cocktail (e.g., collagenase and hyaluronidase) at 37°C with agitation.
-
-
Cell Filtration and Seeding:
-
Fibroblast Enrichment: Fibroblasts will adhere to the plastic surface. After a few days, non-adherent cells can be removed by washing with PBS.
-
Characterization: Confirm the identity and purity of the fibroblast populations. For CAFs, assess the expression of markers such as α-SMA and FAP via immunofluorescence or western blotting.[10]
Experimental Workflow for Comparative Cytotoxicity Assessment
Figure 2: Experimental workflow for comparing the cytotoxicity of NU-7031 in normal and tumor fibroblasts.
Detailed Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a reliable and reproducible method for assessing cell density based on the measurement of cellular protein content.[3] It is less prone to interference from compounds that affect cellular metabolism compared to tetrazolium-based assays like the MTT assay.
Materials:
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both normal and tumor fibroblasts into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Include wells with medium only as a blank control.
-
Cell Adhesion: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of NU-7031 in culture medium. Remove the old medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for drug dilution).
-
Incubation: Incubate the plates for a desired exposure time, typically 72 hours.
-
Cell Fixation:
-
Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the plates five times with deionized water.
-
Allow the plates to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 value (the concentration of NU-7031 that inhibits cell growth by 50%).
-
Comparative Analysis of DNA-PK Inhibitors
While this guide focuses on NU-7031, several other DNA-PK inhibitors have been developed. A comparative understanding of their properties is beneficial for experimental design and interpretation.
| Inhibitor | IC50 for DNA-PK | Selectivity | Status | Key Findings |
| NU-7031 | 1.7 µM[1] | Selective for DNA-PK over other PI3K family members. | Preclinical | Potentiates the effects of DNA-damaging agents. |
| NU-7441 (KU-57788) | 14 nM[15] | Highly selective for DNA-PK over PI3K and mTOR.[15] | Preclinical | Sensitizes breast cancer cells to radiation and doxorubicin.[16] A non-toxic concentration in normal human fibroblasts was found to be 0.3 µM.[15] |
| AZD7648 | 0.6 nM[15] | Potent and selective.[4] | Clinical Trials | Enhances the efficacy of radiation, chemotherapy, and PARP inhibitors.[4] Healthy fibroblasts were not significantly affected by AZD7648 alone.[17] |
| M3814 (Peposertib) | Potent inhibitor | Selective | Clinical Trials | Potentiates radiotherapy and leads to tumor regression in preclinical models.[18][19] |
Interpreting the Results and Future Perspectives
The expected outcome of this comparative cytotoxicity assessment is that NU-7031 will exhibit a greater cytotoxic effect on cancer-associated fibroblasts compared to normal fibroblasts, particularly when combined with a DNA-damaging agent. This would be indicated by a lower IC50 value in CAFs than in NFs. Such a result would suggest a favorable therapeutic window for NU-7031, where it can effectively target the tumor and its supportive stroma while minimizing damage to healthy tissues.
While direct cytotoxicity data for NU-7031 in matched NF and CAF pairs is not yet widely published, studies with other DNA-PK inhibitors like NU-7441 and AZD7648 have shown minimal toxicity to normal fibroblasts at concentrations that are effective in sensitizing cancer cells.[15][17] This supports the hypothesis that targeting the DNA-PK pathway may offer a selective advantage against cancerous cells.
Future studies should aim to elucidate the precise molecular mechanisms underlying any observed differential sensitivity. This could involve investigating differences in DNA repair capacity, cell cycle regulation, and apoptosis pathways between NFs and CAFs. Ultimately, a thorough understanding of the effects of NU-7031 on both the "seed" (cancer cells) and the "soil" (the tumor microenvironment) will be critical for its successful clinical translation.
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Yasuda, T., et al. (2021). Protocol to establish cancer-associated fibroblasts from surgically resected tissues and generate senescent fibroblasts. STAR Protocols, 2(2), 100553. [Link]
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Ferguson, B. J., et al. (2012). DNA-PK is a DNA sensor for IRF-3-dependent innate immunity. eLife, 1, e00047. [Link]
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ResearchGate. (2021). Protocol to establish cancer-associated fibroblasts from surgically resected tissues and generate senescent fibroblasts. [Link]
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AACR Journals. (2024). Radiation and Chemo-Sensitizing Effects of DNA-PK Inhibitors Are Proportional in Tumors and Normal Tissues. [Link]
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PubMed. (2024). Radiation and Chemo-Sensitizing Effects of DNA-PK Inhibitors Are Proportional in Tumors and Normal Tissues. [Link]
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ResearchGate. (2021). Radiosensitisation of SCCVII tumours and normal tissues in mice by the DNA-dependent protein kinase inhibitor AZD7648. [Link]
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Xiao, W. G., et al. (2016). Isolation of Fibroblast-Activation Protein-Specific Cancer-Associated Fibroblasts. BioMed Research International, 2016, 8291387. [Link]
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Abu-Eid, R., et al. (2022). Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells. Frontiers in Immunology, 13, 945330. [Link]
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Ochi, T., et al. (2020). Nontoxic concentration of DNA‐PK inhibitor NU7441 radio‐sensitizes lung tumor cells with little effect on double strand break repair. Cancer Science, 111(10), 3824-3833. [Link]
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Liang, S., et al. (2022). Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. Nature Communications, 13(1), 74. [Link]
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Tichý, A. (2011). Small molecule inhibitors of DNA-PK for tumor sensitization to anticancer therapy. Neoplasma, 58(6), 465-472. [Link]
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Munck, J. M., et al. (2012). Chemosensitization of Cancer Cells by KU-0060648, a Dual Inhibitor of DNA-PK and PI-3K. Molecular Cancer Therapeutics, 11(8), 1789-1798. [Link]
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Goodwin, J. F., et al. (2023). The catalytic subunit of DNA-PK regulates transcription and splicing of AR in advanced prostate cancer. The Journal of Clinical Investigation, 133(22), e169200. [Link]
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ResearchGate. Architecture of DNA-PKcs. (A) Schematic of DNA-PKcs showing the... [Link]
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Park, S. J., et al. (2017). The role of DNA-PK in aging and energy metabolism (invited review). International Journal of Molecular Medicine, 40(4), 951-959. [Link]
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Wikipedia. DNA-PKcs. [Link]
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ResearchGate. In combination with IR, M3814 broadly reduces the viability of cancer... [Link]
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MDPI. (2023). AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. [Link]
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Callén, E., et al. (2009). Essential role for DNA-PKcs in DNA double strand break repair and apoptosis in ATM deficient lymphocytes. Molecular Cell, 34(3), 285-297. [Link]
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Li, Y., et al. (2021). DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer. Acta Pharmaceutica Sinica B, 11(8), 2465-2476. [Link]
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Fok, J. H. L., et al. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. Nature Communications, 10(1), 5065. [Link]
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Zenke, F. T., et al. (2020). Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. Molecular Cancer Therapeutics, 19(5), 1091-1103. [Link]
-
bioRxiv. (2022). Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing. [Link]
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Al-Assar, O., et al. (2013). DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin. Breast Cancer Research and Treatment, 142(3), 497-507. [Link]
-
PubMed. (2021). DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer. [Link]
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AACR Journals. (2021). Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. [Link]
-
Shin, S. W., et al. (2023). AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia. Journal of Radiation Research, 64(4), 785-793. [Link]
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ResearchGate. M3814 is a potent and selective inhibitor of DNA-PK activity and DSB... [Link]
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Chapbeuil, E., et al. (2021). Structure of an activated DNA-PK and its implications for NHEJ. The EMBO Journal, 40(13), e107519. [Link]
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Noordermeer, S. M., et al. (2018). In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity. Proceedings of the National Academy of Sciences, 115(44), 11245-11250. [Link]
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Scilit. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. [Link]
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Perry, C. J., et al. (2023). Cancer-associated fibroblasts serve as decoys to suppress NK cell anti-cancer cytotoxicity. bioRxiv. [Link]
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PubMed. (2016). NU7441 Enhances the Radiosensitivity of Liver Cancer Cells. [Link]
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MDPI. (2022). Cancer-Associated Fibroblasts: Tumorigenicity and Targeting for Cancer Therapy. [Link]
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PubMed. (2023). Biological differences between normal and cancer-associated fibroblasts in breast cancer. [Link]
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Comparative Guide: Confirming NHEJ Inhibition by NU-7031 via Plasmid Reporter Assays
Executive Summary
NU-7031 is a synthetic small-molecule inhibitor targeting the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs ), a cornerstone enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2] While often overshadowed by its more potent successor NU-7441, NU-7031 remains a critical tool for structural activity relationship (SAR) studies and validating kinase specificity in DNA repair research.
This guide outlines the definitive protocol for confirming NU-7031 activity using a linearized plasmid reporter assay . Unlike indirect viability assays, this method directly quantifies the cell's ability to re-ligate broken DNA ends, providing a functional readout of NHEJ efficiency.
Part 1: Mechanistic Basis & Target Specificity
The Molecular Target: DNA-PKcs
NHEJ is the primary repair mechanism for DNA double-strand breaks (DSBs) in mammalian cells.[1][3][4][5] The process is initiated when the Ku70/80 heterodimer binds to DNA ends, recruiting DNA-PKcs .[1][3]
NU-7031 Mechanism: NU-7031 functions as an ATP-competitive inhibitor . It binds to the ATP-binding pocket of the DNA-PKcs kinase domain, preventing the autophosphorylation required for the enzyme's conformational change and release. Without this release, the repair complex remains stalled, and the final ligation step by XRCC4/Ligase IV is blocked.
Diagram 1: NHEJ Signaling & NU-7031 Inhibition Point
The following diagram visualizes the precise intervention point of NU-7031 within the c-NHEJ cascade.
Caption: NU-7031 inhibits DNA-PKcs autophosphorylation, stalling the synaptic complex and preventing downstream ligation.
Part 2: Comparative Analysis of Inhibitors[3]
Before proceeding with NU-7031, researchers must understand its position relative to other NHEJ inhibitors. NU-7031 is an earlier generation compound; while effective, it requires higher concentrations than NU-7441.
Table 1: NU-7031 vs. Alternatives
| Feature | NU-7031 | NU-7441 (KU-57788) | Wortmannin |
| Primary Target | DNA-PKcs | DNA-PKcs | PI3K / DNA-PKcs / ATM |
| Mechanism | ATP-Competitive | ATP-Competitive | Irreversible (Covalent) |
| IC50 (Cell-free) | ~1.7 µM | ~14 nM | ~5 nM (PI3K) / ~200 nM (DNA-PK) |
| Selectivity | Moderate (vs. PI3K) | High (>100-fold vs. PI3K) | Low (Broad PIKK inhibitor) |
| Solubility | Low (DMSO required) | Moderate | Moderate |
| Use Case | SAR studies; Specificity controls | Gold Standard for potency | Broad PIKK inhibition control |
Expert Insight: If your goal is maximal suppression of NHEJ with minimal off-target effects (e.g., mTOR or PI3K inhibition), NU-7441 is generally preferred. However, NU-7031 is valuable when comparing structural analogs or when a less potent inhibitor is needed to titrate partial repair responses.
Part 3: The Plasmid Reporter Assay Protocol
This protocol uses a linearized plasmid (e.g., pEGFP-Pem1 or pGL3-Control) that has been digested with a restriction enzyme. The plasmid cannot express its reporter (GFP or Luciferase) unless the host cell repairs the break via NHEJ to re-circularize the DNA.[6]
Diagram 2: Experimental Workflow
Caption: Workflow for the plasmid re-circularization assay. Removal of undigested plasmid is the critical quality control step.
Detailed Methodology
Phase 1: Substrate Preparation (The "Self-Validating" Step)
The integrity of this assay depends entirely on the quality of the linearized plasmid. Any remaining circular plasmid will generate a false-positive background.
-
Digestion: Digest 10 µg of reporter plasmid (e.g., pGL3-Control) with a single-cut restriction enzyme (e.g., HindIII) overnight.
-
Validation: Run a small aliquot on an agarose gel. You should see a single band corresponding to the linearized size.
-
Purification (CRITICAL): Do not simply PCR purify. Gel extract the linearized band to physically separate it from any trace supercoiled DNA.
-
Quantification: Measure concentration via NanoDrop/Qubit.
Phase 2: Transfection & Treatment[7]
-
Seeding: Seed HEK293 or HeLa cells in 24-well plates (50,000 cells/well) to achieve 70% confluency.
-
Transfection Mix:
-
Reporter: 200 ng Linearized Plasmid.
-
Internal Control: 20 ng Circular Renilla Luciferase plasmid (pRL-TK). Note: This controls for transfection efficiency variations caused by drug toxicity.
-
-
Drug Treatment:
-
Pre-treat cells with NU-7031 for 1 hour prior to transfection to ensure DNA-PKcs is inhibited before the DNA enters the nucleus.
-
Dose Range: 0 µM (DMSO), 2 µM, 5 µM, 10 µM.
-
Positive Control: NU-7441 (1 µM) or Wortmannin (500 nM).
-
-
Incubation: Incubate for 24–48 hours.
Phase 3: Data Acquisition
-
Lysis: Lyse cells using passive lysis buffer.
-
Measurement: Use a Dual-Luciferase assay system. Measure Firefly (NHEJ reporter) and Renilla (Transfection control).
-
Calculation:
Normalize drug-treated samples to the DMSO control (set to 100%).
Part 4: Data Interpretation & Troubleshooting
Expected Results
-
DMSO Control: High signal (100% repair).
-
NU-7031 (2-10 µM): Dose-dependent reduction in reporter signal. Expect ~40–60% inhibition at 10 µM depending on the cell line.
-
Cytotoxicity Check: If Renilla signal (internal control) drops significantly (>50%) compared to DMSO, the drug concentration is toxic, and NHEJ inhibition data may be confounded by cell death.
Troubleshooting Table
| Observation | Probable Cause | Solution |
| High Background in Drug-Treated Cells | Incomplete plasmid linearization | Re-digest and perform gel extraction (Phase 1). |
| No Signal in Controls | Transfection failure | Use a circular GFP plasmid to check transfection efficiency visually. |
| Renilla Signal Very Low | NU-7031 Cytotoxicity | Titrate drug down; NU-7031 can be toxic >10 µM in sensitive lines. |
| Variable Data | Inconsistent cell count | Ensure strict counting during seeding; normalize strictly to Renilla. |
References
-
Leahy, J. J., et al. (2004). Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries.[8] Bioorganic & Medicinal Chemistry Letters.
-
Nutley, B. P., et al. (2005). Preclinical pharmacokinetics and metabolism of a novel inhibitor of DNA-dependent protein kinase, NU7026.[4] British Journal of Cancer.
-
Zhao, Y., et al. (2006). Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441. Cancer Research.[9]
-
Ismail, I. H., et al. (2015). The non-homologous end-joining pathway for replication stress recovery. DNA Repair.
-
Seluanov, A., et al. (2010). DNA double-strand break repair in rodents. Proceedings of the National Academy of Sciences.
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- 6. researchgate.net [researchgate.net]
- 7. Characterizing the repair of DNA double-strand breaks: A review of surrogate plasmid-based reporter methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. medchemexpress.com [medchemexpress.com]
Comparative Guide for Validating G2/M Cell Cycle Arrest Induced by NU-7031
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the G2/M cell cycle arrest induced by NU-7031. We will delve into the underlying mechanism of NU-7031, present a multi-tiered experimental approach for validation, and objectively compare its performance against alternative G2/M arresting agents. The methodologies described herein are designed as self-validating systems, ensuring high confidence in your experimental outcomes.
The G2/M Checkpoint: A Critical Guardian of Genomic Integrity
The transition from the G2 phase to mitosis (M phase) is a critical control point in the eukaryotic cell cycle. The G2/M checkpoint ensures that DNA replication is complete and any DNA damage is repaired before the cell commits to the complex process of chromosome segregation.[1] Dysregulation of this checkpoint is a hallmark of cancer, allowing cells with damaged DNA to proliferate, leading to genomic instability.[2] Consequently, proteins that regulate this checkpoint are attractive targets for cancer therapeutics. Inducing a G2/M arrest can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[3][4]
NU-7031 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[5][6] Understanding its mechanism is key to designing robust validation experiments. DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[7][8] By inhibiting DNA-PK, NU-7031 prevents the repair of endogenous or induced DNA damage. This accumulation of DNA damage activates the G2/M checkpoint machinery.
The cell cycle arrest is primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinase cascade.[1] Upon sensing DNA damage, ATM/ATR phosphorylate and activate the checkpoint kinases Chk1 and Chk2.[9] These kinases, in turn, phosphorylate and inactivate the Cdc25C phosphatase.[1] In its inactive state, Cdc25C cannot remove inhibitory phosphates from Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2). The resulting inactive CDK1/Cyclin B1 complex (also called Mitosis-Promoting Factor or MPF) is unable to drive the cell into mitosis, leading to an arrest in the G2 phase.[10]
Caption: The G2/M checkpoint pathway and the inhibitory role of NU-7031.
Part 1: Primary Validation - Cell Cycle Analysis via Flow Cytometry
The most direct method to assess cell cycle distribution is by quantifying cellular DNA content. Flow cytometry using a fluorescent DNA-intercalating dye like Propidium Iodide (PI) is the gold standard.[11] Cells in G1 phase have a 2N DNA content, cells in S phase have between 2N and 4N, and cells in G2 or M phase have a 4N DNA content.[12] A successful G2/M arrest by NU-7031 will result in a significant accumulation of cells in the 4N peak.
Experimental Rationale
This assay provides a quantitative, population-level snapshot of the cell cycle. By comparing the cell cycle profiles of vehicle-treated and NU-7031-treated cells, we can directly measure the percentage of cells arrested in G2/M. It is crucial to include both a negative (vehicle) control and a positive control for G2/M arrest (e.g., Nocodazole) to validate the assay's performance.
Caption: Parallel workflows for molecular validation of G2/M arrest.
Comparison with Alternative G2/M Arrest Inducers
NU-7031 is one of several tools available to researchers for inducing G2/M arrest. The choice of agent depends on the specific experimental question, particularly regarding the desired point of arrest (G2 vs. M) and reversibility.
| Inhibitor | Primary Target(s) | Point of Arrest | Typical Concentration | Reversibility | Key Advantages & Disadvantages |
| NU-7031 | DNA-PK [5] | G2 Phase | 1-10 µM | Generally irreversible | Adv: Targets DNA repair, useful for radiosensitization studies. [13]Disadv: May have off-target effects on other PI3K-family kinases at high concentrations. [7] |
| Nocodazole | β-tubulin | M Phase (Mitotic) [14] | 50-200 ng/mL | Reversible | Adv: Potent mitotic synchronizing agent. Disadv: Causes complete microtubule depolymerization, a highly artificial state. |
| RO-3306 | CDK1 [14] | G2/M Boundary | 5-10 µM | Highly Reversible [15] | Adv: Highly specific for CDK1, allows for precise "block-and-release" synchronization studies. [15]Disadv: Less relevant for studying DNA damage-induced arrest. |
| AZD7762 | Chk1/Chk2 [3] | G2 Phase | 50-100 nM | Reversible | Adv: Directly targets the core checkpoint kinases. Potent radiosensitizer. [9]Disadv: Can induce DNA damage on its own. |
| VE-821 | ATR [16] | G2 Phase | 1-5 µM | Reversible | Adv: Targets the upstream DNA damage sensor ATR. [16]Disadv: Primarily effective in response to replication stress or specific types of DNA damage. |
Conclusion and Best Practices
Validating the impact of NU-7031 on the G2/M checkpoint requires a multi-faceted and logical approach. A claim of G2/M arrest should not be made based on a single experimental output.
-
Start with Flow Cytometry: This is your primary, quantitative readout to demonstrate an accumulation of cells with 4N DNA content.
-
Confirm with Western Blotting: Use Western blot analysis to probe the molecular signature of the arrest. Crucially, use the Phospho-Histone H3 (Ser10) marker to differentiate a G2 phase arrest (p-H3 negative) from a mitotic arrest (p-H3 positive).
-
Visualize with Immunofluorescence: Use imaging to corroborate your Western blot data at the single-cell level and provide a clear visual representation of the mitotic index.
-
Use Proper Controls: Always include a vehicle control (e.g., DMSO) to establish a baseline and a well-characterized positive control (e.g., Nocodazole for M-phase arrest, RO-3306 for G2 arrest) to ensure your assays are performing as expected.
References
-
Bio-protocol. (2025, November 05). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
-
Coombs, P. et al. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 119, 25.9.1-25.9.16. [Link]
-
University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. (2017, May 19). Cell Cycle Analysis. [Link]
-
Padmanabhan, J. (2009). Detection of Histone H3 Phosphorylation in Cultured Cells and Tissue Sections by Immunostaining. Springer Nature Experiments. [Link]
-
Biocompare. (2020, August 06). Cell Cycle Analysis with Flow Cytometry. [Link]
-
ResearchGate. (2016, January 27). Reversible drugs/approaches that stall cell cycle progression in G2-M phase?[Link]
-
ABclonal. Phospho-Histone H3-S10 Rabbit mAb. [Link]
-
Springer Nature Experiments. (2015). Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting. [Link]
-
ResearchGate. (2007). Western blot analysis for expression of cyclin B1, Cdk1, Cdc25B and...[Link]
-
Morgan, M. A., et al. (2020). The Potential for Targeting G2/M Cell Cycle Checkpoint Kinases in Enhancing the Efficacy of Radiotherapy. Cancers, 12(9), 2429. [Link]
-
Otto, T., & Sicinski, P. (2017). Centrosome-associated regulators of the G2/M checkpoint as targets for cancer therapy. Journal of cellular physiology, 232(3), 485-496. [Link]
-
Johnson, N., et al. (2017). Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers. Oncotarget, 8(52), 89635. [Link]
-
El-Awady, R. A., et al. (2021). G2/M Checkpoint Abrogation With Selective Inhibitors Results in Increased Chromatid Breaks and Radiosensitization of 82-6 hTERT and RPE Human Cells. Frontiers in Oncology, 11, 654271. [Link]
-
Martin, M. J., et al. (2018). PDGFR and IGF-1R Inhibitors Induce a G2/M Arrest and Subsequent Cell Death in Human Glioblastoma Cell Lines. International journal of molecular sciences, 19(9), 2669. [Link]
-
Davidson, D., et al. (2013). Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. Frontiers in pharmacology, 3, 203. [Link]
-
ResearchGate. (2020). NUC-1031 is incorporated into DNA, detected as dFdC, independent of cisplatin.[Link]
-
bioRxiv. (2020, August 24). Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. [Link]
-
Huang, T. T., et al. (2005). Enhanced G2-M arrest by nuclear factor-kappaB-dependent p21waf1/cip1 induction. Journal of Biological Chemistry, 280(24), 23386-23395. [Link]
-
Anas, A., et al. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. Journal of visualized experiments: JoVE, (79), e50699. [Link]
-
ResearchGate. (2016, April 12). Anti-CyclinB1 and Cdk1 Antibodies for Western Blot in C2C12?[Link]
-
ResearchGate. (2005). Chemical structures of NU7026, NU7031, NU7107, NU7199, NU7200 and the...[Link]
-
MDPI. (2021, May 03). Enhanced Efficacy of Aurora Kinase Inhibitors in G2/M Checkpoint Deficient TP53 Mutant Uterine Carcinomas Is Linked to the Summation of LKB1–AKT–p53 Interactions. [Link]
-
Lee, Y. K., et al. (2010). Cell Cycle Arrest by a Natural Product via G2/M Checkpoint. Journal of medicinal food, 13(3), 637-642. [Link]
-
YouTube. (2025, April 13). Cancer Drug Action points in cell cycle Or How Anticancer drugs Stop or Inhibit Cancer cell growth. [Link]
-
Frontiers. (2021, January 14). Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways. [Link]
-
Pure. (2024, August 29). The Potential for Targeting G2 /M Cell Cycle Checkpoint Kinases in Enhancing the Efficacy of Radiotherapy. [Link]
-
MDPI. (2023, January 23). A Review of the Regulatory Mechanisms of N-Myc on Cell Cycle. [Link]
-
Řezáčová, M., et al. (2017). Comparison of the Radiosensitizing Effect of ATR, ATM and DNA-PK Kinase Inhibitors on Cervical Carcinoma Cells. Anticancer research, 37(1), 131-139. [Link]
-
MDPI. (2021, August 25). Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4. [Link]
-
MDPI. (2025, May 21). Controlled Exit from the G2/M Checkpoint in RPE-1 Cells Using RO3306: Enrichment of Phase-Specific Cell Populations for In-Depth Analyses of Mitotic Events. [Link]
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- 3. The Potential for Targeting G2/M Cell Cycle Checkpoint Kinases in Enhancing the Efficacy of Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 8. Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction | bioRxiv [biorxiv.org]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. G2/M Checkpoint Abrogation With Selective Inhibitors Results in Increased Chromatid Breaks and Radiosensitization of 82-6 hTERT and RPE Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
western blot markers for validating NU-7031 kinase inhibition
Title: Technical Comparison & Validation Guide: Western Blot Markers for NU-7031 Kinase Inhibition
Executive Summary
NU-7031 is a first-generation small-molecule inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) , a critical component of the Non-Homologous End Joining (NHEJ) DNA repair pathway. While effective in early mechanistic studies, its relatively high IC
This guide outlines the "Gold Standard" Western blot workflow to validate NU-7031 activity, contrasting it with the more potent analogue NU-7441 and the broad-spectrum inhibitor Wortmannin .
Mechanistic Foundation & Target Validation
To validate NU-7031, one must prove two things:
-
Target Engagement: The drug physically inhibits DNA-PKcs autophosphorylation.
-
Functional Consequence: The drug blocks downstream repair signaling (NHEJ).
The Signaling Architecture
DNA-PKcs is recruited to Double-Strand Breaks (DSBs) by the Ku70/80 heterodimer.[1][2] Upon binding DNA, DNA-PKcs undergoes a conformational change and autophosphorylates to initiate repair. NU-7031 competes with ATP in the catalytic domain, preventing this step.
Figure 1: Mechanism of Action. NU-7031 blocks the ATP-binding site of DNA-PKcs, preventing the critical autophosphorylation at Ser2056 and downstream phosphorylation of RPA32.
Primary & Secondary Validation Markers
A. The Gold Standard: p-DNA-PKcs (Ser2056)
-
Why: Ser2056 is a trans-autophosphorylation site. If NU-7031 is working, this signal should disappear almost entirely. It is the most direct readout of kinase inhibition.
-
Condition: Must be induced by DNA damage (e.g., Ionizing Radiation 10Gy, Etoposide, or Doxorubicin). Basal levels are low.
-
Expected Result:
-
Control + IR: Strong Band.
-
NU-7031 + IR: Absent/Weak Band.
-
B. Functional Marker: p-RPA32 (Ser4/Ser8)
-
Why: RPA32 is hyperphosphorylated in response to DSBs.[3][4] Sites Ser4 and Ser8 are primarily targeted by DNA-PK (and ATM), whereas Ser33 is targeted by ATR.
-
Specificity Check: NU-7031 should block p-RPA32 (S4/S8) but not p-RPA32 (S33) (unless the dose is toxic and hits ATR).
C. Specificity Controls (Negative Markers)
-
p-AKT (Ser473): DNA-PK can phosphorylate AKT, but this is often redundant with mTORC2. However, because NU-7031 is a weak inhibitor (high µM range), it has a higher risk of off-target inhibition of PI3K/mTOR.
-
Warning: If p-AKT (S473) is obliterated alongside p-DNA-PKcs, you may be observing off-target PI3K inhibition.
-
-
p-ATM (Ser1981): NU-7031 should not inhibit ATM autophosphorylation. If p-ATM S1981 is lost, the concentration is too high.
Comparative Analysis: NU-7031 vs. Alternatives
As a Senior Scientist, I must highlight that NU-7031 is chemically inferior to NU-7441 . While NU-7031 is useful for historical data replication, NU-7441 is the current field standard due to 100-fold greater potency.
| Feature | NU-7031 | NU-7441 (KU-57788) | Wortmannin |
| Primary Target | DNA-PKcs | DNA-PKcs | PI3K / DNA-PK / ATM |
| IC | ~1.7 µM | ~0.014 µM (14 nM) | ~0.005 µM (5 nM) |
| Selectivity | Moderate (Risk of PI3K hit) | High (>100x vs PI3K/ATM) | None (Pan-inhibitor) |
| Stability | Stable | Stable | Unstable (Half-life ~10 min) |
| Usage Recommendation | Historical / Comparator | Preferred Standard | Negative Control |
Scientist's Note: If you observe "weak" inhibition with NU-7031 at 1 µM, it is not an experimental error; it is a compound limitation. You often need 5-10 µM NU-7031 to achieve what 0.5 µM NU-7441 achieves.
Experimental Protocol: The "Self-Validating" Workflow
This protocol ensures that the absence of a band is due to drug activity, not protein degradation.
Phase 1: Treatment Strategy
-
Pre-Incubation: Treat cells with NU-7031 for 1 hour prior to DNA damage induction. This allows the drug to equilibrate in the nucleus.
-
Dose: Titrate 1 µM, 5 µM, 10 µM.
-
-
Damage Induction:
-
Option A (Cleanest): Ionizing Radiation (10 Gy). Harvest 1 hour post-IR.
-
Option B (Accessible): Doxorubicin (0.5 µM) or Bleomycin. Harvest 4 hours post-treatment.
-
Phase 2: Lysis & Preservation (Critical)
Phosphoproteins on DNA repair factors are extremely labile.
-
Lysis Buffer: RIPA is acceptable, but High-Salt Nuclear Lysis Buffer is better for chromatin-bound proteins like DNA-PKcs.
-
Inhibitor Cocktail (Mandatory):
-
Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) OR Sodium Orthovanadate (1 mM) + Sodium Fluoride (10 mM).
-
Protease Inhibitors (PMSF, Leupeptin).
-
-
Technique: Lyse on ice. Sonicate to shear chromatin (DNA-PKcs binds DNA tightly; sonication releases it).
Phase 3: Western Blotting
-
Gel: 3-8% Tris-Acetate gradient gel (DNA-PKcs is 469 kDa; standard 10% gels will not resolve it).
-
Transfer: Wet tank transfer, overnight at 30V, 4°C. (Semi-dry is often insufficient for 469 kDa proteins).
-
Blocking: 5% BSA in TBST. (Do NOT use milk; casein phosphoproteins interfere with phospho-antibodies).
Figure 2: Experimental Workflow. Note the requirement for gradient gels due to the high molecular weight of DNA-PKcs (469 kDa).
Troubleshooting & Optimization
| Observation | Diagnosis | Solution |
| No p-DNA-PKcs signal in Positive Control (IR only) | Poor transfer of high MW protein. | Switch to Wet Transfer (Overnight, 4°C, 0.05% SDS in transfer buffer). |
| NU-7031 reduces p-ATM (S1981) signal | Loss of specificity. | Reduce NU-7031 concentration; the drug is hitting ATM at high doses. |
| High background on Phospho-blots | Blocking issue. | Ensure 5% BSA is used, not Non-Fat Dry Milk. |
| Total DNA-PKcs levels decrease | Degradation. | Add MG-132 (Proteasome inhibitor) during treatment; DNA-PKcs is targeted for degradation after repair. |
References
-
Zhao, Y., et al. (2006).[5] "Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441." Cancer Research.
- Establishes the comparative potency of NU-7441 vs. earlier analogues like NU-7031.
-
Chen, B.P., et al. (2005). "Cell cycle regulation of DNA-dependent protein kinase catalytic subunit phosphorylation."[6][7] Journal of Biological Chemistry.
- Validates Ser2056 as the authentic autophosphoryl
-
Anantha, R.W., et al. (2007).[8] "Functional and biochemical analysis of the DNA-dependent protein kinase phosphorylation sites in replication protein A." Nucleic Acids Research.
- Defines RPA32 Ser4/Ser8 as DNA-PK specific targets.
-
Selleck Chemicals. "NU7031 Datasheet and Biological Activity."
- Provides chemical structure and IC50 d
-
Tocris Bioscience. "NU 7441: Potent and selective DNA-PK inhibitor."
- Reference for the superior potency of the altern
Sources
- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. preprints.org [preprints.org]
- 5. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Distinct roles for DNA-PK, ATM and ATR in RPA phosphorylation and checkpoint activation in response to replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human RPA phosphorylation by ATR stimulates DNA synthesis and prevents ssDNA accumulation during DNA-replication stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Safety Guide: Handling NU-7031 (DNA-PK Inhibitor)
Part 1: Executive Safety Directives
Treat NU-7031 as a high-potency bioactive compound. While some Safety Data Sheets (SDS) may list this compound as "Not Classified" due to a lack of historical toxicity data, its mechanism of action as a DNA-dependent protein kinase (DNA-PK) inhibitor mandates strict containment. It inhibits the Non-Homologous End Joining (NHEJ) pathway, which is critical for repairing DNA double-strand breaks.[1][2]
Immediate Handling Rules:
-
Never handle the dry powder outside a certified chemical fume hood.
-
Double-gloving (Nitrile) is mandatory for all stock solution preparations.
-
Pregnancy/Reproductive Risk: Personnel who are pregnant or planning to conceive should consult an occupational health officer before handling, as DNA repair inhibitors carry theoretical teratogenic risks.
Part 2: Hazard Assessment & Mechanism-Based Toxicity
To select the correct PPE, we must understand the why behind the hazard. Standard SDSs often lag behind current research; therefore, we apply Mechanism-Based Toxicity Assessment .
| Feature | Technical Detail | Safety Implication |
| Compound Identity | NU-7031 (Ku-57788) | Potent small molecule kinase inhibitor. |
| Mechanism | DNA-PK Inhibitor ( | Genotoxicity Risk: By blocking DNA repair, accidental exposure renders cells hypersensitive to background radiation and genotoxic stress. |
| Physical State | Crystalline Solid / Powder | Inhalation Risk: High. Dust particulates can settle in the deep lung, providing a direct route to systemic circulation. |
| Solubility | DMSO (up to 10 mM) | Absorption Risk: DMSO is a penetrant carrier. If dissolved NU-7031 contacts skin, DMSO will shuttle the compound directly into the bloodstream. |
Part 3: Personal Protective Equipment (PPE) Matrix
This protocol utilizes an Occupational Exposure Band (OEB) approach, treating NU-7031 as an OEB-4 compound (High Potency) until specific toxicology data proves otherwise.
PPE Selection Guide
| Protection Zone | Equipment Standard | Scientific Rationale |
| Respiratory | Engineering Control Primary: Chemical Fume Hood (Face velocity 80-100 fpm). Secondary: N95 or P100 Respirator (only if outside hood). | The solid powder poses the highest risk. Once in solution, inhalation risk drops, but aerosol risk remains. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil thickness). Technique: Inspect inner glove for breaches upon doffing outer glove. | Nitrile provides excellent resistance to DMSO (short-term). Double gloving creates a sacrificial barrier against micro-tears. |
| Dermal (Body) | Tyvek® Lab Coat (Closed front, elastic cuffs) or standard cotton coat with disposable sleeves. | Prevents dust accumulation on street clothes. Elastic cuffs prevent wrist exposure between glove and sleeve. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1). | Standard safety glasses are insufficient for DMSO-solvated compounds which can splash around side shields. |
Part 4: Operational Protocol & Workflow
The following workflow is designed to maintain a "Chain of Safety" from storage to disposal.
Visualization: Hierarchy of Controls & Workflow
Caption: Operational logic flow for NU-7031 handling, emphasizing the transition from high-risk powder to contained liquid states.
Step-by-Step Handling Procedure
Phase A: Preparation (Donning)
-
Verify Engineering Controls: Check fume hood flow monitor. Ensure sash is at the working height.
-
Glove Layering: Don the first pair of nitrile gloves (under the lab coat cuff). Don the second pair (over the lab coat cuff). This "shingling" prevents skin exposure at the wrist.
-
Static Control: Use an anti-static gun or ionizer if weighing small amounts (<5mg) of powder, as static can cause powder to "jump" and disperse.
Phase B: Solubilization (The Critical Step)
-
Open the NU-7031 vial only inside the hood.
-
Add solvent (DMSO) directly to the vial if possible to avoid weighing paper transfer.
-
Vortexing: Ensure the cap is tightly sealed (Parafilm wrap recommended) before vortexing to prevent aerosol generation.
-
Note on DMSO: DMSO penetrates skin instantly. If you spill DMSO-solvated NU-7031 on your glove, immediately change the outer glove. Do not wait.
Phase C: Decontamination & Doffing
-
Wipe down all surfaces (pipettes, balance, hood sash) with 10% bleach followed by 70% ethanol. Bleach helps degrade organic structures; ethanol removes residues.
-
Doffing Order:
-
Remove outer gloves (dispose in solid hazardous waste).
-
Remove goggles and lab coat.
-
Remove inner gloves (peel from inside out).
-
Wash hands with soap and water for 20 seconds.
-
Part 5: Disposal & Spill Response
Waste Disposal Streams
-
Solid Waste: Vials, pipette tips, and outer gloves contaminated with NU-7031 must go into High Hazard/Cytotoxic Waste (often yellow bags/bins), destined for incineration.
-
Liquid Waste: DMSO solutions must be collected in a dedicated "Halogenated/Organic" waste carboy labeled with the specific constituents. Do not pour down the drain.
Spill Cleanup (Powder)
-
Alert: Notify nearby personnel.
-
Isolate: Do not attempt to sweep dry powder (this creates dust).
-
Cover: Lay a paper towel soaked in a compatible solvent (e.g., ethanol or water) over the powder to dampen it.
-
Scoop: Wipe up the damp material and place it in a hazardous waste bag.
-
Clean: Wash the area 3x with soap and water.
References
-
National Institutes of Health (NIH) / PubChem. (2023). Compound Summary: NU-7031. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
